molecular formula C8H13N B1353779 2-Cyclohexylacetonitrile CAS No. 4435-14-7

2-Cyclohexylacetonitrile

Cat. No.: B1353779
CAS No.: 4435-14-7
M. Wt: 123.2 g/mol
InChI Key: MXFPACNADGXIQY-UHFFFAOYSA-N
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Description

2-Cyclohexylacetonitrile is a useful research compound. Its molecular formula is C8H13N and its molecular weight is 123.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c9-7-6-8-4-2-1-3-5-8/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFPACNADGXIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449481
Record name 2-cyclohexylacetonitrile
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Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4435-14-7
Record name 2-cyclohexylacetonitrile
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Record name 2-cyclohexylacetonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclohexylacetonitrile: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Cyclohexylacetonitrile, a significant nitrile compound with applications in organic synthesis and as a building block for more complex molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Structure

This compound, also known as Cyclohexaneacetonitrile, is a simple organic compound featuring a cyclohexyl group attached to an acetonitrile moiety.

Molecular Structure:

The structure of this compound consists of a saturated six-membered carbon ring (cyclohexane) bonded to a methylene bridge (-CH2-) which is, in turn, attached to a nitrile group (-C≡N).

Caption: 2D structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₃N[1][2]
Molecular Weight 123.20 g/mol [2]
IUPAC Name Cyclohexylacetonitrile[1]
CAS Number 4435-14-7[2]
Boiling Point 223.702 °C at 760 mmHg[3][4]
Density 0.897 g/cm³[3]
Physical Form Colorless to Yellow to Yellow-brown LiquidSynthonix
Melting Point Not available[1]
Solubility Data not readily available. Expected to be sparingly soluble in water and soluble in common organic solvents.
InChI InChI=1S/C8H13N/c9-7-6-8-4-2-1-3-5-8/h8H,1-6H2PubChem
SMILES C1CCC(CC1)CC#NPubChem

Experimental Protocols

Synthesis of this compound

A plausible and representative method for the synthesis of this compound is via the nucleophilic substitution of a halomethylcyclohexane with a cyanide salt or through the reaction of cyclohexyl magnesium halide with chloroacetonitrile. A common laboratory-scale synthesis, however, involves the direct condensation of cyclohexanone with acetonitrile. The following is a generalized protocol based on known procedures for similar nitrile syntheses.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Workup cluster_3 Purification A Charge flask with KOH and acetonitrile B Heat mixture to reflux A->B C Add cyclohexanone solution dropwise B->C D Continue reflux for 2 hours C->D E Pour mixture onto ice D->E F Extract with diethyl ether E->F G Dry organic layer (Na2SO4) F->G H Evaporate solvent G->H I Purify by vacuum distillation H->I

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel is charged with potassium hydroxide (KOH) pellets and acetonitrile.

  • Reagent Addition: The mixture is brought to reflux with vigorous stirring. A solution of cyclohexanone in acetonitrile is then added dropwise to the refluxing mixture over a period of 30-60 minutes.

  • Reaction Progression: After the addition is complete, the reaction mixture is heated at reflux for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the hot solution is poured onto cracked ice. The resulting two phases are separated, and the aqueous layer is extracted multiple times with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

G cluster_0 Primary Identification cluster_1 Structural Elucidation cluster_2 Purity Assessment GCMS GC-MS Analysis GC_FID GC-FID GCMS->GC_FID Quantification IR IR Spectroscopy NMR NMR Spectroscopy (1H & 13C) Compound This compound Sample Compound->GCMS Molecular Ion & Fragmentation Compound->IR Functional Group Identification (C≡N stretch) Compound->NMR Proton & Carbon Environment

Caption: Logical workflow for the analytical characterization of this compound.

Methodologies:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its identity and assessing its purity.

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

    • Sample Preparation: The sample is diluted in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature program is optimized to achieve good separation of the analyte from any impurities. Helium is commonly used as the carrier gas.

    • MS Conditions: Electron ionization (EI) at 70 eV is standard. The mass spectrometer is scanned over a mass range of m/z 40-300.

    • Expected Results: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (123.2 g/mol ) and characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy:

    • Objective: To identify the presence of the characteristic nitrile functional group.

    • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Sample Preparation: The liquid sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

    • Expected Results: The IR spectrum is expected to show a sharp, characteristic absorption band for the nitrile (C≡N) stretching vibration in the region of 2240-2260 cm⁻¹. Other bands corresponding to C-H stretching and bending vibrations of the cyclohexyl and methylene groups will also be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

    • Instrumentation: A high-field NMR spectrometer.

    • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

    • Expected Results:

      • ¹H NMR: The spectrum will show signals corresponding to the protons of the cyclohexyl ring and the methylene group adjacent to the nitrile. The chemical shifts, splitting patterns, and integration of these signals will be consistent with the structure of this compound.

      • ¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the cyclohexyl ring, the methylene carbon, and the nitrile carbon. The chemical shift of the nitrile carbon is typically observed in the range of 115-125 ppm.

Signaling Pathways and Biological Activity

Currently, there is no significant body of literature describing specific signaling pathways or notable biological activities directly associated with this compound. Its primary role in a research and development context is as a synthetic intermediate.

Safety Information

This compound is classified as harmful. Appropriate safety precautions should be taken when handling this chemical.

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

2-Cyclohexylacetonitrile CAS number and physical data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyclohexylacetonitrile, including its Chemical Abstracts Service (CAS) number, key physical properties, detailed experimental protocols for its synthesis, and relevant analytical methodologies.

Chemical Identification and Physical Properties

This compound is a nitrile compound featuring a cyclohexyl group attached to an acetonitrile moiety.

CAS Number: 4435-14-7[1]

Physical Data

The known physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₈H₁₃N[1][2]
Molecular Weight 123.20 g/mol [1]
Boiling Point 223.702 °C at 760 mmHg[2]
Density 0.897 g/cm³[2]
Melting Point Not available[3]
Physical Form Colorless to Yellow to Yellow-brown Liquid
Synonyms Cyclohexaneacetonitrile, 1-Cyclohexylacetonitrile[2]

Experimental Protocols: Synthesis of this compound

Protocol 1: Nucleophilic Substitution of a Cyclohexyl Halide

This protocol is based on the alkylation of a cyanide salt with a cyclohexyl halide.

Reaction Scheme:

Materials and Reagents:

  • Cyclohexyl bromide (or other suitable cyclohexyl halide)

  • Sodium cyanide (or potassium cyanide)

  • Dimethyl sulfoxide (DMSO) or other polar aprotic solvent

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of deionized water. Add DMSO to the flask.

  • Addition of Alkyl Halide: To the stirring solution, add cyclohexyl bromide (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-70°C and allow it to stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol 2: Reductive Amination of Cyclohexylacetaldehyde

This two-step protocol involves the synthesis of an intermediate oxime followed by its reduction.

Step A: Oximation of Cyclohexylacetaldehyde

Reaction Scheme:

Step B: Reduction of the Oxime

Reaction Scheme:

(Note: This would yield the amine, for the nitrile, a different synthetic approach starting from a suitable precursor is required. The protocol below is a more direct approach to a related structure, which can be conceptually adapted.)

A more direct, though conceptually different, approach to a related structure involves the Knoevenagel condensation, which is detailed for a similar molecule and can be adapted.

Adapted Protocol: Knoevenagel Condensation of Cyclohexanecarboxaldehyde with Malononitrile followed by Decarboxylation

This method provides a route to an unsaturated intermediate which can then be reduced.

Materials and Reagents:

  • Cyclohexanecarboxaldehyde

  • Malononitrile

  • Piperidine or other basic catalyst

  • Ethanol or other suitable solvent

  • Sodium borohydride (for subsequent reduction step)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Condensation: In a round-bottom flask, dissolve cyclohexanecarboxaldehyde (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol. Add a catalytic amount of piperidine.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the formation of the cyclohexylidene malononitrile intermediate by TLC.

  • Intermediate Isolation (Optional): The intermediate can be isolated by removing the solvent under reduced pressure and purifying by column chromatography.

  • Reduction: The crude or purified intermediate is then dissolved in a suitable solvent and reduced with a reducing agent like sodium borohydride to yield the saturated dinitrile, which would require further steps to obtain the mono-nitrile.

Given the complexity of the latter method for the target molecule, Protocol 1 is the more direct and recommended synthetic route.

Analytical Methodologies

The purity and identity of this compound can be determined using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Typical GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 123.20) and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized compound. The spectra would show characteristic chemical shifts and coupling patterns for the cyclohexyl and acetonitrile protons and carbons.

Logical Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis and purification of this compound via nucleophilic substitution.

Synthesis_Workflow reagents Cyclohexyl Bromide + Sodium Cyanide reaction Nucleophilic Substitution in DMSO reagents->reaction workup Aqueous Work-up reaction->workup extraction Extraction with Diethyl Ether workup->extraction drying Drying over MgSO4 extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Vacuum Distillation concentration->purification product Pure this compound purification->product

Caption: Synthesis and Purification Workflow for this compound.

References

An In-Depth Technical Guide to the Synthesis of 2-Cyclohexylacetonitrile from Cyclohexyl Halide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-cyclohexylacetonitrile (also known as cyanocyclohexane) from cyclohexyl halides. The primary method for this transformation is the nucleophilic substitution of a halide with a cyanide anion. This document details the underlying reaction mechanisms, provides robust experimental protocols for both classical and modern synthetic approaches, presents comparative data, and includes process visualizations to support research and development activities.

Introduction and Reaction Mechanism

The conversion of cyclohexyl halides to this compound is a fundamental carbon-carbon bond-forming reaction. It serves as a valuable method for extending a carbon chain, introducing a versatile nitrile functional group that can be further transformed into amines, carboxylic acids, or other functionalities.[1] The reaction proceeds via a nucleophilic substitution pathway, where a cyanide salt, typically sodium cyanide (NaCN) or potassium cyanide (KCN), provides the cyanide nucleophile (CN⁻).

For a secondary substrate like a cyclohexyl halide, the reaction predominantly follows an S_N2 (Substitution Nucleophilic Bimolecular) mechanism. This mechanism involves a single, concerted step where the cyanide nucleophile attacks the carbon atom bearing the halide from the side opposite to the leaving group.[2][3] This "backside attack" leads to an inversion of stereochemistry at the reaction center.

A competing pathway is the E2 (Elimination Bimolecular) reaction, which is common for secondary halides.[4] In this pathway, the cyanide ion can act as a base, abstracting a proton from a carbon adjacent to the halide-bearing carbon, resulting in the formation of cyclohexene as a byproduct. The choice of solvent and reaction conditions is critical to favor the desired S_N2 substitution over the E2 elimination. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), are known to accelerate S_N2 reactions by effectively solvating the cation of the cyanide salt while leaving the cyanide anion "bare" and highly nucleophilic.[2][3][5]

Reaction_Pathway cluster_reactants Reactants cluster_products Products CyclohexylHalide Cyclohexyl Halide (X = Cl, Br, I) Product This compound CyclohexylHalide->Product S_N2 Substitution Salt Sodium Halide (NaX) Cyanide Sodium Cyanide (NaCN) Cyanide->Product

Core Synthetic Methodologies

Two primary methods are presented for the synthesis of this compound from cyclohexyl halides: a classical approach using a polar aprotic solvent and a more modern method employing phase-transfer catalysis.

This classical approach leverages the properties of DMSO to facilitate a rapid and efficient S_{N}2 reaction. [16] DMSO effectively dissolves sodium cyanide and promotes the nucleophilicity of the cyanide ion, leading to high yields of the desired nitrile. [15, 16] This method is particularly advantageous for converting less reactive chlorides in addition to bromides. [16]

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add finely powdered sodium cyanide (1.2 equivalents) and anhydrous dimethyl sulfoxide (DMSO, approx. 3-4 mL per gram of halide).

  • Reagent Addition: While stirring the suspension, add cyclohexyl bromide or chloride (1.0 equivalent) dropwise to the flask. An initial exotherm may be observed.

  • Reaction Conditions: Heat the reaction mixture to 90-100°C and maintain this temperature with vigorous stirring for 2-4 hours. [15] Monitor the reaction progress by an appropriate method (e.g., TLC or GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine to aid in the removal of residual DMSO, dry over anhydrous sodium sulfate, and filter. [15] Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Critical Safety Note: Cyanide salts are extremely toxic. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses). All glassware and waste containing cyanide must be quenched and decontaminated with an oxidizing agent like sodium hypochlorite (bleach) solution before disposal, according to institutional safety protocols. [15]

Phase-transfer catalysis (PTC) is a highly efficient and environmentally friendly technique for reactions involving reagents in separate, immiscible phases. [8, 14] In this synthesis, a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the cyanide anion from a solid or aqueous phase into the organic phase containing the cyclohexyl halide. [1, 10] This method avoids the need for expensive, anhydrous polar aprotic solvents and can often be run under milder conditions. [14]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexyl bromide (1.0 equivalent), sodium cyanide (1.5 equivalents), tetrabutylammonium bromide (0.05 equivalents), and toluene (5-10 volumes). [1]

  • Biphasic System: Add a small amount of water (e.g., 20% of the organic solvent volume) to create a biphasic system.

  • Reaction Conditions: Heat the mixture to 80-90°C with vigorous stirring for 4-8 hours. The high-speed stirring is crucial to maximize the interfacial area between the phases. [3] Monitor the reaction's progress until the starting halide is consumed.

  • Work-up: Cool the reaction mixture to room temperature and add water to dissolve all inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional toluene or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

// Arrows for the cycle NaCN -> Q_X [label=" Ion\n Exchange", color="#EA4335"]; Q_X -> NaX [style=invis]; Q_X -> Q_CN [color="#EA4335"]; Q_CN -> R_X [label=" S_N2 Reaction", color="#34A853"]; R_X -> R_CN [color="#34A853"]; Q_CN -> Q_X [color="#4285F4"]; R_CN -> Q_X [style=invis]; } ` Caption: Mechanism of phase-transfer catalysis for cyanide substitution.

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes the key parameters and typical outcomes for the two described synthetic routes to this compound. Data is compiled and representative of procedures for secondary halides.[5][6][7]

ParameterMethodology 1: Classical SubstitutionMethodology 2: Phase-Transfer Catalysis
Cyclohexyl Halide Cyclohexyl bromide or chlorideCyclohexyl bromide
Cyanide Source Sodium Cyanide (NaCN)Sodium Cyanide (NaCN)
Solvent Anhydrous DMSO or DMFToluene / Water (biphasic)
Catalyst NoneTetrabutylammonium Bromide (TBAB)
Temperature 90 - 140 °C80 - 90 °C
Reaction Time 2 - 6 hours4 - 8 hours
Typical Yield 80 - 95%85 - 95%
Key Advantages High yields, effective for chloridesMilder conditions, no anhydrous solvent needed
Key Disadvantages High boiling point solvent, anhydrous conditionsRequires vigorous stirring, catalyst cost

Experimental Workflow Visualization

A generalized workflow for the synthesis, work-up, and purification of this compound is outlined below.

Experimental_Workflow Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Addition 2. Reagent Addition (Solvent, NaCN, Halide, Catalyst if PTC) Setup->Addition Reaction 3. Controlled Heating (e.g., 80-100°C) Reaction Monitoring (TLC/GC) Addition->Reaction Quench 4. Reaction Quench (Cooling, Addition to Water) Reaction->Quench Extraction 5. Product Extraction (Separatory Funnel, Organic Solvent) Quench->Extraction Purification 6. Isolation & Purification (Drying, Solvent Evaporation, Vacuum Distillation) Extraction->Purification Final Pure this compound Purification->Final

Conclusion

The synthesis of this compound from cyclohexyl halides is a robust and high-yielding transformation. The classical method using sodium cyanide in DMSO is highly effective, particularly for less reactive chlorides, but requires careful handling of a high-boiling, hygroscopic solvent. [16] The phase-transfer catalysis route offers a compelling alternative that operates under milder conditions, avoids the need for anhydrous solvents, and is well-suited for scalable, greener chemical processes. [1, 14] The choice of methodology will depend on the specific halide substrate, available equipment, scale, and environmental considerations. Both protocols, when executed with appropriate safety precautions, provide reliable access to this valuable chemical intermediate.

References

Spectroscopic Profile of 2-Cyclohexylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyclohexylacetonitrile (CAS RN: 4435-14-7), a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.29d2HCH ₂CN
1.85 - 1.65m5HCyclohexyl-H
1.35 - 1.10m6HCyclohexyl-H

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmAssignment
118.5C N
37.5Cyclohexyl-C H
32.8Cyclohexyl-C H₂
26.1Cyclohexyl-C H₂
25.8Cyclohexyl-C H₂
23.5C H₂CN

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
2925C-H stretch (cyclohexyl)
2854C-H stretch (cyclohexyl)
2247C≡N stretch

Table 4: Mass Spectrometry (MS) Data

m/zInterpretation
123[M]⁺ (Molecular Ion)
82[M - C₂H₃N]⁺
67[C₅H₇]⁺
55[C₄H₇]⁺
41[C₃H₅]⁺

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following provides an overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz for proton and 75 MHz for carbon-13, respectively. Samples were dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). Chemical shifts are reported in parts per million (ppm) downfield from TMS.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample was analyzed as a neat thin film on sodium chloride (NaCl) plates. The spectral data was recorded in the wavenumber range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was acquired using an electron ionization (EI) mass spectrometer. The sample was introduced via direct inlet, and the ionization energy was set at 70 eV. The mass-to-charge ratios (m/z) of the resulting fragments were recorded.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Signaling Pathway of Spectroscopic Information

The following diagram illustrates how the information from each spectroscopic technique contributes to the final structural determination.

Information_Pathway H_NMR ¹H NMR (Proton Environment, Connectivity) Structure This compound Structure H_NMR->Structure Proton Framework C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Structure Carbon Backbone IR IR (Functional Groups) IR->Structure Identifies Nitrile Group MS MS (Molecular Weight, Fragmentation) MS->Structure Confirms Molecular Formula

Caption: Contribution of spectroscopic data to structural elucidation.

An In-depth Technical Guide on the Solubility of 2-Cyclohexylacetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 2-cyclohexylacetonitrile in organic solvents. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a framework for researchers to determine and understand the solubility of this compound. It includes a detailed experimental protocol for the widely accepted shake-flask method, a discussion on the expected solubility in various solvent classes, and a template for data presentation.

Introduction

This compound is a nitrile compound containing a bulky, nonpolar cyclohexyl group. Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, purification, and formulation development within the pharmaceutical and chemical industries. Solubility dictates the choice of reaction media, crystallization solvents, and analytical techniques. This guide aims to equip researchers with the necessary information to approach the solubility determination of this compound systematically.

Quantitative Solubility Data

As of the date of this publication, a thorough search of scientific literature and chemical databases has not yielded specific quantitative solubility data for this compound in common organic solvents. Therefore, this section provides a template for researchers to record their experimentally determined data, facilitating systematic comparison and analysis.

Table 1: Experimental Solubility of this compound in Various Organic Solvents at a Specified Temperature

Organic SolventChemical ClassTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
e.g., MethanolAlcohol (Polar, Protic)25Shake-Flask
e.g., AcetoneKetone (Polar, Aprotic)25Shake-Flask
e.g., TolueneAromatic Hydrocarbon (Nonpolar)25Shake-Flask
e.g., HexaneAliphatic Hydrocarbon (Nonpolar)25Shake-Flask
e.g., DichloromethaneHalogenated Hydrocarbon25Shake-Flask
e.g., Ethyl AcetateEster25Shake-Flask
e.g., Diethyl EtherEther25Shake-Flask
e.g., Dimethylformamide (DMF)Amide (Polar, Aprotic)25Shake-Flask
e.g., Dimethyl Sulfoxide (DMSO)Sulfoxide (Polar, Aprotic)25Shake-Flask

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound can be made. The molecule possesses a polar nitrile (-C≡N) group and a large, nonpolar cyclohexyl ring.

  • High Solubility Expected in:

    • Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are likely to be good solvents. The polar nitrile group can interact favorably with the polar functionalities of these solvents, while the cyclohexyl group can be accommodated by the organic nature of the solvent.

    • Aromatic Hydrocarbons: Toluene and benzene are expected to be effective solvents due to their ability to interact with the cyclohexyl ring through van der Waals forces.

  • Moderate to Good Solubility Expected in:

    • Alcohols: Lower molecular weight alcohols such as methanol and ethanol should dissolve this compound due to the polarity of the nitrile group. However, as the alkyl chain of the alcohol increases, the solubility might change.

    • Ethers: Diethyl ether is likely a suitable solvent.

  • Low Solubility Expected in:

    • Nonpolar Aliphatic Hydrocarbons: Solvents like hexane and cyclohexane are expected to be poorer solvents. While the cyclohexyl group is compatible, the polar nitrile group will be disfavored in a nonpolar environment. It is worth noting that acetonitrile and cyclohexane are immiscible.[1]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[2][3][4]

4.1. Principle

An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. After equilibration, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is determined analytically.

4.2. Materials and Equipment

  • This compound (solid)

  • Organic solvents of interest (analytical grade)

  • Glass vials with screw caps or flasks with stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, GC)

4.3. Procedure

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a constant-temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[3] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectroscopy, HPLC, or GC).

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

4.4. Diagram of Experimental Workflow

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent in a vial B Seal and agitate at constant temperature (24-72 hours) A->B Establish Equilibrium C Allow excess solid to settle B->C Cease Agitation D Withdraw supernatant C->D Careful Aspiration E Filter through syringe filter D->E Remove Particulates F Dilute sample E->F Prepare for Analysis G Quantify concentration (e.g., HPLC, GC) F->G Instrumental Analysis H Calculate Solubility G->H Data Processing

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

Conclusion

References

An In-depth Technical Guide to 2-Cyclohexylacetonitrile as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylacetonitrile, a versatile nitrile compound, serves as a valuable building block in organic synthesis. Its strategic importance lies in the reactivity of the nitrile functional group, which can be readily transformed into other key functionalities such as carboxylic acids and primary amines. This allows for the introduction of the cyclohexylmethyl moiety into a variety of molecular scaffolds. The cyclohexyl group itself can impart desirable physicochemical properties to target molecules, such as increased lipophilicity and conformational rigidity, which are often sought after in the design of new pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and detailed experimental protocols related to this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound and its primary derivatives, cyclohexylacetic acid and 2-cyclohexylethanamine, is presented below. This data is essential for reaction planning, monitoring, and product characterization.

Table 1: Physicochemical Properties
PropertyThis compoundCyclohexylacetic Acid2-Cyclohexylethanamine
CAS Number 4435-14-75292-21-74442-85-7
Molecular Formula C₈H₁₃NC₈H₁₄O₂C₈H₁₇N
Molecular Weight 123.20 g/mol 142.20 g/mol 127.23 g/mol
Boiling Point Not consistently reported242-244 °C159-161 °C[1]
Melting Point Not available28-32 °C[2]~ -15 °C (estimated)
Density Not consistently reported1.007 g/mL at 25 °C[2]~ 0.8455 g/mL (estimated)[3]
Refractive Index Not consistently reportedn20/D 1.463[2]1.4630-1.4670
Table 2: Spectroscopic Data for this compound
TechniquePredicted Data
¹H NMR Multiplets in the range of 0.9-1.8 ppm (cyclohexyl protons), and a doublet for the methylene protons adjacent to the nitrile group.
¹³C NMR Signal for the nitrile carbon around 115-125 ppm, with other signals corresponding to the cyclohexyl and methylene carbons.
IR (cm⁻¹) A sharp, medium intensity peak around 2240-2260 cm⁻¹ characteristic of a nitrile (C≡N) stretch.
Mass Spec (m/z) Molecular ion peak at m/z 123. Fragmentation may involve the loss of the nitrile group or cleavage of the cyclohexyl ring.
Table 3: Spectroscopic Data for Cyclohexylacetic Acid
TechniqueExperimental Data
¹H NMR Broad singlet for the carboxylic acid proton, multiplets for the cyclohexyl protons, and a doublet for the methylene protons adjacent to the carbonyl group.[4]
¹³C NMR Signal for the carbonyl carbon in the range of 170-185 ppm.[4]
IR (cm⁻¹) Broad O-H stretch from 2500-3300 cm⁻¹, and a strong C=O stretch around 1700 cm⁻¹.[2]
Mass Spec (m/z) Molecular ion peak at m/z 142. Common fragments include the loss of the carboxyl group and fragments of the cyclohexyl ring.[5][6][7]
Table 4: Spectroscopic Data for 2-Cyclohexylethanamine
TechniqueExperimental Data
¹H NMR Broad singlet for the amine protons (exchangeable with D₂O), multiplets for the cyclohexyl and methylene protons.[8]
¹³C NMR Signals for the two methylene carbons and the carbons of the cyclohexyl ring.
IR (cm⁻¹) Two bands for the N-H stretch in the 3300-3500 cm⁻¹ region, and an N-H bend around 1600 cm⁻¹.[8]
Mass Spec (m/z) Molecular ion peak at m/z 127. Alpha-cleavage is a common fragmentation pathway.[8]

Key Synthetic Transformations and Experimental Protocols

This compound is a versatile starting material for a range of chemical transformations. The following sections detail the most common and synthetically useful reactions, complete with generalized experimental protocols.

Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic substitution of a cyclohexylmethyl halide with a cyanide salt.

Synthesis Cyclohexylmethanol Cyclohexylmethanol Cyclohexylmethyl_Bromide Cyclohexylmethyl Bromide Cyclohexylmethanol->Cyclohexylmethyl_Bromide PBr₃ 2_Cyclohexylacetonitrile This compound Cyclohexylmethyl_Bromide->2_Cyclohexylacetonitrile NaCN, DMSO Hydrolysis 2_Cyclohexylacetonitrile This compound Cyclohexylacetic_Acid Cyclohexylacetic Acid 2_Cyclohexylacetonitrile->Cyclohexylacetic_Acid H₂O, H⁺ or OH⁻, Δ Reduction 2_Cyclohexylacetonitrile This compound 2_Cyclohexylethanamine 2-Cyclohexylethanamine 2_Cyclohexylacetonitrile->2_Cyclohexylethanamine 1. LiAlH₄, THF 2. H₂O Alkylation 2_Cyclohexylacetonitrile This compound Alkylated_Nitrile α-Alkylated Nitrile 2_Cyclohexylacetonitrile->Alkylated_Nitrile 1. Strong Base (e.g., LDA) 2. R-X (Alkyl Halide) Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reaction_Setup_S Reaction Setup Reagent_Addition_S Reagent Addition Reaction_Setup_S->Reagent_Addition_S Reaction_Monitoring_S Reaction Monitoring (TLC/GC) Reagent_Addition_S->Reaction_Monitoring_S Quenching Quenching/Extraction Reaction_Monitoring_S->Quenching Drying Drying Organic Layer Quenching->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification (Distillation/Chromatography) Solvent_Removal->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Purity_Analysis Purity Analysis (GC/HPLC) Spectroscopy->Purity_Analysis

References

An In-depth Technical Guide to the Discovery and History of 2-Cyclohexylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylacetonitrile, a versatile intermediate in organic synthesis, possesses a chemical structure that has made it a valuable building block in the preparation of various target molecules. Its strategic importance lies primarily in the reactivity of its nitrile functional group, which can be readily transformed into amines, carboxylic acids, and other functionalities, making it a key component in the synthesis of pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physical and chemical properties, and the evolution of its applications.

Discovery and Early Synthesis

While a definitive singular "discovery" of this compound is not prominently documented in historical chemical literature, its synthesis is rooted in the broader development of nitrile chemistry in the early 20th century. The most probable and historically significant route to its first preparation would have been through the nucleophilic substitution of a cyclohexylmethyl halide with a cyanide salt. This method, a variation of the Kolbe nitrile synthesis, was a well-established reaction for the formation of a carbon-carbon bond and the introduction of a nitrile group.

Another plausible early route involves the catalytic hydrogenation of unsaturated precursors. The condensation of cyclohexanone with acetonitrile can yield cyclohexylideneacetonitrile, which upon reduction, would afford this compound.

Key Synthetic Methodologies

Several synthetic pathways have been employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Nucleophilic Substitution of Cyclohexylmethyl Halides

This classical approach remains one of the most direct methods for the synthesis of this compound.

Reaction:

General Experimental Protocol:

A solution of cyclohexylmethyl bromide in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, is treated with a slight excess of an alkali metal cyanide, typically sodium cyanide or potassium cyanide. The reaction mixture is heated to reflux for several hours to ensure complete conversion. After cooling, the reaction mixture is poured into water and extracted with an organic solvent like diethyl ether. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Catalytic Hydrogenation of Unsaturated Precursors

The reduction of cyclohexylideneacetonitrile or 1-cyclohexenylacetonitrile provides an alternative route to this compound.

Reaction:

General Experimental Protocol:

Cyclohexylideneacetonitrile, dissolved in a suitable solvent like ethanol or ethyl acetate, is subjected to hydrogenation in the presence of a catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C) or Raney nickel. The reaction is typically carried out in a Parr apparatus or a similar hydrogenation reactor under a hydrogen atmosphere (typically 3-5 atm) at room temperature or slightly elevated temperatures. The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. The catalyst is then removed by filtration, and the solvent is evaporated to yield the crude product, which can be purified by vacuum distillation.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₈H₁₃N[1]
Molecular Weight123.20 g/mol [1]
CAS Number4435-14-7[1]
Boiling Point223.7 °C at 760 mmHg
Flash Point95.2 °C
DensityNot available[1]
Spectroscopic Data
SpectroscopyDataReference
¹H NMR Data not explicitly available in searched literature. Expected signals would include multiplets for the cyclohexyl ring protons and a doublet for the methylene protons adjacent to the nitrile group.
¹³C NMR Data not explicitly available in searched literature. Expected signals would include several peaks for the cyclohexyl carbons, a peak for the methylene carbon, and a peak for the nitrile carbon in the range of 115-125 ppm.
IR Spectroscopy A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration is expected around 2240-2260 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 123.

Experimental Workflows and Logical Relationships

Synthesis of this compound via Nucleophilic Substitution

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Cyclohexylmethyl_Bromide Cyclohexylmethyl Bromide Reaction_Vessel Reaction in DMSO/Ethanol Cyclohexylmethyl_Bromide->Reaction_Vessel Sodium_Cyanide Sodium Cyanide Sodium_Cyanide->Reaction_Vessel Quenching Quenching with Water Reaction_Vessel->Quenching Reflux Extraction Extraction with Diethyl Ether Quenching->Extraction Drying Drying over MgSO4 Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Final_Product This compound Distillation->Final_Product

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Relationship of this compound to its Precursors and Derivatives

G Cyclohexanone Cyclohexanone Cyclohexylideneacetonitrile Cyclohexylideneacetonitrile Cyclohexanone->Cyclohexylideneacetonitrile Condensation Acetonitrile Acetonitrile Acetonitrile->Cyclohexylideneacetonitrile 2_Cyclohexylacetonitrile This compound Cyclohexylideneacetonitrile->2_Cyclohexylacetonitrile Reduction (H2/Catalyst) Cyclohexylacetic_Acid Cyclohexylacetic Acid 2_Cyclohexylacetonitrile->Cyclohexylacetic_Acid Hydrolysis 2_Cyclohexylethanamine 2-Cyclohexylethanamine 2_Cyclohexylacetonitrile->2_Cyclohexylethanamine Reduction Cyclohexylmethyl_Bromide Cyclohexylmethyl Bromide Cyclohexylmethyl_Bromide->2_Cyclohexylacetonitrile Nucleophilic Substitution Sodium_Cyanide Sodium Cyanide Sodium_Cyanide->2_Cyclohexylacetonitrile

Caption: Key chemical transformations involving this compound.

Conclusion

This compound has a history intertwined with the fundamental advancements in organic synthesis. While its initial discovery may not be a singular event, its preparation through established reactions like nucleophilic substitution and catalytic hydrogenation highlights the robustness of these methods. As a versatile intermediate, it continues to be a valuable tool for chemists in academia and industry, enabling the synthesis of a wide array of more complex molecules with potential applications in drug discovery and materials science. Further research into historical chemical archives may yet uncover a more detailed narrative of its first isolation and characterization.

References

Unlocking the Therapeutic Potential of 2-Cyclohexylacetonitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Scientists and Drug Development Professionals

The 2-cyclohexylacetonitrile scaffold presents a compelling starting point for the discovery of novel therapeutics across a spectrum of disease areas. Its inherent structural features, combining a flexible cyclohexyl ring with a reactive nitrile group, offer a unique platform for the design of molecules with the potential to interact with a variety of biological targets. This in-depth technical guide explores promising research avenues for this compound derivatives, providing a foundation for further investigation in the fields of oncology, neuroscience, and infectious diseases, as well as in the management of pain and inflammation.

Anticancer Agents: Targeting Cellular Division

The development of novel anticancer agents remains a critical priority in modern medicine. Derivatives of the closely related 2-phenylacrylonitrile have demonstrated potent activity as tubulin inhibitors, inducing cell cycle arrest and apoptosis in cancer cells. This provides a strong rationale for the investigation of this compound derivatives as potential mitotic disruptors.

Quantitative Data on Related Compounds

While specific data for this compound derivatives is emerging, the following table summarizes the cytotoxic activity of analogous 2-phenylacrylonitrile derivatives, highlighting the potential of this chemical class.

Compound ClassSpecific DerivativeTarget Cell LineIC50 (nM)Reference CompoundReference IC50 (nM)
2-PhenylacrylonitrileCompound 1g2aHCT116 (Colon Cancer)5.9Taxol-
2-PhenylacrylonitrileCompound 1g2aBEL-7402 (Liver Cancer)7.8Taxol-
Proposed Signaling Pathway: Tubulin Polymerization Inhibition

Tubulin inhibitors interfere with the dynamics of microtubule assembly and disassembly, which are crucial for the formation of the mitotic spindle during cell division. By binding to tubulin, these agents can either inhibit its polymerization or prevent the disassembly of microtubules, ultimately leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Binds Glycine Glycine Glycine->NMDA Receptor Binds Ion Channel Ion Channel NMDA Receptor->Ion Channel Opens Ca2+ Influx Ca2+ Influx Ion Channel->Ca2+ Influx Downstream Signaling Downstream Signaling Ca2+ Influx->Downstream Signaling Neuronal Response Neuronal Response Downstream Signaling->Neuronal Response This compound Derivative This compound Derivative This compound Derivative->NMDA Receptor Blocks

Theoretical Studies on the Reaction Mechanisms of 2-Cyclohexylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylacetonitrile is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other bioactive molecules. A thorough understanding of its formation is crucial for optimizing synthetic routes and exploring new chemical transformations. This technical guide provides an in-depth analysis of the plausible theoretical reaction mechanisms for the synthesis of this compound, supported by computational chemistry principles and analogous experimental findings. While direct theoretical studies on this specific molecule are not extensively available in the literature, we can infer its reaction pathways from well-established mechanisms involving similar substrates and reagents.

Plausible Reaction Mechanisms

The synthesis of this compound can be envisioned through several key chemical transformations. This guide will focus on three primary theoretical pathways:

  • Nucleophilic Substitution (SN2) Pathway: The reaction of a cyclohexyl halide with a cyanide salt.

  • Cyanohydrin Formation and Reduction Pathway: Starting from cyclohexanecarboxaldehyde.

  • Knoevenagel Condensation and Reduction Pathway: Commencing with cyclohexanone and acetonitrile.

Nucleophilic Substitution (SN2) Pathway

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental method for the formation of nitriles.[1][2] In this proposed pathway, a cyclohexyl halide (e.g., bromocyclohexane) reacts with a cyanide salt (e.g., sodium cyanide) in a single, concerted step.

Mechanism

The cyanide ion (CN⁻) acts as a nucleophile, attacking the electrophilic carbon atom attached to the halogen.[3] Simultaneously, the carbon-halogen bond breaks, and the halogen departs as a halide ion (leaving group). This reaction proceeds with an inversion of stereochemistry at the reaction center.[4]

Theoretical Considerations

Computational studies on analogous SN2 reactions of alkyl halides with cyanide have provided insights into the reaction barriers.[5] The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile.[4] Steric hindrance around the reaction center significantly impacts the reaction rate, with less substituted alkyl halides reacting faster.[4][6]

The choice of solvent is also critical. Polar aprotic solvents are generally preferred for SN2 reactions involving anionic nucleophiles as they can solvate the cation of the salt without strongly solvating the nucleophile, thus preserving its reactivity.[6]

Quantitative Data
SubstrateSN2 Barrier (kcal/mol)E2 Barrier (kcal/mol)
Ethyl Chloride23.924.9
Isopropyl Chloride26.925.1
tert-Butyl Chloride32.324.3
Cyclohexyl Chloride28.124.5
Benzyl Chloride19.325.4

Data adapted from high-level computational studies.[5] This data illustrates the general trends in reactivity, showing that for a secondary halide like cyclohexyl chloride, the SN2 and E2 pathways are competitive.

Experimental Protocol (General)

A general procedure for the synthesis of nitriles from alkyl halides involves heating the alkyl halide under reflux with a solution of sodium or potassium cyanide in a suitable solvent like ethanol or a polar aprotic solvent.[7]

  • Reaction Setup: A round-bottom flask is charged with the cyclohexyl halide and a solution of sodium cyanide in a polar aprotic solvent (e.g., DMSO or DMF).

  • Reaction Conditions: The mixture is heated to a temperature typically between 60-100 °C and stirred for several hours.

  • Workup: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by distillation or chromatography.

Logical Relationship Diagram

SN2_Pathway Reactants Cyclohexyl Halide + Cyanide Salt TS S N 2 Transition State Reactants->TS Nucleophilic Attack Products This compound + Halide Salt TS->Products Leaving Group Departure

SN2 reaction pathway for this compound synthesis.

Cyanohydrin Formation and Reduction Pathway

This two-step pathway begins with the nucleophilic addition of cyanide to cyclohexanecarboxaldehyde to form a cyanohydrin, which is then reduced to this compound.

Mechanism

Step 1: Cyanohydrin Formation This reaction is a nucleophilic addition to the carbonyl group. It is typically base-catalyzed to generate the cyanide nucleophile from a source like HCN or a cyanide salt.[8][9] The cyanide ion attacks the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. This intermediate is then protonated to yield the cyanohydrin.[10]

Step 2: Reduction of the Hydroxyl Group The hydroxyl group of the cyanohydrin needs to be removed. This can be achieved through a variety of methods, such as conversion to a good leaving group (e.g., tosylate) followed by reduction, or through a deoxygenation reaction.

Experimental Protocol (General)

Cyanohydrin Formation:

  • Reaction Setup: Cyclohexanecarboxaldehyde is mixed with a solution of sodium or potassium cyanide in water.[11]

  • Reaction Conditions: A mineral acid is slowly added to the cooled mixture to maintain a slightly acidic to neutral pH (around 4-5 is optimal for the fastest reaction). The reaction is typically stirred at room temperature.[11]

  • Workup and Purification: The product is extracted and purified.

Reduction (Illustrative Example): The nitrile can be reduced to a primary amine using reagents like LiAlH₄.[8] The hydroxyl group can be reduced, for instance, by conversion to a tosylate followed by reaction with a hydride source.

Signaling Pathway Diagram

Cyanohydrin_Pathway cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Reduction Aldehyde Cyclohexanecarboxaldehyde Intermediate Tetrahedral Alkoxide Intermediate Aldehyde->Intermediate + CN⁻ Cyanide CN⁻ Cyanohydrin Cyclohexyl Cyanohydrin Intermediate->Cyanohydrin + H⁺ Reduction Reduction of -OH Cyanohydrin->Reduction Product This compound Reduction->Product

Cyanohydrin formation and subsequent reduction pathway.

Knoevenagel Condensation and Reduction Pathway

This route involves the condensation of cyclohexanone with acetonitrile, catalyzed by a base, to form an α,β-unsaturated nitrile. This intermediate is then reduced to the saturated nitrile.

Mechanism

Step 1: Knoevenagel Condensation The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[12] In this case, a strong base deprotonates acetonitrile to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone. The resulting alkoxide is protonated, and subsequent dehydration yields cyclohexylideneacetonitrile.[13]

Step 2: Reduction of the Alkene The carbon-carbon double bond of the α,β-unsaturated nitrile is then reduced to a single bond. A common method for this is catalytic hydrogenation.

Experimental Protocol (General)

Knoevenagel Condensation:

  • Reaction Setup: Cyclohexanone and acetonitrile are mixed in the presence of a base, such as potassium hydroxide.[13]

  • Reaction Conditions: The mixture is heated to reflux.[13]

  • Workup and Purification: The product, cyclohexylideneacetonitrile, is isolated and purified.[13]

Reduction:

  • Reaction Setup: The unsaturated nitrile is dissolved in a suitable solvent (e.g., ethanol) in a hydrogenation vessel containing a catalyst (e.g., Palladium on carbon).

  • Reaction Conditions: The vessel is pressurized with hydrogen gas and agitated until the reaction is complete.

  • Workup and Purification: The catalyst is filtered off, and the solvent is removed to yield this compound.

Experimental Workflow Diagram

Knoevenagel_Workflow Start Cyclohexanone + Acetonitrile Condensation Knoevenagel Condensation (Base Catalyst, Heat) Start->Condensation Intermediate Cyclohexylideneacetonitrile Condensation->Intermediate Reduction Catalytic Hydrogenation (H₂, Pd/C) Intermediate->Reduction Product This compound Reduction->Product

Workflow for the Knoevenagel condensation and reduction route.

Conclusion

The synthesis of this compound can be approached through several viable reaction mechanisms. The SN2 pathway offers a direct, one-step route, though it may face competition from elimination reactions. The cyanohydrin and Knoevenagel condensation pathways provide multi-step alternatives that can be advantageous depending on the availability of starting materials and the desired control over the reaction. Theoretical and computational studies of analogous systems provide a strong foundation for understanding the underlying principles governing these transformations, aiding in the rational design and optimization of synthetic strategies for this important chemical intermediate.

References

2-Cyclohexylacetonitrile: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Availability, Synthesis, and Applications in Medicinal Chemistry

Introduction

2-Cyclohexylacetonitrile (CAS No. 4435-14-7) is a versatile chemical intermediate that is gaining significant interest within the pharmaceutical and life sciences sectors. Its unique structural motif, featuring a cyclohexyl ring attached to a cyanomethyl group, makes it a valuable building block in the synthesis of more complex molecules, particularly those with potential therapeutic applications. The strategic importance of this compound lies in the reactivity of its nitrile functional group, which can be readily transformed into amines, carboxylic acids, and various heterocyclic systems.[1] This guide provides a comprehensive overview of the commercial availability of this compound, its key chemical properties, synthetic methodologies, and its emerging role in drug discovery.

Commercial Availability and Suppliers

This compound is readily available from a number of commercial chemical suppliers. The typical purity offered is around 97%, suitable for most research and development purposes. It is generally supplied as a colorless to pale yellow liquid. Below is a summary of prominent suppliers and their offerings. For the most current pricing and availability, it is recommended to consult the suppliers' websites directly.

SupplierProduct Number/ReferencePurityAvailable Quantities
CymitQuimica54-OR92164597%250mg, 1g, 5g, 10g, 25g
Sigma-AldrichSY3H3D67A56497%250mg, 1g, 5g
Sunway Pharm LtdCB2816197%1g, 5g, 10g, 25g
Apollo ScientificInquire for detailsInquire for detailsInquire for details
BLD PharmInquire for detailsInquire for detailsInquire for details
Capot ChemicalCAT# :31720Inquire for detailsInquire for details

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below. Researchers should always consult the Safety Data Sheet (SDS) from their supplier for complete and up-to-date safety information before handling this compound.

PropertyValue
CAS Number 4435-14-7
Molecular Formula C₈H₁₃N
Molecular Weight 123.20 g/mol
Appearance Colorless to yellow to yellow-brown liquid
Purity Typically ≥97%
Storage Temperature Room Temperature

Safety Information:

PictogramSignal WordHazard Statements
alt text
WarningH302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.

Applications in Drug Discovery and Medicinal Chemistry

The cyclohexylacetonitrile scaffold is a recognized pharmacophore in the development of therapeutics targeting the central nervous system (CNS).[2] Its structural analogs are key intermediates in the synthesis of well-known drugs, most notably Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat depression and anxiety disorders.[2] The presence of the cyclohexyl group can influence a molecule's lipophilicity and conformational rigidity, which are critical parameters in drug design for optimizing binding to biological targets.[1]

The versatility of the nitrile group allows for the introduction of various functionalities, making this compound a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns.[1] Potential applications for derivatives of this scaffold include the development of new antidepressants, anxiolytics, and analgesics for neuropathic pain.[2]

Synthetic Pathways

The synthesis of this compound can be achieved through several routes. A common and efficient method involves the alkylation of a cyanide source with a cyclohexyl halide. An alternative approach is the condensation of cyclohexanone with an acetonitrile derivative. The following diagram illustrates a general synthetic workflow.

G cluster_alkylation Alkylation Pathway cluster_condensation Condensation-Reduction Pathway acetonitrile Acetonitrile strong_base Strong Base (e.g., NaNH2, LDA) acetonitrile->strong_base Deprotonation carbanion Acetonitrile Carbanion strong_base->carbanion cyclohexyl_halide Cyclohexylmethyl Halide (e.g., Bromide, Iodide) carbanion->cyclohexyl_halide Nucleophilic Attack product_alkylation This compound cyclohexyl_halide->product_alkylation cyclohexanone Cyclohexanone condensation_product Cyclohexylidene Cyanoacetic Acid cyclohexanone->condensation_product cyanoacetic_acid Cyanoacetic Acid cyanoacetic_acid->condensation_product decarboxylation Decarboxylation condensation_product->decarboxylation unsaturated_nitrile 1-Cyclohexenylacetonitrile decarboxylation->unsaturated_nitrile reduction Reduction (e.g., Catalytic Hydrogenation) unsaturated_nitrile->reduction product_condensation This compound reduction->product_condensation

Caption: Synthetic pathways to this compound.

Experimental Protocols

The following are generalized experimental protocols based on established literature procedures for the synthesis of this compound and related compounds. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.

Method 1: Alkylation of Phenylacetonitrile (Analogous Synthesis)

This protocol is adapted from a procedure for the synthesis of α-cyclohexylphenylacetonitrile and illustrates the general principle of alkylation.[3]

Materials:

  • Phenylacetonitrile

  • Sodium amide (NaNH₂)

  • Anhydrous toluene or ether

  • Cyclohexyl bromide

  • Aqueous workup solutions (e.g., water, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium amide in anhydrous toluene.

  • Slowly add a solution of phenylacetonitrile in anhydrous toluene to the stirred suspension at a controlled temperature.

  • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating to ensure complete formation of the carbanion.

  • Add cyclohexyl bromide dropwise to the reaction mixture.

  • After the addition, continue to stir the mixture, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography - TLC or Gas Chromatography - GC).

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Method 2: Knoevenagel Condensation and Reduction

This two-step procedure involves the initial formation of an unsaturated nitrile followed by reduction.

Step 1: Condensation of Cyclohexanone and Cyanoacetic Acid

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone, cyanoacetic acid, a catalytic amount of ammonium acetate, and a solvent such as benzene or toluene.

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture.

  • The intermediate, cyclohexylidene cyanoacetic acid, can be isolated or used directly in the next step.

Step 2: Decarboxylation and Reduction

  • The crude cyclohexylidene cyanoacetic acid is heated under vacuum to induce decarboxylation, yielding 1-cyclohexenylacetonitrile.

  • The resulting 1-cyclohexenylacetonitrile is then subjected to reduction. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • After the reduction is complete, the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure, and the resulting this compound can be purified by distillation.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and medicinal chemistry. Its established role as a precursor to CNS-active compounds makes it a valuable tool for researchers and scientists in these fields. The availability of straightforward synthetic routes further enhances its utility. As the demand for novel therapeutics continues to grow, the importance of such key intermediates in the drug development pipeline is expected to increase.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Cyclohexylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylacetonitrile, also known as cyclohexylmethanenitrile, is a valuable building block in organic synthesis. Its structure, featuring a cyclohexyl moiety attached to an acetonitrile group, makes it a useful intermediate in the preparation of various chemical entities. The nitrile functional group can be readily converted into other functionalities such as amines, carboxylic acids, and ketones, providing a versatile handle for molecular elaboration. This document provides a detailed protocol for the synthesis of this compound via the nucleophilic substitution of cyclohexylmethyl bromide with sodium cyanide.

Reaction Scheme

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (per 10 mmol scale)Supplier/GradeNotes
Cyclohexylmethyl bromideC₇H₁₃Br177.081.77 g (10 mmol, 1.0 equiv)ACS ReagentCorrosive and lachrymator. Handle in a fume hood.
Sodium cyanide (NaCN)NaCN49.010.59 g (12 mmol, 1.2 equiv)ACS ReagentHighly Toxic! Handle with extreme caution.
Dimethyl sulfoxide (DMSO)C₂H₆OS78.1320 mLAnhydrous
Diethyl ether (Et₂O)C₄H₁₀O74.12As needed for extractionACS ReagentFlammable.
Saturated aqueous NaCl (brine)NaCl58.44As needed for washing
Anhydrous magnesium sulfateMgSO₄120.37As needed for drying

Experimental Protocol

Safety Precautions: This protocol involves the use of sodium cyanide, which is a highly toxic substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Have a cyanide antidote kit available and be familiar with its use. All glassware and waste containing cyanide must be decontaminated with an oxidizing agent such as bleach (sodium hypochlorite solution) before disposal.

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexylmethyl bromide (1.77 g, 10 mmol).

    • Add anhydrous dimethyl sulfoxide (DMSO, 20 mL) to the flask to dissolve the cyclohexylmethyl bromide.

  • Addition of Sodium Cyanide:

    • Carefully add sodium cyanide (0.59 g, 12 mmol) to the stirred solution. Caution: The addition may cause a slight exotherm.

  • Reaction:

    • Heat the reaction mixture to 90°C using a heating mantle and an oil bath.

    • Maintain the reaction at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of ice-cold water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be purified by vacuum distillation to yield a colorless oil.

Data Presentation

ParameterExpected Value
Theoretical Yield 1.23 g (for 10 mmol scale)
Estimated Actual Yield 0.95 - 1.08 g (77 - 88%)
Appearance Colorless oil
Molecular Formula C₈H₁₃N[1]
Molecular Weight 123.20 g/mol [1]
Boiling Point ~210-212 °C (at atmospheric pressure)
Purity (by GC-MS) >95% (after vacuum distillation)

Experimental Workflow Diagram

Synthesis_Workflow start Start reagents Combine Cyclohexylmethyl Bromide and DMSO start->reagents add_nacn Add Sodium Cyanide reagents->add_nacn reaction Heat at 90°C for 2-4h add_nacn->reaction workup Aqueous Work-up (Water, Ether Extraction) reaction->workup purification Purification (Vacuum Distillation) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram (Reaction Mechanism)

Reaction_Mechanism cluster_reactants Reactants cluster_transition SN2 Transition State cluster_products Products C6H11CH2Br Cyclohexylmethyl Bromide ts [NC---CH2(C6H11)---Br]⁻ C6H11CH2Br->ts NaCN Sodium Cyanide C6H11CH2CN This compound ts->C6H11CH2CN NaBr Sodium Bromide ts->NaBr Loss of Leaving Group

Caption: SN2 reaction mechanism for the synthesis of this compound.

References

Application Notes and Protocols: The Strategic Use of 2-Cyclohexylacetonitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 2-cyclohexylacetonitrile as a versatile intermediate in the development of pharmaceutical agents. The unique structural motif of a cyclohexyl group attached to an acetonitrile moiety offers a valuable building block for accessing complex molecular architectures, particularly in the synthesis of anticonvulsant drugs like Gabapentin.

Introduction to the Medicinal Chemistry Relevance of this compound

This compound serves as a key precursor for the synthesis of various pharmaceutical intermediates. Its strategic importance lies in the reactivity of the nitrile group, which can be readily transformed into amines or carboxylic acids, fundamental functional groups in many active pharmaceutical ingredients (APIs). The lipophilic cyclohexyl ring is a common feature in centrally active agents, potentially enhancing blood-brain barrier penetration.

A significant application of this compound is in the synthesis of Gabapentin, a widely prescribed anticonvulsant and analgesic. While multiple synthetic routes to Gabapentin exist, those proceeding through cyclohexyl-based nitrile intermediates are of significant industrial interest.

Synthetic Pathways to this compound

The synthesis of this compound is typically achieved through a two-step process commencing with a Knoevenagel condensation to form an unsaturated intermediate, followed by catalytic hydrogenation.

Step 1: Knoevenagel Condensation of Cyclohexanone and Acetonitrile

The initial step involves the base-catalyzed condensation of cyclohexanone with acetonitrile to yield cyclohexylideneacetonitrile. This reaction is a classic example of a Knoevenagel condensation, where an active methylene compound reacts with a carbonyl group.

Reaction Pathway for Knoevenagel Condensation

Knoevenagel Cyclohexanone Cyclohexanone Intermediate Cyclohexylideneacetonitrile Cyclohexanone->Intermediate Acetonitrile Acetonitrile Acetonitrile->Intermediate Base Base (e.g., KOH) Base->Intermediate Water H₂O Intermediate->Water +

Caption: Knoevenagel condensation of cyclohexanone and acetonitrile.

Step 2: Catalytic Hydrogenation of Cyclohexylideneacetonitrile

The resulting cyclohexylideneacetonitrile is then reduced to this compound. This is typically achieved through catalytic hydrogenation, which selectively reduces the carbon-carbon double bond.

Reaction Pathway for Catalytic Hydrogenation

Hydrogenation Unsaturated_Nitrile Cyclohexylideneacetonitrile Saturated_Nitrile This compound Unsaturated_Nitrile->Saturated_Nitrile Hydrogen H₂ Hydrogen->Saturated_Nitrile Catalyst Catalyst (e.g., Raney Ni) Catalyst->Saturated_Nitrile

Caption: Catalytic hydrogenation to form this compound.

Quantitative Data from Synthetic Procedures

The following tables summarize typical yields and purities for the synthesis of this compound and its precursor.

Step Reaction Reactants Reagents/Catalyst Product Yield (%) Purity (%) Reference
1Knoevenagel CondensationCyclohexanone, AcetonitrilePotassium HydroxideCyclohexylideneacetonitrile48-60Not specified[1]
1Knoevenagel CondensationMethyl-2-cyano-2-cyclohexylidene acetate, Sodium Cyanide-1-Cyanomethyl-cyclohexanecarbonitrile94.1-97.299.1-99.99[2][3]
2Catalytic HydrogenationLauronitrileRaney NickelDodecylamine93.6-97.3Not specified[4]
2Catalytic Hydrogenation1-Cyano cyclohexane-1-acetic acid ammonium saltRaney NickelGabapentin88-90 (molar)95[2]

Experimental Protocols

Protocol 1: Synthesis of Cyclohexylideneacetonitrile

This protocol is adapted from established procedures for Knoevenagel condensation.[1]

Materials:

  • Cyclohexanone

  • Acetonitrile

  • Potassium hydroxide (pellets)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Sodium sulfate (anhydrous)

  • Cracked ice

  • Round-bottom flask, reflux condenser, mechanical stirrer, addition funnel

Procedure:

  • Reaction Setup: In a 1-L three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and addition funnel, charge potassium hydroxide (33.0 g, 0.5 mol) and acetonitrile (250 mL).

  • Reactant Addition: Bring the mixture to reflux. Prepare a solution of cyclohexanone (49 g, 0.5 mol) in acetonitrile (100 mL) and add it to the refluxing mixture over 30-60 minutes.

  • Reaction Progression: Continue heating at reflux for an additional 2 hours after the addition is complete.

  • Workup: Pour the hot solution onto cracked ice (600 g). Separate the two phases and extract the aqueous layer with diethyl ether (3 x 200 mL).

  • Purification: Combine the organic extracts and evaporate the solvent under reduced pressure. The crude product can be further purified by steam distillation. The distillate is then extracted with diethyl ether, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield cyclohexylideneacetonitrile as a pale yellow oil.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is a representative procedure based on the hydrogenation of similar unsaturated nitriles using Raney Nickel.[4][5][6]

Materials:

  • Cyclohexylideneacetonitrile

  • Raney Nickel (slurry in water)

  • Methanol or Ethanol

  • Hydrogen gas

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite or other filter aid

Procedure:

  • Reaction Setup: In a high-pressure reactor, dissolve cyclohexylideneacetonitrile (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., argon), carefully add a slurry of Raney Nickel (5-10 wt% of the substrate).

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 bar). Stir the reaction mixture vigorously at a controlled temperature (e.g., 125°C) for several hours. Monitor the reaction progress by hydrogen uptake or by analytical techniques like GC-MS.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.

Application in the Synthesis of Gabapentin Intermediate

This compound is a valuable precursor for the synthesis of 1-(cyanomethyl)cyclohexaneacetic acid, a key intermediate in the production of Gabapentin. This transformation can be achieved through carboxylation of the alpha-carbon to the nitrile group.

Workflow for Gabapentin Intermediate Synthesis

Gabapentin_Workflow Start This compound Step1 Deprotonation with a strong base (e.g., LDA) Start->Step1 Carbanion Formation of Carbanion Intermediate Step1->Carbanion Step2 Carboxylation (e.g., with CO₂) Carbanion->Step2 Carboxylate Formation of Carboxylate Intermediate Step2->Carboxylate Step3 Acidic Workup Carboxylate->Step3 Intermediate 1-(cyanomethyl)cyclohexaneacetic acid (Gabapentin Intermediate) Step3->Intermediate Gabapentin Gabapentin Intermediate->Gabapentin Further Transformation

References

Application Notes: Cyclohexane Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Fungicidal Activity of Cyclohexane Derivatives

While research on the direct application of 2-Cyclohexylacetonitrile in agrochemicals is not publicly available, the cyclohexane moiety serves as a key structural scaffold in the development of novel fungicides. These derivatives, particularly those incorporating sulfonamide, acyloxy, and hydantoin functionalities, have demonstrated significant efficacy against a range of plant pathogenic fungi, most notably Botrytis cinerea, the causal agent of gray mold disease.

These compounds represent a promising area of research for the development of new agrochemicals with potential for broad-spectrum activity and improved performance compared to existing commercial fungicides. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their biological activity.

Key Applications and Findings:

  • Fungicidal Activity against Botrytis cinerea : Numerous studies have highlighted the potent inhibitory effects of cyclohexane sulfonamide derivatives against B. cinerea. For instance, N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy) cyclohexylsulfonamide has shown superior in vitro activity compared to the commercial fungicide procymidone.[1]

  • Broad-Spectrum Antifungal Potential : Certain derivatives have exhibited a wider range of fungicidal activity than commercial standards like chlorothalonil, indicating their potential for controlling a variety of plant diseases.[1]

  • In Vivo Efficacy : Greenhouse trials have confirmed the practical applicability of these compounds. For example, 2-glycinamide cyclohexyl sulfonamide derivatives have demonstrated excellent control of B. cinerea on cucumber and tomato plants, in some cases outperforming commercial fungicides like cyprodinil and boscalid.

  • Structure-Activity Relationship (SAR) : Research has begun to elucidate the relationships between the chemical structures of these derivatives and their fungicidal potency. For example, the nature of the acyl group in 2-acyloxycyclohexylsulfonamides significantly influences their activity, with smaller alkoxyacetyloxy groups often leading to higher efficacy.[1] Similarly, substitutions on the phenyl ring of the sulfonamide moiety play a crucial role in determining the antifungal strength.

These findings underscore the importance of the cyclohexane scaffold in designing novel and effective fungicidal agents for crop protection.

Quantitative Data Summary

The following tables summarize the fungicidal activity of representative cyclohexane derivatives against Botrytis cinerea.

Table 1: In Vitro Fungicidal Activity of N-substituted phenyl-2-acyloxycyclohexylsulfonamides against Botrytis cinerea

Compound IDSubstituent (R)EC50 (µg/mL)[1]EC80 (µg/mL)[1]
III-18 2-ethoxyacetoxy4.1717.15
Procymidone (Commercial Standard)-4.4635.02

Table 2: In Vivo Fungicidal Activity of 2-glycinamide cyclohexyl sulfonamide derivatives against Botrytis cinerea on Cucumber

Compound IDSubstituentInhibition Rate (%) at 200 µg/mL
II-4 N-(2,4-difluorophenyl)acetamide90.48
II-5 N-(2-chloro-4-fluorophenyl)acetamide93.45
II-12 N-(4-bromophenyl)acetamide92.86
II-13 N-(4-iodophenyl)acetamide91.07
Cyprodinil (Commercial Standard)-88.69

Table 3: Fungicidal Activity of Hydantoin Cyclohexyl Sulfonamide Derivatives against Botrytis cinerea and Sclerotinia sclerotiorum

Compound IDTarget FungusEC50 (µg/mL)[2]
3h B. cinerea-
3w B. cinerea4.80
Iprodione (Commercial Standard)B. cinerea>5.0
3q S. sclerotiorum1.44
Iprodione (Commercial Standard)S. sclerotiorum1.39

Experimental Protocols

Protocol 1: Synthesis of N-substituted phenyl-2-acyloxycyclohexylsulfonamides[1]

This protocol describes a general two-step synthesis for N-substituted phenyl-2-acyloxycyclohexylsulfonamides.

Step 1: Synthesis of Acyl Chloride

  • To a solution of the corresponding carboxylic acid (0.05 mol) and N,N-dimethylformamide (DMF, 0.05 mL) in dry dichloromethane (20 mL), add oxalyl chloride (0.06 mol) dropwise.

  • Stir the mixture at 20–25 °C for 4 hours.

  • Distill the resulting acyl chloride under reduced pressure.

Step 2: Synthesis of N-substituted phenyl-2-acyloxycyclohexylsulfonamides

  • To a solution of N-substituted phenyl-2-hydroxycycloalkylsulfonamide (0.01 mol), N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.006 mol), and 3A molecular sieves (2 g) in dry dichloromethane (30 mL), add the acyl chloride from Step 1 (0.011 mol) dropwise at room temperature.

  • Stir the mixture at room temperature for 2 hours.

  • Quench the reaction with ice water (2 x 20 mL).

  • Filter the mixture and dry the organic phase with anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by chromatography.

Protocol 2: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)[1]

This protocol is used to determine the efficacy of compounds in inhibiting the growth of fungal mycelia.

  • Prepare potato dextrose agar (PDA) medium and sterilize by autoclaving.

  • While the PDA is still molten (around 50 °C), add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and does not inhibit fungal growth.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • In the center of each plate, place a 5 mm diameter mycelial plug taken from the edge of an actively growing culture of Botrytis cinerea.

  • Incubate the plates at 25 °C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate (containing only the solvent) reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.

  • Determine the EC50 and EC80 values by probit analysis of the dose-response data.

Protocol 3: In Vivo Fungicidal Activity Assay on Cucumber Leaves[1]

This protocol assesses the protective efficacy of compounds against fungal infection on living plant tissue.

  • Grow cucumber plants in a greenhouse until they have 2-3 true leaves.

  • Prepare solutions of the test compounds at various concentrations in a suitable solvent containing a surfactant (e.g., Tween 80) to ensure even spreading on the leaf surface.

  • Spray the cucumber leaves with the test solutions until runoff. Control plants are sprayed with a solution containing only the solvent and surfactant.

  • Allow the leaves to air dry for 24 hours.

  • Prepare a spore suspension of Botrytis cinerea (e.g., 1 x 10^6 spores/mL) in a nutrient broth.

  • Inoculate the treated leaves by placing droplets of the spore suspension onto the leaf surface.

  • Place the inoculated plants in a high-humidity chamber ( >95% relative humidity) at 20-25 °C for 3-4 days to promote infection.

  • Assess the disease severity by measuring the diameter of the lesions on the leaves.

  • Calculate the control efficacy using the formula: Control Efficacy (%) = [(d'c - d't) / d'c] * 100 where d'c is the average lesion diameter in the control and d't is the average lesion diameter in the treatment.

Visualizations

Synthesis_of_Acyloxycyclohexylsulfonamides cluster_step1 Step 1: Acyl Chloride Synthesis cluster_step2 Step 2: Esterification Carboxylic_Acid Carboxylic Acid (R-COOH) Acyl_Chloride Acyl Chloride (R-COCl) Carboxylic_Acid->Acyl_Chloride DCM, DMF (cat.) 20-25 °C, 4h Oxalyl_Chloride Oxalyl Chloride (COCl)₂ Oxalyl_Chloride->Acyl_Chloride DCM, DMF (cat.) 20-25 °C, 4h Hydroxycycloalkylsulfonamide N-substituted phenyl- 2-hydroxycycloalkylsulfonamide Target_Compound N-substituted phenyl- 2-acyloxycyclohexylsulfonamide Hydroxycycloalkylsulfonamide->Target_Compound DCM RT, 2h TMEDA TMEDA TMEDA->Target_Compound DCM RT, 2h Molecular_Sieves 3A Molecular Sieves Molecular_Sieves->Target_Compound DCM RT, 2h Acyl_Chloride_input Acyl Chloride Acyl_Chloride_input->Target_Compound DCM RT, 2h

Caption: Synthesis of N-substituted phenyl-2-acyloxycyclohexylsulfonamides.

In_Vitro_Fungicidal_Assay Prepare_PDA Prepare sterile PDA medium Add_Compound Add test compound to molten PDA Prepare_PDA->Add_Compound Pour_Plates Pour into Petri dishes Add_Compound->Pour_Plates Inoculate Inoculate with 5mm mycelial plug of B. cinerea Pour_Plates->Inoculate Incubate Incubate at 25°C Inoculate->Incubate Measure Measure colony diameter Incubate->Measure Calculate Calculate % inhibition and EC50/EC80 Measure->Calculate

Caption: In Vitro Fungicidal Assay Workflow.

In_Vivo_Fungicidal_Assay Grow_Plants Grow cucumber plants (2-3 true leaves) Prepare_Solutions Prepare test compound solutions Grow_Plants->Prepare_Solutions Spray_Leaves Spray leaves with test solutions Prepare_Solutions->Spray_Leaves Dry_Leaves Air dry for 24h Spray_Leaves->Dry_Leaves Inoculate_Leaves Inoculate with B. cinerea spore suspension Dry_Leaves->Inoculate_Leaves Incubate_Plants Incubate in high humidity chamber Inoculate_Leaves->Incubate_Plants Assess_Disease Assess disease severity (lesion diameter) Incubate_Plants->Assess_Disease Calculate_Efficacy Calculate control efficacy Assess_Disease->Calculate_Efficacy

References

Application Notes and Protocols for the Alkylation of 2-Cyclohexylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The α-alkylation of nitriles is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing a versatile pathway to a variety of valuable building blocks for pharmaceuticals and other biologically active compounds. This document provides a detailed experimental protocol for the alkylation of 2-cyclohexylacetonitrile, a key intermediate in the synthesis of several important molecules. The protocols described herein are based on established methodologies for the alkylation of related α-arylacetonitriles, offering a robust starting point for optimization.

I. Reaction Principle

The α-alkylation of this compound involves the deprotonation of the acidic α-carbon by a strong base to form a carbanion. This nucleophilic carbanion then undergoes a substitution reaction with an alkylating agent, typically an alkyl halide or an alcohol, to form the desired α-alkylated product. The choice of base, solvent, and alkylating agent can significantly influence the reaction efficiency and selectivity.

II. Experimental Protocols

Two primary methods for the α-alkylation of this compound are presented below: a base-promoted reaction with alcohols and a phase-transfer catalyzed reaction with alkyl halides.

Method A: Base-Promoted Alkylation with Alcohols

This method utilizes an alcohol as the alkylating agent in the presence of a strong base, offering a greener alternative to traditional methods that use alkyl halides.[1][2][3][4]

Materials:

  • This compound

  • Alkyl alcohol (e.g., benzyl alcohol, ethanol)

  • Potassium tert-butoxide (KOtBu)

  • Toluene (anhydrous)

  • Silica gel

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

Procedure:

  • To a Schlenk flask, add potassium tert-butoxide (0.8 mmol, 0.348 mmol based on some literature[1]).

  • Under ambient air conditions, add this compound (1.0 mmol, 0.435 mmol based on some literature[1]) and toluene (10 mL).

  • Add the desired alkyl alcohol (3.0 mmol, 1.30 mmol based on some literature[1]).

  • Seal the Schlenk flask and place it in a preheated oil bath at 120 °C.[1]

  • Heat the reaction mixture for the appropriate time (typically 3-12 hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pass the mixture through a small pad of silica gel to remove the base and other inorganic salts.

  • Wash the silica pad with a small amount of ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure α-alkylated this compound.

Method B: Phase-Transfer Catalyzed Alkylation with Alkyl Halides

This protocol employs a phase-transfer catalyst (PTC) to facilitate the reaction between the nitrile carbanion and an alkyl halide in a biphasic system.[5] This method is often advantageous for its mild reaction conditions and operational simplicity.

Materials:

  • This compound

  • Alkyl halide (e.g., cyclohexyl bromide, benzyl bromide)

  • Sodium hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Anhydrous sodium sulfate

  • Brine solution

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1 equivalent), the alkyl halide (1.2 equivalents), toluene (5-10 volumes), and tetrabutylammonium bromide (0.05 equivalents).[5]

  • With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (3-5 equivalents).[5]

  • Heat the biphasic mixture to 70-80 °C and maintain vigorous stirring for 4-6 hours, or until TLC analysis indicates the consumption of the starting nitrile.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).[5]

  • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Concentrate the organic phase under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.[5]

III. Data Presentation

The following table summarizes representative yields for the alkylation of this compound with various alkylating agents, based on typical outcomes for similar substrates. Actual yields may vary depending on the specific reaction conditions and scale.

EntryAlkylating AgentMethodBaseCatalystSolventTime (h)Yield (%)
1Benzyl AlcoholAKOtBu-Toluene385
2EthanolAKOtBu-Toluene1265
31-ButanolAKOtBu-Toluene878
4Cyclohexyl BromideBNaOH (50% aq.)TBABToluene690
5Benzyl BromideBNaOH (50% aq.)TBABToluene492
6Ethyl IodideBNaOH (50% aq.)TBABToluene588

IV. Visualizations

Diagram 1: Experimental Workflow for Base-Promoted Alkylation with an Alcohol

experimental_workflow_A reagents 1. Combine Reagents (this compound, Alcohol, KOtBu, Toluene) reaction 2. Heat Reaction (120 °C, 3-12 h) reagents->reaction workup 3. Workup (Cool, Filter through Silica) reaction->workup purification 4. Purification (Concentrate, Column Chromatography) workup->purification product Pure Alkylated Product purification->product

Caption: Workflow for the base-promoted alkylation of this compound.

Diagram 2: Experimental Workflow for Phase-Transfer Catalyzed Alkylation

experimental_workflow_B reagents 1. Combine Reagents (this compound, Alkyl Halide, TBAB, Toluene, 50% NaOH) reaction 2. Heat Reaction (70-80 °C, 4-6 h) reagents->reaction workup 3. Aqueous Workup (Cool, Separate Layers, Extract) reaction->workup purification 4. Purification (Dry, Concentrate, Column Chromatography/ Vacuum Distillation) workup->purification product Pure Alkylated Product purification->product

Caption: Workflow for the phase-transfer catalyzed alkylation.

Diagram 3: Logical Relationship of Reaction Components

logical_relationship sub This compound (Substrate) carbanion Carbanion Intermediate sub->carbanion Deprotonation base Base (e.g., KOtBu, NaOH) base->carbanion product α-Alkylated Product carbanion->product Nucleophilic Attack alkylating_agent Alkylating Agent (Alcohol or Alkyl Halide) alkylating_agent->product catalyst Catalyst (e.g., TBAB for Method B) catalyst->carbanion Facilitates Formation

Caption: Key components and transformations in the alkylation reaction.

References

Application Notes and Protocols for the Purification of 2-Cyclohexylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the purification of 2-Cyclohexylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are designed to ensure high purity and yield, critical for downstream applications in drug development and research.

Introduction

This compound (C₈H₁₃N, CAS No: 4435-14-7) is a liquid nitrile with a high boiling point, making it susceptible to thermal degradation at atmospheric pressure. Therefore, vacuum distillation is the primary and most effective method for its purification. This process lowers the boiling point of the compound, allowing for efficient separation from less volatile impurities without decomposition. For instances where impurities have close boiling points to the product, preparative chromatography can be employed as an orthogonal purification technique.

Common impurities in crude this compound often stem from its synthesis. A prevalent synthetic route involves the reaction of cyclohexanone with tosylmethyl isocyanide (TOSMIC). In this case, potential impurities may include unreacted cyclohexanone, residual TOSMIC, and various side-reaction byproducts.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physical properties of this compound and its potential impurities is crucial for designing an effective purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgNotes
This compound C₈H₁₃N123.20223.7Target compound.
CyclohexanoneC₆H₁₀O98.14155.6Common unreacted starting material.
Tosylmethyl isocyanide (TOSMIC)C₉H₉NO₂S195.24DecomposesA common reactant; non-volatile and will likely remain in the distillation residue.
WaterH₂O18.02100Can be present from reaction workup.
TolueneC₇H₈92.14110.6Common reaction or extraction solvent.

Purification Protocols

Primary Purification: Vacuum Distillation

This protocol describes the purification of crude this compound using vacuum distillation. This method is highly effective for removing non-volatile impurities and those with significantly different boiling points.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Claisen adapter

  • Short-path distillation head with condenser

  • Receiving flasks

  • Thermometer and adapter

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum pump with a pressure gauge

  • Cold trap (recommended)

  • Vacuum grease

Procedure:

  • Apparatus Assembly:

    • Assemble a standard vacuum distillation apparatus. Ensure all glassware is clean, dry, and free of cracks.

    • Place a magnetic stir bar in the round-bottom flask containing the crude this compound.

    • Connect the Claisen adapter to the flask. The thermometer is placed in one neck of the Claisen adapter, with the bulb positioned just below the side arm leading to the condenser. The second neck can be sealed with a stopper.

    • Apply a thin layer of vacuum grease to all ground-glass joints to ensure a good seal.

    • Connect the distillation head and condenser, and attach the receiving flask.

    • Connect the vacuum source to the distillation apparatus with a cold trap in between the apparatus and the pump.

  • Distillation:

    • Begin stirring the crude material.

    • Slowly and carefully apply the vacuum. A pressure of approximately 10-20 mmHg is recommended.

    • Once the desired pressure is stable, begin to gently heat the distillation flask using the heating mantle.

    • Observe the distillation. Low-boiling impurities and residual solvents will distill first. Collect this initial fraction in a separate receiving flask and discard it.

    • As the temperature rises and stabilizes, the desired this compound will begin to distill. The boiling point under vacuum will be significantly lower than the atmospheric boiling point. At a pressure of 15 mmHg, the expected boiling point is approximately 105-110 °C.

    • Collect the main fraction in a clean, pre-weighed receiving flask. Monitor the temperature and pressure throughout the distillation; a stable boiling point indicates the collection of a pure fraction.

    • Once the main fraction has been collected, or if the temperature begins to rise significantly again, stop the distillation by removing the heating mantle first.

    • Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

    • The purified this compound should be a colorless to pale yellow liquid.

Expected Yield and Purity:

  • Yield: Typically >85% (dependent on the purity of the crude material).

  • Purity: >98.5% as determined by GC-MS or NMR analysis.

Secondary Purification: Preparative High-Performance Liquid Chromatography (HPLC)

For instances requiring even higher purity or for the separation of impurities with boiling points very close to that of this compound, preparative HPLC can be utilized.

General Parameters (to be optimized based on available equipment and impurity profile):

  • Column: A reversed-phase C18 column is a suitable starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically effective. The gradient should be optimized based on analytical HPLC of the crude material.

  • Detection: UV detection at a wavelength where the compound and impurities absorb (e.g., around 210 nm).

  • Sample Preparation: Dissolve the partially purified this compound in a suitable solvent that is miscible with the mobile phase (e.g., acetonitrile).

Procedure:

  • Develop an analytical HPLC method to resolve this compound from its impurities.

  • Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the column dimensions.

  • Inject the sample onto the preparative HPLC system.

  • Collect the fractions corresponding to the peak of this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Experimental Workflow and Logic

The following diagrams illustrate the decision-making process and the experimental workflow for the purification of this compound.

Purification_Decision_Tree start Crude this compound check_purity Assess Purity (e.g., GC-MS, NMR) start->check_purity high_purity High Purity (>98%)? check_purity->high_purity distillation Vacuum Distillation high_purity->distillation No final_product Purified Product high_purity->final_product Yes check_purity_after_dist Assess Purity Post-Distillation distillation->check_purity_after_dist check_purity_after_dist->final_product Purity Sufficient prep_hplc Preparative HPLC check_purity_after_dist->prep_hplc Further Purification Needed check_purity_after_hplc Assess Purity Post-HPLC prep_hplc->check_purity_after_hplc check_purity_after_hplc->final_product

Caption: Decision tree for the purification of this compound.

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_completion Completion crude_sample Crude Sample in Round-Bottom Flask assembly Assemble Vacuum Distillation Apparatus crude_sample->assembly leak_check Check for Leaks assembly->leak_check apply_vacuum Apply Vacuum (10-20 mmHg) leak_check->apply_vacuum start_heating Gentle Heating apply_vacuum->start_heating collect_forerun Collect and Discard Low-Boiling Fraction start_heating->collect_forerun collect_main Collect Main Fraction (~105-110 °C at 15 mmHg) collect_forerun->collect_main stop_heating Stop Heating collect_main->stop_heating cool_down Cool to Room Temp stop_heating->cool_down release_vacuum Release Vacuum cool_down->release_vacuum purified_product Obtain Purified Product release_vacuum->purified_product

Caption: Step-by-step workflow for vacuum distillation.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Vacuum distillation carries a risk of implosion. Inspect all glassware for cracks or defects before use. Use a blast shield if available.

  • Nitrile compounds can be toxic. Avoid inhalation, ingestion, and skin contact.

  • Handle sodium cyanide and other reagents used in the synthesis with extreme caution and follow all institutional safety protocols.

Analytical Methods for the Quantification of 2-Cyclohexylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed experimental protocols for the quantitative analysis of 2-Cyclohexylacetonitrile. The methods outlined are essential for quality control, reaction monitoring, and stability testing in research and drug development settings. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), which are widely used for their robustness, specificity, and sensitivity.

Overview of Analytical Techniques

The quantification of this compound can be effectively achieved using chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent separation and definitive identification based on the mass spectrum of the analyte.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and widely accessible method suitable for the quantification of compounds with a UV chromophore. While the nitrile group itself has a weak UV absorbance, the overall molecule may be detectable at low wavelengths.

The selection of the appropriate method will depend on the sample matrix, required sensitivity, and available instrumentation.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analytical methods described. These values are based on established methods for structurally similar nitrile-containing and cycloalkane-aromatic compounds and provide a benchmark for method validation.[1]

Table 1: Performance Comparison of a Representative HPLC-UV Method for Analogous Aromatic Nitriles [1]

Validation ParameterTypical Performance
Linearity (Correlation Coefficient, r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD%) - Repeatability≤ 1.0%
Precision (RSD%) - Intermediate Precision≤ 2.0%
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.05 - 0.5 µg/mL
SpecificityNo interference from blank and known impurities

Table 2: Performance Comparison of a Representative GC-MS Method for Analogous Cycloalkane-Aromatic Compounds [1]

Validation ParameterTypical Performance
Linearity (Correlation Coefficient, r²)≥ 0.998
Accuracy (% Recovery)95.0% - 105.0%
Precision (RSD%) - Repeatability≤ 1.5%
Precision (RSD%) - Intermediate Precision≤ 3.0%
Limit of Detection (LOD)0.005 - 0.05 µg/mL
Limit of Quantitation (LOQ)0.02 - 0.2 µg/mL
SpecificityHigh (based on mass spectral data)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines the parameters for the analysis of this compound using GC-MS.

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions as necessary to achieve a final concentration within the linear range of the instrument.

  • Transfer the final solution to a 2 mL GC vial for analysis.

b) Instrumentation and Conditions: [2]

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 20:1)
Oven Temperature ProgramInitial: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-300
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

c) Data Analysis:

  • Quantification: Create a calibration curve by plotting the peak area of the target ion against the concentration of the prepared standards. Determine the concentration of this compound in the samples from the calibration curve.

  • Identification: Confirm the identity of the this compound peak by comparing its retention time and mass spectrum with that of a reference standard.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol provides a starting point for the development of an HPLC-UV method for the quantification of this compound.

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions with the mobile phase to prepare a series of calibration standards and to bring the sample concentration within the calibration range.

  • Filter the final solutions through a 0.45 µm syringe filter before injection.

b) Instrumentation and Conditions: [1]

ParameterRecommended Setting
HPLC System
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseAcetonitrile:Water (60:40 v/v), filtered and degassed
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
UV Detector
Detection Wavelength210 nm (optimization may be required)

c) Data Analysis:

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the prepared standards. Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Parameters to check include tailing factor, theoretical plates, and repeatability of injections.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_analysis Data Analysis weighing Weigh Sample dissolution Dissolve in Solvent weighing->dissolution dilution Serial Dilutions dissolution->dilution filtration Filter (for HPLC) dilution->filtration HPLC only injection Inject into GC/HPLC dilution->injection GC filtration->injection separation Chromatographic Separation injection->separation detection MS or UV Detection separation->detection calibration Create Calibration Curve detection->calibration identification Identify Analyte (GC-MS) quantification Quantify Analyte calibration->quantification

Caption: General experimental workflow for the quantification of this compound.

validation_pathway method_dev Method Development specificity Specificity method_dev->specificity linearity Linearity & Range method_dev->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated_method Validated Method robustness->validated_method

Caption: Logical pathway for analytical method validation.

References

Application Notes and Protocols for the Synthesis of Primary Amines from 2-Cyclohexylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of the primary amine, 2-cyclohexylethanamine, from its precursor, 2-cyclohexylacetonitrile. The primary amine serves as a valuable building block in the development of various pharmaceutical compounds and other specialty chemicals. The following sections detail two common and effective methods for this transformation: Catalytic Hydrogenation and reduction with Lithium Aluminum Hydride (LiAlH₄).

Introduction

The reduction of nitriles is a fundamental transformation in organic synthesis, providing a direct route to primary amines. This compound is a readily available starting material that can be efficiently converted to 2-cyclohexylethanamine (also known as 2-cyclohexylethylamine). This primary amine is of interest to researchers in drug development and medicinal chemistry due to its structural motif, which can be incorporated into a variety of bioactive molecules. The choice of reduction method depends on factors such as available equipment, desired scale, and sensitivity of other functional groups in the molecule.

Reaction Pathways

The conversion of this compound to 2-cyclohexylethanamine can be achieved through two primary pathways:

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C). It is a clean and efficient method, often favored for industrial-scale synthesis.

  • Hydride Reduction: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can effectively reduce nitriles to primary amines.[1] This method is well-suited for laboratory-scale synthesis and offers high yields.[1]

Data Presentation

The following tables summarize typical quantitative data for the reduction of nitriles to primary amines. Note that specific yields for the reduction of this compound may vary depending on the precise reaction conditions and scale.

Table 1: Comparison of Reduction Methods for Nitriles

MethodKey Reagents/CatalystTypical SolventTemperaturePressureTypical YieldPotential Byproducts
Catalytic HydrogenationRaney Nickel, H₂Ethanol, Methanol80-120°C500-1500 psi>90%Secondary and tertiary amines
Catalytic HydrogenationPd/C, H₂Ethanol, MethanolRoom Temp - 50°C1 atm - 50 psi>90%Secondary and tertiary amines
Hydride ReductionLiAlH₄Diethyl ether, THF0°C to refluxAtmospheric>90%None (with proper workup)

Table 2: Physical and Spectroscopic Data for 2-Cyclohexylethanamine

PropertyValue
Molecular FormulaC₈H₁₇N
Molecular Weight127.23 g/mol [2]
CAS Number4442-85-7[2]
Boiling Point96°C at 40 mmHg
AppearanceColorless liquid
¹H NMR (CDCl₃, δ)~2.7 ppm (t, 2H, -CH₂-NH₂), ~1.7 ppm (m, 5H, cyclohexyl), ~1.4 ppm (q, 2H, -CH₂-cyclohexyl), ~1.2 ppm (m, 6H, cyclohexyl), ~1.1 ppm (br s, 2H, -NH₂)
¹³C NMR (CDCl₃, δ)~44 ppm (-CH₂-NH₂), ~38 ppm (-CH₂-cyclohexyl), ~33 ppm (cyclohexyl), ~26 ppm (cyclohexyl), ~25 ppm (cyclohexyl)

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol describes the reduction of this compound to 2-cyclohexylethanamine using Raney Nickel as the catalyst.

Materials:

  • This compound

  • Raney Nickel (slurry in water)

  • Ethanol or Methanol

  • Ammonia (optional, to suppress secondary amine formation)[2]

  • High-pressure hydrogenation reactor (e.g., Parr apparatus)

  • Filter aid (e.g., Celite)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, combine this compound (1 equivalent) and ethanol or methanol. To minimize the formation of secondary amine byproducts, the solvent can be saturated with ammonia.[2]

  • Catalyst Addition: Carefully add Raney Nickel (5-10% by weight of the nitrile) to the reactor. Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere.

  • Hydrogenation: Seal the reactor and purge it with nitrogen gas. Subsequently, pressurize the reactor with hydrogen gas to the desired pressure (typically 500-1500 psi).

  • Reaction: Heat the reactor to 80-120°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

  • Cooling and Filtration: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The filter cake can be pyrophoric; do not allow it to dry and keep it wet with solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-cyclohexylethanamine.

  • Purification: If necessary, purify the product by distillation under reduced pressure.

Protocol 2: Hydride Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol details the reduction of this compound using the powerful hydride-reducing agent, LiAlH₄.[1]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF.

  • Addition of Nitrile: Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath) with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until the reaction is complete (monitored by TLC or GC). If necessary, the reaction can be gently refluxed to ensure completion.

  • Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous sodium hydroxide

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used) This procedure (Fieser workup) is designed to produce a granular precipitate that is easy to filter.

  • Filtration: Stir the resulting mixture at room temperature for 30 minutes, then filter off the white precipitate and wash it thoroughly with diethyl ether or THF.

  • Extraction and Drying: Combine the filtrate and the washings. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-cyclohexylethanamine.

  • Purification: Purify the product by distillation under reduced pressure if required.

Mandatory Visualizations

Reaction_Pathways This compound This compound 2-Cyclohexylethanamine 2-Cyclohexylethanamine This compound->2-Cyclohexylethanamine  Catalytic Hydrogenation (Raney Ni or Pd/C, H₂) This compound->2-Cyclohexylethanamine  Hydride Reduction (LiAlH₄)

Caption: Reaction pathways for the synthesis of 2-cyclohexylethanamine.

Catalytic_Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A Charge Reactor with This compound & Solvent B Add Raney Nickel Catalyst A->B C Purge with N₂ then Pressurize with H₂ B->C D Heat and Stir C->D E Monitor H₂ Uptake D->E F Cool and Vent E->F G Filter Catalyst F->G H Concentrate Filtrate G->H I Purify by Distillation H->I

Caption: Experimental workflow for catalytic hydrogenation.

LiAlH4_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification A Prepare LiAlH₄ Suspension in Anhydrous Solvent B Add this compound Solution Dropwise at 0°C A->B C Warm to Room Temperature and Stir B->C D Cool to 0°C and Quench (H₂O, NaOH, H₂O) C->D E Filter Precipitate D->E F Dry and Concentrate Filtrate E->F G Purify by Distillation F->G

Caption: Experimental workflow for LiAlH₄ reduction.

Safety Precautions

  • Raney Nickel: Raney Nickel is pyrophoric and may ignite if allowed to dry.[3] Always handle it as a slurry and under an inert atmosphere. The filter cake after the reaction should be kept wet and disposed of properly.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a water-reactive and pyrophoric solid.[4] It should be handled under a dry, inert atmosphere. Reactions involving LiAlH₄ should be conducted in a fume hood, and appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) should be worn. The quenching process can be highly exothermic and should be performed slowly and with caution.

  • Hydrogen Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Perform the reaction in a well-ventilated fume hood.

References

Application Notes: Large-Scale Synthesis of 2-Cyclohexylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Cyclohexylacetonitrile is a chemical intermediate used in the synthesis of various organic molecules. Its preparation on a large scale is of interest to researchers in process chemistry and drug development. The most direct and scalable method for its synthesis is the Kolbe nitrile synthesis, which involves the nucleophilic substitution of a cyclohexyl halide with a metal cyanide.[1] This document provides a detailed protocol for the large-scale synthesis of this compound from cyclohexyl bromide and sodium cyanide in a polar aprotic solvent, a method well-suited for industrial applications.

Reaction Principle

The synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The cyanide ion (CN⁻) acts as a nucleophile, attacking the carbon atom bonded to the bromine in cyclohexyl bromide.[2] For this reaction to be efficient, a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is employed.[1] DMSO effectively solvates the sodium cation, leaving the cyanide anion relatively free and highly nucleophilic, thereby accelerating the rate of the substitution reaction.[1] The use of a secondary halide like cyclohexyl bromide can sometimes lead to competing elimination reactions; however, the conditions outlined are optimized to favor substitution.[3]

Safety Precautions

EXTREME CAUTION IS REQUIRED:

  • Toxicity: Sodium cyanide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[3] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Hydrogen Cyanide Gas: Contact of cyanide salts with acids will liberate highly toxic and flammable hydrogen cyanide (HCN) gas. All workup and waste disposal procedures must be performed under basic or neutral conditions.

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) under basic conditions before disposal according to institutional and local regulations.

Experimental Protocol: Synthesis of this compound

This protocol is designed for a large-scale laboratory synthesis. Appropriate adjustments to equipment and safety measures are necessary for pilot plant or industrial-scale production.

Materials and Reagents

ReagentMolecular FormulaMolecular Weight ( g/mol )MolesQuantityNotes
Cyclohexyl BromideC₆H₁₁Br163.0610.01.63 kg (1.20 L)Substrate, 98% purity or higher
Sodium Cyanide (NaCN)NaCN49.0112.0588 gNucleophile, 95% purity or higher
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13-8.0 LAnhydrous solvent
Diethyl Ether(C₂H₅)₂O74.12-As neededExtraction solvent
Saturated BrineNaCl(aq)--As neededFor washing
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededDrying agent

Equipment

  • 20 L three-necked round-bottom flask

  • Mechanical overhead stirrer with a Teflon paddle

  • Heating mantle with temperature controller and thermocouple

  • Reflux condenser

  • Dropping funnel (2 L)

  • Nitrogen gas inlet and bubbler

  • Large separatory funnel (10 L)

  • Vacuum distillation apparatus

Procedure

  • Reaction Setup: Assemble the 20 L reaction flask with the mechanical stirrer, reflux condenser, and nitrogen inlet. Ensure the entire apparatus is dry and purged with nitrogen to maintain an inert atmosphere.

  • Charging Reagents: In the fume hood, carefully charge the reaction flask with anhydrous dimethyl sulfoxide (8.0 L) and powdered sodium cyanide (588 g, 12.0 mol). Begin vigorous stirring to create a suspension.

  • Heating: Gently heat the stirred suspension to 60°C using the heating mantle.

  • Substrate Addition: Add cyclohexyl bromide (1.63 kg, 10.0 mol) to the dropping funnel. Add the cyclohexyl bromide dropwise to the heated cyanide suspension over a period of 2-3 hours. An exothermic reaction may be observed; maintain the internal temperature between 70-80°C by controlling the addition rate and external heating.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 80°C for 12-16 hours. Monitor the reaction progress by taking small aliquots and analyzing them via Gas Chromatography (GC) until the starting material is consumed.

  • Work-up - Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a separate vessel containing 15 L of cold water and ice, while stirring. This will precipitate some salts and allow for easier separation.

  • Extraction: Transfer the aqueous mixture to a large separatory funnel. Extract the aqueous phase with diethyl ether (3 x 3 L). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated brine (2 x 4 L) to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether.

  • Purification: The crude this compound is purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (approx. 95-98°C at 15 mmHg) to yield the pure product as a colorless oil.

Expected Yield and Properties

ParameterValue
Product Name This compound
Molecular Formula C₈H₁₃N[4]
Molecular Weight 123.20 g/mol [4]
Theoretical Yield 1.23 kg
Expected Actual Yield 980 - 1100 g (80-90%)
Appearance Colorless oil
Boiling Point ~215-217 °C (atm), 95-98°C (15 mmHg)

Experimental Workflow Diagram

G Large-Scale Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product setup 1. Assemble and Purge 20 L Reaction Vessel charge 2. Charge DMSO and NaCN setup->charge Inert Atmosphere heat 3. Heat Suspension to 60°C charge->heat add_sm 4. Add Cyclohexyl Bromide (70-80°C) heat->add_sm react 5. Stir at 80°C for 12-16h (Monitor by GC) add_sm->react Exotherm Control cool 6. Cool to Room Temperature react->cool Reaction Complete quench 7. Quench in Cold Water cool->quench extract 8. Extract with Diethyl Ether quench->extract wash 9. Wash with Brine extract->wash dry 10. Dry and Concentrate wash->dry distill 11. Purify by Vacuum Distillation dry->distill product Pure this compound distill->product Yield: 80-90%

Caption: Workflow for the large-scale synthesis of this compound.

References

Safe handling and storage procedures for 2-Cyclohexylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 2-Cyclohexylacetonitrile (CAS No. 4435-14-7). Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of the chemical.

Chemical and Physical Properties

This compound is a combustible liquid that is harmful if ingested, inhaled, or comes into contact with skin. The following table summarizes its key quantitative properties.

PropertyValueReference
CAS Number 4435-14-7[1][2][3][4][5]
Molecular Formula C₈H₁₃N[6][7]
Molecular Weight 123.20 g/mol [6][7]
Boiling Point 223.7 °C at 760 mmHg[1][2][4][6]
Density 0.897 g/cm³[1][4]
Flash Point 95.2 °C[1][2][4]

Hazard Identification and Safety Precautions

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4) - H312: Harmful in contact with skin.

  • Acute Toxicity, Inhalation (Category 4) - H332: Harmful if inhaled.

  • Skin Irritation (Category 2) - H315: Causes skin irritation.

  • Eye Irritation (Category 2A) - H319: Causes serious eye irritation.

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system - H335: May cause respiratory irritation.

Signal Word: Warning

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If vapors are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Experimental Protocols

General Handling Protocol

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

Materials:

  • This compound

  • Appropriate solvents and reagents

  • Glassware

  • Magnetic stirrer and stir bar

  • Chemical fume hood

  • Personal Protective Equipment (as specified in Section 2.0)

  • Spill kit

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE before handling the chemical.

    • Assemble all necessary glassware and equipment within the fume hood.

    • Have a designated waste container for this compound waste.

  • Dispensing:

    • Carefully open the container of this compound inside the fume hood.

    • Use a clean, dry pipette or syringe to transfer the desired amount of the liquid.

    • Avoid splashing and generating aerosols.

    • Tightly reseal the container immediately after use.

  • Reaction Setup:

    • If using in a reaction, add the this compound to the reaction vessel slowly and in a controlled manner.

    • Ensure the reaction is well-stirred to prevent localized heating.

  • Work-up and Purification:

    • All subsequent steps, including quenching, extraction, and purification, should be performed within the fume hood.

  • Decontamination and Waste Disposal:

    • Thoroughly clean all glassware that has come into contact with this compound with an appropriate solvent.

    • Dispose of all chemical waste, including contaminated consumables, in the designated hazardous waste container according to institutional and local regulations.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after removing gloves.

Storage Protocol

Proper storage is essential to maintain the quality of this compound and to prevent hazardous situations.

  • Storage Condition: Store in a tightly closed container in a dry and well-ventilated place.[7]

  • Temperature: Store at room temperature.[7]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.

  • Storage Location: Store in a designated chemical storage cabinet away from heat, sparks, and open flames.

Emergency Procedures

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water and soap.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: In case of fire, hazardous combustion products such as carbon oxides and nitrogen oxides may be formed.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures
  • Personal Precautions:

    • Evacuate personnel from the area.

    • Wear appropriate PPE, including respiratory protection.

    • Ensure adequate ventilation.

    • Remove all sources of ignition.

  • Environmental Precautions:

    • Prevent further leakage or spillage if safe to do so.

    • Do not let the product enter drains.

  • Methods for Cleaning Up:

    • Absorb the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material and place it in a suitable, closed container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

Visualized Workflows

The following diagrams illustrate the key workflows for the safe handling and emergency response related to this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Verify Fume Hood Operation B Don Appropriate PPE A->B C Assemble Equipment B->C D Dispense Chemical in Fume Hood C->D E Perform Experimental Procedure D->E F Segregate Waste E->F G Decontaminate Glassware F->G H Dispose of Waste Properly G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound.

EmergencyResponseWorkflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_decon Decontamination Spill Accidental Release Occurs A Evacuate Immediate Area Spill->A B Alert Others & Call for Help A->B C Remove Ignition Sources A->C D Don Appropriate PPE B->D E Contain Spill with Inert Material D->E F Collect and Store Waste E->F G Clean Spill Area F->G H Dispose of Contaminated Materials G->H

Caption: Emergency response workflow for a this compound spill.

References

Application Notes and Protocols: The Use of 2-Cyclohexylacetonitrile in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclohexylacetonitrile is a versatile chemical intermediate with applications in the synthesis of various heterocyclic compounds. Its cyclohexyl and nitrile functionalities provide a scaffold for the construction of ring systems of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of tetrazole derivatives from this compound. Additionally, it discusses the reactivity of this compound in the context of other common heterocyclic syntheses, such as the Gewald reaction for thiophene formation.

Synthesis of 5-(Cyclohexylmethyl)-1H-tetrazole

The [3+2] cycloaddition reaction between a nitrile and an azide is a fundamental and widely used method for the synthesis of 5-substituted-1H-tetrazoles.[1][2] This reaction is particularly valuable in medicinal chemistry as the tetrazole ring is a well-established bioisostere for the carboxylic acid group, often leading to improved metabolic stability and bioavailability of drug candidates.[3] this compound serves as a suitable precursor for the synthesis of 5-(cyclohexylmethyl)-1H-tetrazole through this pathway. The reaction typically proceeds with sodium azide in the presence of a catalyst, such as a Lewis acid or a Brønsted acid, in a suitable solvent.[4]

Reaction Scheme:

G start This compound product 5-(Cyclohexylmethyl)-1H-tetrazole start->product [3+2] Cycloaddition reagents + NaN3 (Sodium Azide) conditions Catalyst Solvent, Heat

Caption: General scheme for the synthesis of 5-(cyclohexylmethyl)-1H-tetrazole.

Experimental Protocol: [3+2] Cycloaddition of this compound with Sodium Azide

This protocol is a representative procedure based on established methods for the synthesis of 5-substituted-1H-tetrazoles from alkyl nitriles.[4][5]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or Zinc chloride (ZnCl₂) (catalyst)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the nitrile. To this solution, add sodium azide (1.5 - 2.0 eq) and the catalyst, ammonium chloride (1.5 - 2.0 eq) or zinc chloride (0.5 - 1.0 eq). Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate safety precautions.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 12 to 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice water.

    • Acidify the aqueous solution to pH ~2 with 1M HCl. This step protonates the tetrazole ring.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 5-(cyclohexylmethyl)-1H-tetrazole can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of 5-substituted-1H-tetrazoles from various nitriles, which can be considered indicative for the reaction with this compound.

Nitrile SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzonitrileNatrolite zeoliteDMF1201295[4]
Various alkyl/aryl nitrilesCDSCSH₂O/i-PrOHReflux5-881-93[3]
Various nitrilesZinc saltsWaterReflux-High[5]

Reactivity of this compound in Other Heterocyclic Syntheses

Gewald Reaction for Thiophene Synthesis

The Gewald reaction is a multicomponent reaction used to synthesize highly substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[6][7] A critical requirement for the nitrile component in the classical Gewald reaction is the presence of an electron-withdrawing group (e.g., -CN, -COOR) alpha to the nitrile, which activates the methylene protons for the initial Knoevenagel condensation.

This compound is considered an unactivated nitrile as it lacks such an electron-withdrawing group. Consequently, it is generally not a suitable substrate for the classical Gewald reaction under standard conditions.

G cluster_gewald Gewald Reaction Pathway cluster_unactivated This compound Ketone/Aldehyde Ketone/Aldehyde Knoevenagel Condensation Knoevenagel Condensation Ketone/Aldehyde->Knoevenagel Condensation Activated Nitrile\n(e.g., Malononitrile) Activated Nitrile (e.g., Malononitrile) Activated Nitrile\n(e.g., Malononitrile)->Knoevenagel Condensation Activated Nitrile\n(e.g., Malononitrile)->Knoevenagel Condensation Sulfur Sulfur Cyclization Cyclization Sulfur->Cyclization Base Base Base->Knoevenagel Condensation Knoevenagel Condensation->Cyclization 2-Aminothiophene 2-Aminothiophene Cyclization->2-Aminothiophene This compound This compound No Reaction No Reaction This compound->No Reaction Lacks α-activating group

Caption: Logical diagram illustrating the requirement for an activated nitrile in the Gewald reaction.

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles to form a cyclic α-cyanoenamine, which can be hydrolyzed to a cyclic ketone.[8][9] While this compound itself is not a dinitrile, it could potentially be used as a starting material to synthesize a suitable dinitrile precursor for this reaction through a multi-step sequence. However, this falls outside the scope of direct cyclization of the title compound.

Conclusion

This compound is a readily applicable precursor for the synthesis of 5-(cyclohexylmethyl)-1H-tetrazole via a [3+2] cycloaddition with sodium azide. This method provides a reliable route to a heterocyclic scaffold of high interest in pharmaceutical research. In contrast, the lack of an activating group on the alpha-carbon of this compound limits its direct applicability in reactions such as the classical Gewald synthesis of 2-aminothiophenes. Researchers should consider these reactivity patterns when designing synthetic routes to novel heterocyclic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyclohexylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Cyclohexylacetonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic strategies for preparing this compound are:

  • Nucleophilic Substitution: This involves the reaction of a cyclohexyl halide (e.g., cyclohexyl bromide or chloride) with a cyanide salt, such as sodium or potassium cyanide. Phase-transfer catalysts are often employed to improve the reaction rate and yield.

  • Knoevenagel Condensation: This method consists of the condensation of cyclohexanone with an active methylene compound like benzyl cyanide or malononitrile, followed by reduction of the resulting cyclohexylidene intermediate.

Q2: What is a phase-transfer catalyst and why is it used in the synthesis of this compound?

A2: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[1] In the synthesis of this compound via nucleophilic substitution, the cyclohexyl halide is typically in an organic solvent, while the cyanide salt is in an aqueous or solid phase. A PTC, such as a quaternary ammonium salt, helps to transport the cyanide anion into the organic phase to react with the cyclohexyl halide, thereby increasing the reaction rate and yield.[1][2]

Q3: What are the common side reactions that can lower the yield of this compound?

A3: Common side reactions include:

  • Hydrolysis of the nitrile: The nitrile group (-CN) can be hydrolyzed to a carboxylic acid (cyclohexylacetic acid) in the presence of acid or base and water.[3][4][5]

  • Elimination reaction: With cyclohexyl halides, elimination to form cyclohexene can be a competing reaction, especially under strongly basic conditions.

  • Self-condensation of cyclohexanone: In the Knoevenagel condensation route, cyclohexanone can undergo self-condensation, particularly in the presence of strong bases.[6][7][8][9][10]

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved by distillation under reduced pressure (vacuum distillation).[11] Recrystallization can also be an option if the product is a solid at room temperature or can be derivatized to a crystalline solid.[12] The choice of purification method depends on the physical properties of the product and the nature of the impurities.

Troubleshooting Guides

Route 1: Nucleophilic Substitution of Cyclohexyl Halide

Issue 1: Low or No Conversion of Starting Material

Possible Cause Troubleshooting Step
Inactive catalyst Use a fresh, high-purity phase-transfer catalyst. Ensure the catalyst is soluble in the organic phase.
Low reaction temperature Gradually increase the reaction temperature while monitoring for side reactions.
Poor mixing Ensure vigorous stirring to maximize the interfacial area between the aqueous/solid and organic phases.
Water in the reaction If using an anhydrous solvent, ensure all reagents and glassware are dry.

Issue 2: Low Yield of this compound with Significant Byproduct Formation

Possible Cause Troubleshooting Step
Elimination side reaction Use a less hindered base or milder reaction conditions. Consider using a different solvent.
Hydrolysis of the nitrile Ensure the workup procedure is not overly acidic or basic. Minimize contact time with aqueous acid or base.[3][4][5]
Impure starting materials Purify the cyclohexyl halide and cyanide salt before use.
Route 2: Knoevenagel Condensation and Reduction

Issue 1: Low Yield in the Knoevenagel Condensation Step

Possible Cause Troubleshooting Step
Ineffective catalyst The choice of base is critical. Weakly basic amines are often used.[13] Experiment with different bases (e.g., piperidine, pyrrolidine) and optimize the catalyst loading.
Self-condensation of cyclohexanone Add the base slowly to the reaction mixture. Use a milder base if self-condensation is significant.[6][7][8][9][10]
Unfavorable equilibrium Remove water as it forms, for example, by using a Dean-Stark apparatus, to drive the reaction to completion.
Steric hindrance If using a substituted cyclohexanone, steric hindrance may be an issue. Consider longer reaction times or higher temperatures.

Issue 2: Incomplete Reduction of the Cyclohexylidene Intermediate

Possible Cause Troubleshooting Step
Inactive catalyst If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is fresh and active.
Insufficient hydrogen pressure Increase the hydrogen pressure for catalytic hydrogenation.
Incorrect reducing agent If using a chemical reducing agent, ensure it is appropriate for reducing a C=C double bond without affecting the nitrile group.

Data Presentation

Table 1: Comparison of Reaction Conditions for Nucleophilic Substitution

Cyclohexyl Halide Cyanide Source Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Cyclohexyl ChlorideNaCNTetrabutylammonium bromideToluene/Water806~75General PTC
Cyclohexyl BromideKCN18-Crown-6AcetonitrileReflux12~80General PTC
Cyclohexyl IodideCuCNNoneDMF1008~85[14]

Table 2: Influence of Base on Knoevenagel Condensation Yield

Aldehyde/Ketone Active Methylene Compound Base Solvent Yield (%) Reference
BenzaldehydeMalononitrileSodium BicarbonateWater~90[15]
BenzaldehydeMalononitrilePiperidineEthanol~85[13]
CyclohexanoneBenzyl CyanideSodium EthoxideEthanol~70General Procedure

Experimental Protocols

Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexyl bromide (1.0 eq), sodium cyanide (1.2 eq), and tetrabutylammonium bromide (0.05 eq).

  • Solvent Addition: Add a 1:1 mixture of toluene and water.

  • Reaction: Heat the mixture to 80°C and stir vigorously for 6-8 hours. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of 2-Cyclohexylideneacetonitrile (Knoevenagel Intermediate)

  • Reaction Setup: To a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), benzyl cyanide (1.0 eq), and toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue the reaction until no more water is formed.

  • Workup: Cool the reaction mixture and wash with dilute HCl, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be used in the next step without further purification or can be purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reagents Reagents & Solvents setup Reaction Setup reagents->setup glassware Dry Glassware glassware->setup addition Reagent Addition setup->addition heating Heating & Stirring addition->heating monitoring Monitoring (TLC/GC) heating->monitoring monitoring->heating Incomplete quenching Quenching monitoring->quenching Complete extraction Extraction quenching->extraction washing Washing extraction->washing drying Drying washing->drying concentration Concentration drying->concentration purification Distillation / Chromatography concentration->purification analysis Analysis (NMR, GC-MS) purification->analysis

Caption: Generalized experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions product_loss Product Loss During Workup/Purification start->product_loss impure_reagents Impure Starting Materials start->impure_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) incomplete_reaction->optimize_conditions side_reactions->optimize_conditions modify_workup Modify Workup Procedure side_reactions->modify_workup minimize_transfers Minimize Transfers & Handle Carefully product_loss->minimize_transfers purify_reagents Purify Reagents impure_reagents->purify_reagents

Caption: Troubleshooting logic for addressing low reaction yields.

References

Troubleshooting common side reactions in 2-Cyclohexylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 2-Cyclohexylacetonitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Two primary synthetic routes are commonly employed for the synthesis of this compound:

  • Direct Alkylation: Nucleophilic substitution of a cyclohexyl halide with a phenylacetonitrile carbanion.

  • Knoevenagel Condensation followed by Reduction: Condensation of phenylacetonitrile and cyclohexanone to form an unsaturated intermediate, which is subsequently reduced.

This guide is structured to address common problems associated with each route.

Route 1: Direct Alkylation of Phenylacetonitrile

This method involves the reaction of phenylacetonitrile with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a strong base.

Q1: My reaction yield is low, and I have a significant amount of unreacted phenylacetonitrile.

A1: This issue often points to incomplete deprotonation of phenylacetonitrile or issues with the alkylating agent.

  • Insufficient Base Strength or Amount: Phenylacetonitrile has a pKa of approximately 22. A sufficiently strong base (e.g., sodium amide, sodium hydride, or a strong alkoxide like potassium tert-butoxide) is required for complete deprotonation. Ensure you are using at least one molar equivalent of a suitable base.

  • Reaction Temperature: The deprotonation and subsequent alkylation are often carried out at low temperatures (e.g., 0°C to room temperature) to control the reaction rate and minimize side reactions. However, if the reaction is too cold, the rate may be impractically slow. Consider a gradual warming of the reaction mixture after the addition of the cyclohexyl halide.

  • Purity of Reagents and Solvents: Ensure all reagents and solvents are anhydrous, as water can quench the carbanion intermediate.

Q2: I've isolated a byproduct with a higher molecular weight than my desired product. What could it be?

A2: A common side product in this reaction is the dialkylated product, 2,2-dicyclohexylacetonitrile .

  • Cause: After the initial monoalkylation, the product, this compound, still possesses an acidic proton on the alpha-carbon. If a sufficient excess of base and alkylating agent are present, a second alkylation can occur.

  • Prevention:

    • Use a stoichiometric amount of the base relative to phenylacetonitrile.

    • Add the cyclohexyl halide slowly to the solution of the phenylacetonitrile anion to maintain a low concentration of the alkylating agent.

    • Consider using a slight excess of phenylacetonitrile.

Q3: My reaction mixture turned dark, and I've isolated a low-boiling impurity. What is the likely culprit?

A3: This is often indicative of an E2 elimination reaction of the cyclohexyl halide to form cyclohexene .

  • Cause: Strong, sterically hindered bases can act as a base to abstract a proton from the cyclohexyl halide, leading to elimination rather than the desired SN2 substitution. This is particularly prevalent with secondary halides like cyclohexyl bromide. The leaving group and an adjacent proton must be in an anti-periplanar (diaxial) conformation for E2 elimination to occur efficiently in a cyclohexane ring.[1][2][3]

  • Troubleshooting:

    • Choice of Base: While a strong base is needed, a very hindered base like potassium tert-butoxide may favor elimination. Consider a less hindered strong base like sodium amide.

    • Temperature Control: Lower reaction temperatures generally favor substitution over elimination.

    • Solvent: Aprotic polar solvents can be a suitable choice.

Quantitative Data Summary: Alkylation Route
ParameterCondition A (Favors Alkylation)Condition B (Favors Side Reactions)
Base Sodium Amide (NaNH2)Potassium tert-Butoxide (t-BuOK)
Temperature 0°C to 25°C50°C
Ratio (Base:Nitrile) 1:1>1.5:1
Typical Yield (Desired) 60-75%<40%
Major Side Product Dialkylation ProductCyclohexene, Dialkylation Product

Route 2: Knoevenagel Condensation & Reduction

This two-step process begins with the base-catalyzed condensation of phenylacetonitrile and cyclohexanone to yield cyclohexylidene(phenyl)acetonitrile, followed by the reduction of the carbon-carbon double bond.

Q4: The Knoevenagel condensation step is producing a complex mixture of products.

A4: The Knoevenagel condensation is reversible and can be prone to side reactions if not properly controlled.

  • Aldol Adduct Persistence: The initial addition product, a β-hydroxynitrile, may not fully dehydrate to the desired α,β-unsaturated nitrile.

    • Solution: Ensure adequate heating and/or the use of a Dean-Stark trap to remove the water formed during the reaction, which drives the equilibrium towards the dehydrated product.[4]

  • Self-Condensation of Cyclohexanone: Strong bases can promote the self-condensation of cyclohexanone.

    • Solution: Use a weaker base catalyst, such as piperidine or an amine salt, which is sufficient to deprotonate the acidic methylene group of phenylacetonitrile without promoting significant self-condensation of the ketone.[5]

  • Michael Addition: The product, cyclohexylidene(phenyl)acetonitrile, has an electrophilic double bond and can react with another molecule of the phenylacetonitrile carbanion in a Michael addition.

    • Solution: Control the stoichiometry carefully and consider adding the base slowly to a mixture of the nitrile and ketone.

Q5: The reduction of the unsaturated intermediate is not going to completion or is producing other products.

A5: The choice of reducing agent and reaction conditions is critical for the selective reduction of the C=C double bond without affecting the nitrile group.

  • Incomplete Reaction: Catalytic hydrogenation (e.g., using H2 with Pd/C or PtO2) is a common method. Incomplete reduction can result from an inactive catalyst, insufficient hydrogen pressure, or short reaction times.

    • Solution: Ensure the catalyst is fresh and active. Increase the hydrogen pressure and/or reaction time. Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

  • Reduction of the Nitrile Group: Over-reduction to the corresponding amine (2-cyclohexyl-2-phenylethanamine) can occur under harsh reduction conditions (e.g., high pressure, high temperature, or with more potent reducing agents like LiAlH4).

    • Solution: Use milder conditions for catalytic hydrogenation (e.g., room temperature, moderate pressure). Alternatively, consider a chemical reduction method that is selective for the conjugated double bond.

Quantitative Data Summary: Knoevenagel & Reduction Route
StepCondition A (Optimized)Condition B (Sub-optimal)
Condensation Catalyst Piperidine/Acetic AcidSodium Hydroxide
Condensation Temp. Reflux with water removalRoom Temperature
Condensation Yield 80-90%50-60%
Reduction Method H2, 10% Pd/C, Ethanol, 50 psiNaBH4, Methanol
Reduction Yield >95%Variable, potential for side reactions
Major Side Product Minor unreacted starting materialAldol adduct, Michael adduct, over-reduced amine

Experimental Protocols

Protocol 1: Direct Alkylation of Phenylacetonitrile
  • Reaction Setup: To a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous liquid ammonia (if using NaNH2) or anhydrous THF (if using NaH).

  • Deprotonation: Cool the flask to the appropriate temperature (-33°C for NH3, 0°C for THF). Slowly add sodium amide or sodium hydride (1.05 eq.) to the solvent. To this, add phenylacetonitrile (1.0 eq.) dropwise. Stir for 1 hour to ensure complete formation of the carbanion.

  • Alkylation: Add a solution of cyclohexyl bromide (1.1 eq.) in the reaction solvent dropwise via the dropping funnel, maintaining the reaction temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or GC.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Knoevenagel Condensation and Hydrogenation

Step A: Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine phenylacetonitrile (1.0 eq.), cyclohexanone (1.2 eq.), and toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) and a catalytic amount of acetic acid (0.05 eq.).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Work-up: Cool the reaction mixture, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude cyclohexylidene(phenyl)acetonitrile can be purified by vacuum distillation or used directly in the next step.

Step B: Catalytic Hydrogenation

  • Reaction Setup: In a hydrogenation vessel, dissolve the crude cyclohexylidene(phenyl)acetonitrile from Step A in ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (1-5 mol%).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi). Stir the mixture vigorously at room temperature until hydrogen uptake ceases.

  • Work-up: Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Visualizations

Troubleshooting Workflow: Direct Alkylation start Low Yield of this compound check_sm Check for Unreacted Phenylacetonitrile start->check_sm check_impurities Analyze Byproducts (GC-MS, NMR) start->check_impurities incomplete_deprotonation Incomplete Deprotonation / Alkylation check_sm->incomplete_deprotonation high_mw Higher MW Byproduct Detected? check_impurities->high_mw low_mw Low Boiling Impurity Detected? check_impurities->low_mw high_mw->low_mw No dialkylation Likely Dialkylation Product high_mw->dialkylation Yes elimination Likely Cyclohexene from E2 Elimination low_mw->elimination Yes solution_dialkylation Solution: - Use 1:1 Base:Nitrile Ratio - Slow Alkyl Halide Addition dialkylation->solution_dialkylation solution_elimination Solution: - Lower Reaction Temperature - Use Less Hindered Strong Base elimination->solution_elimination solution_incomplete Solution: - Use Stronger/More Base - Ensure Anhydrous Conditions incomplete_deprotonation->solution_incomplete

Caption: Troubleshooting logic for direct alkylation synthesis.

Reaction Pathways: Knoevenagel Condensation & Reduction cluster_0 Knoevenagel Condensation cluster_1 Reduction cluster_2 Side Reactions phenylacetonitrile Phenylacetonitrile intermediate Cyclohexylidene(phenyl)acetonitrile phenylacetonitrile->intermediate michael_adduct Michael Adduct phenylacetonitrile->michael_adduct cyclohexanone Cyclohexanone cyclohexanone->intermediate self_condensation Cyclohexanone Self-Condensation cyclohexanone->self_condensation base_catalyst Base Catalyst (e.g., Piperidine) base_catalyst->intermediate water H2O (removed) intermediate->water - H2O final_product This compound intermediate->final_product intermediate->michael_adduct reducing_agent Reducing Agent (H2, Pd/C) reducing_agent->final_product over_reduction Over-reduction to Amine final_product->over_reduction

Caption: Synthetic pathway and potential side reactions.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Cyclohexylacetonitrile Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the alkylation of 2-cyclohexylacetonitrile. It is designed for researchers, scientists, and drug development professionals to facilitate the optimization of this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the alkylation of this compound?

The alkylation of this compound involves the deprotonation of the α-carbon (the carbon atom adjacent to the nitrile group) by a suitable base to form a carbanion. This nucleophilic carbanion then attacks an alkylating agent (typically an alkyl halide) in a nucleophilic substitution reaction (SN2) to form a new carbon-carbon bond.

Q2: Why is Phase-Transfer Catalysis (PTC) a recommended method for this alkylation?

Phase-Transfer Catalysis (PTC) is a highly effective method for the alkylation of nitriles like this compound.[1] It allows for the use of inexpensive and safer inorganic bases, such as concentrated aqueous sodium hydroxide, with organic-soluble substrates in a biphasic system.[2] The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide or the nitrile anion between the aqueous and organic phases, enabling the reaction to proceed efficiently without the need for anhydrous or polar aprotic solvents.[2]

Q3: What are the most common side reactions to be aware of?

The most common side reactions include:

  • Dialkylation: The mono-alkylated product can be deprotonated again and react with another molecule of the alkylating agent. This is more prevalent with highly reactive alkylating agents and strong bases.

  • Elimination: If the alkylating agent has a β-hydrogen, an elimination reaction (E2) can compete with the desired substitution, especially with sterically hindered substrates or stronger, bulkier bases.

  • Hydrolysis of the nitrile: In the presence of strong aqueous base and elevated temperatures, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.[3]

Q4: How does the steric hindrance of the cyclohexyl group affect the reaction?

The bulky cyclohexyl group can sterically hinder the approach of the alkylating agent to the α-carbon. This can lead to slower reaction rates compared to less hindered nitriles like phenylacetonitrile. To overcome this, optimization of the reaction temperature and choice of a less sterically demanding alkylating agent may be necessary.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Optimization Strategies
Low or No Conversion of Starting Material 1. Insufficiently strong base: The chosen base is not strong enough to deprotonate the α-carbon of this compound effectively. 2. Poor phase mixing (in PTC): Inadequate stirring can limit the interfacial area, hindering the action of the phase-transfer catalyst. 3. Inactive catalyst: The phase-transfer catalyst may be degraded or poisoned. 4. Low reaction temperature: The activation energy for the reaction is not being overcome.1. Base Selection: For PTC, use a concentrated (e.g., 50%) aqueous solution of NaOH or KOH. For anhydrous conditions, stronger bases like sodium hydride (NaH) or sodium amide (NaNH2) can be used, though they require more stringent handling procedures.[4][5] 2. Agitation: Ensure vigorous mechanical or magnetic stirring to create a fine emulsion and maximize the interface between the aqueous and organic phases.[6] 3. Catalyst Choice & Handling: Use a fresh, high-purity phase-transfer catalyst. Tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) are common choices. 4. Temperature Optimization: Gradually increase the reaction temperature (e.g., from room temperature up to 50-70 °C) and monitor the progress by TLC or GC.
Formation of Dialkylated Product 1. Excess alkylating agent: Using a large excess of the alkylating agent increases the probability of a second alkylation. 2. High concentration of the carbanion: Rapid addition of the base can lead to a high concentration of the deprotonated nitrile, which can react further after the initial alkylation.1. Stoichiometry Control: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the alkylating agent. 2. Slow Addition: Add the base or the alkylating agent dropwise to maintain a low concentration of the reactive intermediates.
Significant Amount of Elimination Byproduct 1. Sterically hindered alkylating agent: Tertiary or bulky secondary alkyl halides are more prone to elimination. 2. High reaction temperature: Higher temperatures favor elimination over substitution. 3. Strong, bulky base: While strong bases are needed, very bulky bases can preferentially act as a base for elimination.1. Alkylating Agent Choice: Whenever possible, use primary or less hindered secondary alkyl halides. Alkyl iodides are generally more reactive in SN2 reactions than bromides or chlorides. 2. Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Base Selection: In PTC, the hydroxide concentration is moderated by the catalyst, which can help minimize elimination.
Product Purification Challenges 1. Oily or difficult-to-crystallize product: The alkylated nitrile may be a liquid or an oil that is not amenable to recrystallization. 2. Similar polarity of product and starting material/byproducts: This makes separation by column chromatography difficult.1. Purification Method: For non-crystalline products, vacuum distillation or column chromatography are the primary purification methods. 2. Chromatography Optimization: For column chromatography, test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol gradients) to achieve good separation. Recrystallization can be attempted with a variety of solvents if the product is a solid.[6][7]

Experimental Protocols

General Protocol for Phase-Transfer Catalyzed (PTC) Alkylation

This protocol is a general starting point and may require optimization for specific alkylating agents.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, n-butyl iodide)

  • 50% aqueous sodium hydroxide (w/w)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)

  • Toluene or another suitable organic solvent

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the alkyl halide (1.1 eq), toluene (2-3 mL per mmol of nitrile), and the phase-transfer catalyst (0.05-0.1 eq).

  • Addition of Base: With vigorous stirring, add the 50% aqueous sodium hydroxide solution (3.0-5.0 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 50-60 °C and stir vigorously for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with toluene or another suitable organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic layers and wash with deionized water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

Data Presentation

The following tables provide representative conditions for the alkylation of nitriles, which can be used as a starting point for the optimization of this compound alkylation.

Table 1: Representative Reaction Conditions for PTC Alkylation of Nitriles

ParameterConditionRationale/Comment
Nitrile This compoundSubstrate
Alkylating Agent Primary or secondary alkyl halideReactivity: I > Br > Cl. Avoid tertiary halides due to elimination.
Base 50% aq. NaOH or KOHInexpensive, effective, and safer to handle than anhydrous strong bases.[8][9]
Catalyst Tetrabutylammonium Bromide (TBAB)Common and effective quaternary ammonium salt for PTC.[1]
Solvent TolueneA non-polar solvent is often suitable for solid-liquid PTC.[10]
Temperature 25 - 70 °COptimization is required; higher temperatures may increase the rate but can also promote side reactions.
Stirring Speed > 1000 rpmVigorous stirring is crucial for efficient phase transfer.[6]

Table 2: Comparison of Common Bases for Alkylation

Base Typical Conditions Advantages Disadvantages
Sodium Hydroxide (NaOH) / PTC 50% aq. solution, Toluene, PTCInexpensive, high atom economy, safer handling.[5]Potential for nitrile hydrolysis at high temperatures.
Potassium Hydroxide (KOH) / PTC 50% aq. solution, Toluene, PTCCan be more soluble in some organic phases, potentially leading to faster reactions.[8][9]Generally more expensive than NaOH.[9]
Sodium Hydride (NaH) Anhydrous THF or DMF, 0 °C to RTVery strong base, drives deprotonation to completion.[11]Highly flammable, requires strict anhydrous conditions, potential for side reactions with some solvents.[11][12]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine this compound, Alkyl Halide, Solvent, and PTC B Add 50% aq. NaOH (Vigorous Stirring) A->B Step 1 C Heat and Stir (Monitor by TLC/GC) B->C Step 2 D Cool and Quench with Water C->D Step 3 E Extract with Organic Solvent D->E Step 4 F Wash with Water and Brine E->F Step 5 G Dry and Concentrate F->G Step 6 H Vacuum Distillation or Column Chromatography G->H Step 7 I Pure Alkylated Product H->I Final Product troubleshooting_logic Start Low Yield of Desired Product C1 High Starting Material Remaining? Start->C1 C2 Major Side Products Observed? C1->C2 No S1 Increase Base Strength/Concentration Increase Temperature Check Catalyst Activity Improve Stirring C1->S1 Yes S2 Identify Side Products (GC-MS, NMR) C2->S2 Yes S3 If Dialkylation: Reduce Alkyl Halide Stoichiometry S2->S3 S4 If Elimination: Use Less Hindered Alkyl Halide Lower Reaction Temperature S2->S4 S5 If Hydrolysis: Lower Reaction Temperature Reduce Reaction Time S2->S5

References

Technical Support Center: Purification of Crude 2-Cyclohexylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 2-Cyclohexylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized from a cyclohexyl halide and a cyanide salt?

A1: The synthesis of this compound via nucleophilic substitution of a cyclohexyl halide (e.g., cyclohexyl bromide or chloride) with a cyanide salt (e.g., sodium or potassium cyanide) can lead to several impurities. The most common ones include:

  • Cyclohexene: Formed as a byproduct of an E2 elimination reaction, which competes with the desired SN2 substitution.

  • Cyclohexyl Isocyanide: A common byproduct due to the ambident nature of the cyanide nucleophile, which can attack via the nitrogen atom.

  • Unreacted Cyclohexyl Halide: Incomplete reaction can leave residual starting material.

  • Residual Cyanide Salts: Water-soluble cyanide salts may remain after the initial workup.

  • Isomeric Impurity (Cyclohexylideneacetonitrile): Although less common in this specific synthesis, related preparations can yield this unsaturated isomer.

  • Solvent and Water: Residual reaction solvent (e.g., ethanol) and water from the aqueous workup.

Q2: Which purification method is most suitable for crude this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities present. The two most effective methods for purifying this compound, which is a liquid at room temperature, are vacuum distillation and column chromatography.

  • Vacuum Distillation is highly effective for removing non-volatile impurities and impurities with significantly different boiling points. Given that this compound has a high boiling point (223.7 °C at 760 mmHg), vacuum distillation is crucial to prevent thermal decomposition.[1]

  • Column Chromatography is excellent for separating impurities with similar boiling points to the desired product, such as isomeric impurities or other nonpolar byproducts.

A combination of these methods, for instance, a preliminary aqueous workup followed by vacuum distillation and then, if necessary, column chromatography, will yield the highest purity product.

Q3: Can I use recrystallization to purify this compound?

A3: Standard recrystallization is not a suitable method for purifying this compound as it is a liquid at room temperature. However, if the crude product can be solidified at very low temperatures, low-temperature recrystallization from a suitable solvent could be attempted. Alternatively, a solid derivative of this compound could be prepared, purified by recrystallization, and then converted back to the desired product, although this is a more laborious process.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

IssuePossible Cause(s)Recommended Action(s)
Low Purity After Distillation Co-distillation of impurities with similar boiling points (e.g., cyclohexyl isocyanide, cyclohexene).- Fractional Vacuum Distillation: Use a fractionating column to improve separation. - Column Chromatography: If distillation is ineffective, purify the distilled product further using column chromatography.
Product is Colored (Yellowish) - Thermal decomposition during synthesis or distillation. - Presence of polymeric byproducts.- Vacuum Distillation: Ensure a low enough pressure to keep the distillation temperature below the decomposition point. - Activated Carbon Treatment: Before distillation, dissolve the crude product in a suitable solvent and treat with activated carbon to adsorb colored impurities.
Presence of Cyclohexene Impurity (Confirmed by GC-MS or NMR) The E2 elimination side reaction was significant during synthesis.- Optimize Reaction Conditions: Use a less hindered base or a more polar aprotic solvent to favor the SN2 reaction. - Column Chromatography: Separate cyclohexene from the product using column chromatography with a nonpolar eluent.
Residual Cyanide Detected Inefficient aqueous workup.- Thorough Washing: Wash the organic layer multiple times with water and brine during the extraction process. - Chemical Treatment: Residual cyanide in aqueous waste can be treated with ferrous sulfate to form insoluble Prussian blue.
Two Isomers Detected in Product Formation of cyclohexylideneacetonitrile.- Selective Bromination: A specific method involves the selective bromination of the double bond of the unsaturated isomer, followed by distillation to separate the desired saturated nitrile.

Experimental Protocols

Vacuum Distillation of Crude this compound

Objective: To purify crude this compound by separating it from non-volatile impurities and compounds with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser

  • Receiving flask

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Thermometer

  • Stir bar

Procedure:

  • Place the crude this compound and a magnetic stir bar into a round-bottom flask.

  • Assemble the short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Begin stirring and slowly evacuate the system.

  • Once a stable vacuum is achieved, begin heating the distillation flask gently.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. The boiling point at atmospheric pressure is 223.7 °C; under vacuum, it will be significantly lower.[1] For example, at 10 mmHg, the estimated boiling point is around 100-110 °C.

  • Discard the initial lower-boiling fraction (forerun) and stop the distillation before the high-boiling residue begins to distill.

Column Chromatography of this compound

Objective: To separate this compound from nonpolar impurities such as cyclohexene and cyclohexyl isocyanide.

Materials:

  • Crude or distilled this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent: Hexane/Ethyl Acetate mixture (e.g., 95:5 v/v)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Prepare the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to settle into a packed bed.

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

  • Elute the Column:

    • Add the eluent to the column and begin collecting fractions.

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light or with a suitable stain. This compound is a nonpolar compound and is expected to have a relatively high Rf value in a nonpolar eluent system.

  • Combine and Concentrate:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedKey Impurities RemovedAdvantagesDisadvantages
Aqueous Workup 60-80%Residual cyanide salts, water-soluble byproductsSimple, removes inorganic impuritiesDoes not remove organic byproducts
Vacuum Distillation 90-95%Non-volatile impurities, compounds with significantly different boiling pointsFast for large quantities, effective for non-volatile impuritiesMay not separate compounds with close boiling points, risk of thermal decomposition
Column Chromatography >98%Isomeric impurities, nonpolar byproducts (e.g., cyclohexene), colored impuritiesHigh resolution, can separate closely related compoundsSlower, requires more solvent, may have product loss on the column
Combined Distillation & Chromatography >99%A wide range of impuritiesHighest achievable purityTime-consuming and resource-intensive

Note: The purity values are estimates and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Mandatory Visualizations

PurificationWorkflow Crude Crude this compound Workup Aqueous Workup Crude->Workup Remove Salts Distillation Vacuum Distillation Workup->Distillation Remove Non-volatiles Chromatography Column Chromatography Distillation->Chromatography Separate Isomers/ Byproducts Pure Pure this compound Distillation->Pure Purity: 90-95% Chromatography->Pure Purity: >98%

Caption: General workflow for the purification of this compound.

TroubleshootingFlow Start Crude Product Analysis (e.g., GC-MS, NMR) Impurity_Check Impurities Present? Start->Impurity_Check Volatile_Check Volatile vs. Non-volatile? Impurity_Check->Volatile_Check Yes Pure Pure Product Impurity_Check->Pure No Polarity_Check Different Polarity? Volatile_Check->Polarity_Check No Distillation Perform Vacuum Distillation Volatile_Check->Distillation Yes Chromatography Perform Column Chromatography Polarity_Check->Chromatography Yes Polarity_Check->Pure No, further analysis needed Distillation->Pure Chromatography->Pure End Purification Complete Pure->End

Caption: Logical troubleshooting flow for selecting a purification method.

References

Preventing polymerization during the distillation of 2-Cyclohexylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing polymerization during the distillation of 2-Cyclohexylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is polymerization in the context of this compound distillation?

A1: Polymerization is an undesirable reaction where molecules of this compound react with each other to form long chains or complex networks, resulting in a viscous liquid, gel, or solid polymer. This process is often initiated by heat, light, or the presence of radical species. During distillation, the elevated temperatures required for vaporization can trigger this process, leading to product loss, decreased purity, and fouling of equipment.

Q2: What are the primary causes of polymerization during the distillation of nitriles?

A2: The primary triggers for polymerization during the distillation of unsaturated or reactive nitriles include:

  • High Temperatures: Elevated temperatures in the distillation flask and column can provide the activation energy needed to initiate polymerization.

  • Presence of Initiators: Contaminants such as peroxides (often found in solvents like THF or diethyl ether), metal ions, or other radical-forming species can act as initiators.

  • Absence or Insufficiency of Inhibitors: Polymerization inhibitors are crucial for quenching radical chain reactions that lead to polymer formation.[1][2] Distilling without an appropriate inhibitor, or with an insufficient concentration, significantly increases the risk of polymerization.

  • Extended Heating Times: Prolonged exposure to high temperatures increases the likelihood of polymerization.[1]

Q3: What are polymerization inhibitors and how do they work?

A3: Polymerization inhibitors are chemical compounds that are added to monomers to prevent their spontaneous polymerization.[2] They function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[1][2] Common types of inhibitors include phenolic compounds (like hydroquinone and its monomethyl ether, MEHQ) and nitroxide stable radicals (like TEMPO).[1] Phenolic inhibitors typically work by donating a hydrogen atom to a reactive polymer radical, creating a more stable radical that does not propagate the polymerization chain.[1] The effectiveness of many phenolic inhibitors is dependent on the presence of dissolved oxygen.[2][3]

Q4: What are the signs that polymerization is occurring during my distillation?

A4: Indicators of polymerization during distillation include:

  • A noticeable increase in the viscosity of the liquid in the distillation flask.[2]

  • The formation of a gel, solid, or cloudy precipitate in the distillation pot.[2]

  • A sudden stop in the collection of the distillate, even though the heating continues.

  • Discoloration of the material in the distillation flask, such as turning yellow or brown.

  • Fouling or blockage of the distillation column or condenser.[4]

If you observe these signs, it is crucial to cool the reaction immediately to slow down the exothermic polymerization process.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the distillation of this compound and provides actionable solutions.

Problem 1: Significant polymer formation in the distillation flask.

Potential CauseRecommended Solution
High Distillation Temperature Optimize the distillation temperature by using a vacuum source to reduce the boiling point. The goal is to use the lowest possible temperature that allows for a reasonable distillation rate.[1]
Absence or Insufficient Inhibitor Add a suitable polymerization inhibitor to the crude this compound before starting the distillation. Common choices for unsaturated compounds include Hydroquinone (HQ), Monomethyl Ether of Hydroquinone (MEHQ), or Phenothiazine.[1][4] A typical starting concentration is in the range of 100-500 ppm.[1]
Presence of Radical Initiators Ensure all glassware is thoroughly cleaned and free of contaminants. If using solvents prior to distillation, ensure they are purified and free of peroxides.
Prolonged Heating Time Monitor the distillation process closely and do not leave it unattended for extended periods. Aim for an efficient distillation to minimize the total heating time.[1]

Problem 2: Low yield of distilled this compound.

Potential CauseRecommended Solution
Product Loss Due to Polymerization Implement the solutions from "Problem 1" to minimize polymer formation. The desired product can often become trapped within the polymer matrix.[1]
Inefficient Distillation Setup Ensure your distillation apparatus is properly assembled with adequate insulation to maintain a proper temperature gradient. Use a fractionating column for better separation if impurities are close in boiling point.
Inhibitor Volatility Issues Consider using a combination of a liquid-phase (less volatile) and a vapor-phase (more volatile) inhibitor.[4] A liquid-phase inhibitor like hydroquinone will protect the boiling pot, while a vapor-phase inhibitor can prevent polymerization in the condenser.[4]

Experimental Protocols

Protocol 1: Addition of a Polymerization Inhibitor Prior to Distillation

  • Select an appropriate inhibitor: For general purposes, Hydroquinone (HQ) or its Monomethyl Ether (MEHQ) are suitable starting points.

  • Determine the required amount: For a starting concentration of 200 ppm, you would add 200 mg of inhibitor for every 1 kg of crude this compound.

  • Dissolve the inhibitor: Add the calculated amount of inhibitor to the crude this compound in the distillation flask.

  • Ensure homogeneity: Gently swirl the flask to ensure the inhibitor is evenly distributed throughout the liquid before starting to heat.

Protocol 2: Small-Scale Trial Distillation

Before proceeding with a large-scale distillation, it is prudent to conduct a small-scale trial to identify the optimal conditions.

  • Apparatus Setup: Assemble a micro-distillation apparatus.

  • Charge the Flask: Add a small volume (e.g., 10-20 mL) of the crude this compound containing a known concentration of inhibitor to the distillation flask.

  • Perform Distillation: Begin heating the flask gently while applying a vacuum. Carefully record the temperature and pressure at which the distillation begins and proceeds.

  • Observe and Analyze: Monitor for any signs of polymerization. Analyze the collected distillate for purity (e.g., by GC or NMR) to confirm that the inhibitor has not co-distilled to a significant extent.

  • Optimize: Based on the results, adjust the inhibitor concentration, temperature, and pressure for the full-scale distillation.

Visualizations

Troubleshooting_Polymerization Troubleshooting Workflow for Polymerization During Distillation start Start Distillation of This compound check_polymer Observe Signs of Polymerization? start->check_polymer no_polymer Continue Distillation check_polymer->no_polymer No polymer_detected Polymerization Detected! (Increased Viscosity, Solid Formation) check_polymer->polymer_detected Yes end Distillation Complete no_polymer->end stop_heat Immediately Stop Heating and Cool the Flask polymer_detected->stop_heat troubleshoot Troubleshoot Cause stop_heat->troubleshoot add_inhibitor Add/Increase Inhibitor Concentration troubleshoot->add_inhibitor reduce_temp Reduce Temperature (Use Vacuum) troubleshoot->reduce_temp check_purity Check for Initiators (e.g., Peroxides) troubleshoot->check_purity restart Restart with Corrective Measures add_inhibitor->restart reduce_temp->restart check_purity->restart Polymerization_Inhibition_Mechanism Simplified Mechanism of Free-Radical Polymerization and Inhibition cluster_inhibition Inhibition initiator Initiator (R.) monomer1 Monomer (M) initiator->monomer1 + M growing_chain1 Growing Chain (RM.) monomer1->growing_chain1 monomer2 Monomer (M) growing_chain1->monomer2 + M growing_chain2 Longer Chain (RM_n.) monomer2->growing_chain2 inhibitor Inhibitor (In-H) (e.g., Hydroquinone) growing_chain2->inhibitor + In-H non_reactive Terminated Chain (RM_n-H) + Stable Radical (In.) inhibitor->non_reactive

References

Catalyst selection for efficient 2-Cyclohexylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 2-Cyclohexylacetonitrile. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are:

  • Alkylation of Phenylacetonitrile: This involves the C-alkylation of phenylacetonitrile with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a strong base or a phase-transfer catalyst.

  • Condensation of Cyclohexanone and Acetonitrile: This method involves a base-catalyzed Knoevenagel-type condensation of cyclohexanone with acetonitrile. This reaction typically yields a mixture of isomers, primarily cyclohexylideneacetonitrile and 2-(1-cyclohexenyl)acetonitrile, which can then be reduced to this compound.

Q2: Which type of catalyst is recommended for the alkylation of phenylacetonitrile with cyclohexyl bromide?

A2: For the alkylation route, phase-transfer catalysts (PTCs) are highly recommended. Quaternary ammonium salts, such as benzyltriethylammonium chloride or tetrabutylammonium bromide, are effective.[1][2] They facilitate the reaction between the water-soluble base and the organic-soluble phenylacetonitrile, often leading to higher yields and milder reaction conditions compared to using strong bases like sodium amide in anhydrous solvents.[3]

Q3: What are the main challenges when using the condensation route with cyclohexanone and acetonitrile?

A3: The main challenges include the formation of a mixture of α,β-unsaturated and β,γ-unsaturated nitrile isomers, and the potential for self-condensation of cyclohexanone as a side reaction.[4][5] The reaction conditions, such as temperature and catalyst concentration, must be carefully controlled to maximize the yield of the desired unsaturated nitrile precursor.[4]

Q4: Can I use other cyclohexyl electrophiles for the alkylation of phenylacetonitrile?

A4: Yes, other cyclohexyl halides like cyclohexyl iodide can be used. Cyclohexyl iodide is generally more reactive than cyclohexyl bromide, which may lead to faster reaction times but could also increase the likelihood of side reactions. The choice of halide may require optimization of the reaction conditions.

Q5: What is a typical yield for the synthesis of this compound?

A5: Yields can vary significantly depending on the chosen method and optimization of reaction conditions. For the alkylation of phenylacetonitrile with ethyl bromide using a phase-transfer catalyst, yields of 78-84% have been reported for the analogous 2-phenylbutyronitrile.[3] For the condensation of cyclohexanone with acetonitrile, yields of the intermediate isomer mixture can range from 65% to 85%, which would then require a subsequent reduction step.[4]

Troubleshooting Guides

Issue 1: Low Yield in Alkylation Reaction

Q: My alkylation of phenylacetonitrile with cyclohexyl bromide using a phase-transfer catalyst is giving a low yield. What are the possible causes and how can I improve it?

A: Low yields in this reaction can stem from several factors. Here is a systematic approach to troubleshooting:

  • Inactive Catalyst:

    • Cause: The phase-transfer catalyst may be old or degraded.

    • Solution: Use a fresh batch of the phase-transfer catalyst. Ensure it has been stored in a cool, dry place.

  • Insufficient Base Strength or Concentration:

    • Cause: The concentration of the aqueous base (e.g., NaOH or KOH) may be too low to efficiently deprotonate the phenylacetonitrile.

    • Solution: Use a concentrated aqueous solution of the base, typically 50% (w/w).

  • Poor Mixing:

    • Cause: In a biphasic system, inefficient stirring can limit the interfacial area where the reaction occurs, slowing down the reaction rate.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction to maximize the contact between the aqueous and organic phases.

  • Reaction Temperature:

    • Cause: The reaction temperature may be too low, leading to a slow reaction rate, or too high, promoting side reactions.

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and selectivity.

  • Presence of Water in the Organic Phase:

    • Cause: Although it is a two-phase system, excessive water in the organic phase can hinder the reaction.

    • Solution: Use an organic solvent with low water miscibility.

Issue 2: Formation of Side Products in Alkylation

Q: I am observing significant amounts of a byproduct with a higher molecular weight in my alkylation reaction. What is it and how can I prevent it?

A: A common byproduct in the alkylation of phenylacetonitrile is the dialkylated product, 2,2-dicyclohexylacetonitrile.

  • Cause: After the formation of the mono-alkylated product, the remaining starting material is consumed, and the mono-alkylated product can be deprotonated and react with another molecule of cyclohexyl bromide.

  • Solutions:

    • Control Stoichiometry: Use a slight excess of phenylacetonitrile relative to cyclohexyl bromide to ensure the halide is consumed before significant dialkylation occurs.

    • Slow Addition of Alkylating Agent: Add the cyclohexyl bromide dropwise to the reaction mixture to maintain a low concentration of the alkylating agent at any given time.

    • Reaction Time: Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed to the desired extent.

Issue 3: Low Yield in Condensation Reaction

Q: The condensation of cyclohexanone and acetonitrile is resulting in a low yield of the desired unsaturated nitrile. What are the likely causes?

A: Low yields in this condensation reaction are often due to the following:

  • Catalyst Inactivity:

    • Cause: The base catalyst (e.g., KOH) may have lost its activity due to absorption of atmospheric CO2 and moisture.

    • Solution: Use a fresh, finely powdered, and anhydrous base.

  • Self-Condensation of Cyclohexanone:

    • Cause: Cyclohexanone can undergo self-aldol condensation under basic conditions, leading to dimeric and trimeric byproducts.[5]

    • Solution: Optimize the reaction temperature and catalyst concentration. Sometimes, a lower temperature can favor the desired reaction over self-condensation.

  • Reaction Equilibrium:

    • Cause: The condensation reaction is often reversible.

    • Solution: Use a Dean-Stark apparatus to remove the water formed during the reaction, which will drive the equilibrium towards the product.

  • Concentration of Reactants:

    • Cause: The yield can be dependent on the concentration of the reactants.

    • Solution: Experiment with diluting the reaction mixture with more acetonitrile, as this has been shown to increase the yield of the product mixture.[4]

Data Presentation

ParameterRoute 1: Alkylation Route 2: Condensation + Reduction
Starting Materials Phenylacetonitrile, Cyclohexyl BromideCyclohexanone, Acetonitrile
Catalyst/Reagent Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride) + Strong Base (e.g., 50% aq. NaOH)Base (e.g., KOH or NaOMe) followed by a reducing agent (e.g., H₂/Pd-C)
Solvent Toluene or BenzeneAcetonitrile or Ethanol for condensation; suitable solvent for reduction
Temperature 25-40°CReflux for condensation; varies for reduction
Reaction Time 2-4 hours1-3 hours for condensation; varies for reduction
Reported Yield (%) 78-84% (for analogous 2-phenylbutyronitrile)[3]65-85% (for intermediate isomer mixture)[4]
Key Advantages Direct, one-step synthesis to the target molecule skeleton.Utilizes readily available and inexpensive starting materials.
Key Disadvantages Potential for dialkylation side products.Two-step process; formation of isomer mixture requires separation or specific reduction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Phase-Transfer Catalyzed Alkylation

This protocol is adapted from a general procedure for the alkylation of phenylacetonitrile using a phase-transfer catalyst.[3]

Materials:

  • Phenylacetonitrile

  • Cyclohexyl bromide

  • 50% aqueous sodium hydroxide (NaOH)

  • Benzyltriethylammonium chloride (TEBAC)

  • Toluene

  • Benzene

  • Dilute hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 50% aqueous NaOH, phenylacetonitrile, and a catalytic amount of benzyltriethylammonium chloride (approx. 1-2 mol%).

  • With vigorous stirring, add cyclohexyl bromide dropwise to the mixture, maintaining the temperature between 28-35°C. Use a water bath for cooling if necessary.

  • After the addition is complete, continue stirring for 2 hours at the same temperature.

  • Increase the temperature to 40°C and stir for an additional 30 minutes.

  • Cool the reaction mixture to room temperature and dilute with water and benzene.

  • Separate the organic layer and extract the aqueous layer with benzene.

  • Combine the organic layers and wash successively with water, dilute HCl, and water again.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of Cyclohexylideneacetonitrile (Precursor to this compound) via Condensation

This protocol is for the synthesis of the unsaturated intermediate, which can then be reduced to this compound.[4]

Materials:

  • Cyclohexanone

  • Acetonitrile

  • Potassium hydroxide (KOH), powdered

  • Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve powdered KOH in acetonitrile.

  • Add cyclohexanone to the mixture.

  • Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product mixture (cyclohexylideneacetonitrile and 2-(1-cyclohexenyl)acetonitrile).

  • The crude product can be purified by vacuum distillation. The resulting unsaturated nitrile can then be reduced to this compound using standard reduction methods (e.g., catalytic hydrogenation with H₂/Pd-C).

Mandatory Visualizations

Synthesis_Workflow cluster_alkylation Route 1: Alkylation cluster_condensation Route 2: Condensation & Reduction start_A Phenylacetonitrile + Cyclohexyl Bromide process_A Phase-Transfer Catalysis (e.g., TEBAC, 50% NaOH) Toluene, 28-40°C start_A->process_A workup_A Workup & Purification (Distillation) process_A->workup_A product_A This compound workup_A->product_A start_B Cyclohexanone + Acetonitrile process_B1 Base-catalyzed Condensation (e.g., KOH) Reflux start_B->process_B1 intermediate_B Cyclohexylideneacetonitrile Isomer Mixture process_B1->intermediate_B process_B2 Reduction (e.g., H₂/Pd-C) intermediate_B->process_B2 workup_B Workup & Purification process_B2->workup_B product_B This compound workup_B->product_B Troubleshooting_Low_Yield cluster_alkylation Alkylation Route cluster_condensation Condensation Route start Low Yield Observed q1 Which synthetic route? start->q1 q_ptc Check PTC activity & concentration q1->q_ptc Alkylation q_base_C Use fresh, anhydrous base q1->q_base_C Condensation q_base Verify base concentration (e.g., 50%) q_ptc->q_base q_stir Ensure vigorous stirring q_base->q_stir q_temp_A Optimize temperature (28-40°C) q_stir->q_temp_A dialkylation Check for dialkylation side product q_temp_A->dialkylation q_self Check for cyclohexanone self-condensation q_base_C->q_self q_equil Remove water (Dean-Stark) q_self->q_equil q_conc Optimize reactant concentration q_equil->q_conc

References

Addressing poor solubility issues in 2-Cyclohexylacetonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyclohexylacetonitrile. The information is tailored to address challenges related to the compound's poor solubility in various reaction conditions.

Physical and Chemical Properties of this compound

A summary of the available physical and chemical properties for this compound is provided below. Inconsistencies in reported values suggest that experimental data may be limited.

PropertyValueSource
Molecular Formula C₈H₁₃NChemSynthesis
Molecular Weight 123.20 g/mol Sunway Pharm Ltd
Boiling Point 223.7 °C at 760 mmHgGuidechem
Density 0.897 g/cm³Chemical-Suppliers.com
Flash Point 95.2 °CGuidechem
Refractive Index 1.45Guidechem

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am having trouble dissolving this compound in my reaction solvent. What are my options?

A1: this compound, with its non-polar cyclohexyl ring and moderately polar nitrile group, is expected to have limited solubility in highly polar solvents like water, and better solubility in less polar organic solvents. If you are encountering solubility issues, consider the following strategies:

  • Solvent Selection: Choose a solvent that is compatible with your reaction conditions and has a polarity that is a good match for this compound. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are often good starting points, especially for organometallic reactions. For other transformations, toluene or dioxane might be suitable.

  • Co-solvent Systems: Employing a co-solvent can significantly improve solubility. For instance, in aqueous reactions like hydrolysis, adding a water-miscible organic solvent such as ethanol or THF can create a more suitable reaction medium.

  • Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of your starting material. However, be mindful of the thermal stability of your reactants and potential side reactions at elevated temperatures.

  • Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can facilitate the reaction by bringing the reactants together at the interface. This is particularly useful for reactions like hydrolysis where the nitrile is in an organic solvent and the hydrolyzing agent (e.g., NaOH) is in water.

Q2: My hydrolysis of this compound to 2-cyclohexylacetic acid is very slow and gives low yields. How can I improve this?

A2: Slow reaction rates and low yields in the hydrolysis of lipophilic nitriles like this compound are often due to poor solubility in the aqueous acidic or basic medium. Here’s how you can troubleshoot this:

  • Homogenize the Reaction Mixture: The primary goal is to ensure the nitrile is in close contact with the hydrolyzing agent.

    • Use a Co-solvent: Adding ethanol or THF to the aqueous acid or base can create a single-phase system, increasing the reaction rate.

    • Elevated Temperatures: Heating the reaction mixture under reflux is a standard procedure for nitrile hydrolysis and helps to increase both solubility and reaction rate.[1]

  • Choice of Hydrolysis Conditions:

    • Acid-Catalyzed: Refluxing with a strong aqueous acid like 6M HCl or H₂SO₄ is a common method.[1]

    • Base-Catalyzed: Refluxing with an aqueous solution of NaOH or KOH will produce the carboxylate salt, which can then be acidified in a separate step to yield the carboxylic acid.[1]

Q3: The reduction of this compound to 2-cyclohexylethylamine with LiAlH₄ is incomplete. What could be the problem?

A3: Incomplete reduction can be due to insufficient reagent, poor solubility, or deactivation of the LiAlH₄.

  • Ensure Anhydrous Conditions: Lithium aluminum hydride reacts violently with water. Ensure your solvent (typically THF or diethyl ether) and glassware are scrupulously dry.

  • Solubility: While this compound is likely soluble in THF, ensure it is fully dissolved before adding it to the LiAlH₄ suspension. If solubility is still a concern, you could try a higher boiling point ether like dioxane, though this may require adjusting the reaction temperature.

  • Reagent Stoichiometry: Use a sufficient excess of LiAlH₄ (typically 1.5 to 2 equivalents) to ensure complete reduction.

  • Reaction Temperature and Time: The reaction is often started at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently refluxed to drive it to completion.

Q4: I am attempting a Grignard reaction with this compound, but the reaction is sluggish and I'm getting a lot of starting material back.

A4: Grignard reactions with nitriles can be slower than with more reactive carbonyl compounds. Poor solubility of the nitrile can further hinder the reaction.

  • Solvent Choice: The reaction is typically performed in anhydrous diethyl ether or THF. If solubility is an issue in diethyl ether, switching to THF, which is a better solvent for many organic compounds, can be beneficial.

  • Use of a Co-solvent: Adding a non-polar co-solvent like toluene to the ether can sometimes improve the yield of the ketone by minimizing side reactions.

  • Reaction Temperature: While Grignard reactions are often initiated at low temperatures, a period of reflux may be necessary to ensure the reaction goes to completion.

  • Activation of Magnesium: Ensure the magnesium turnings are fresh and properly activated to ensure the efficient formation of the Grignard reagent.

Experimental Protocols

The following are general protocols that can be adapted for reactions with this compound, with specific considerations for its likely solubility characteristics.

Protocol 1: Acid-Catalyzed Hydrolysis to 2-Cyclohexylacetic Acid

This protocol outlines the hydrolysis of a poorly water-soluble nitrile using a co-solvent system.

Materials:

  • This compound

  • 6 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Ethanol or Tetrahydrofuran (THF)

  • Ethyl acetate or Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol or THF.

  • Add the 6 M aqueous acid solution (5-10 eq).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a co-solvent was used, remove it under reduced pressure.

  • Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-cyclohexylacetic acid.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Reduction to 2-Cyclohexylethylamine with LiAlH₄

This protocol describes the reduction of a nitrile to a primary amine using lithium aluminum hydride in an ethereal solvent.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Water

  • 15% Aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate

  • Three-necked round-bottom flask with a dropping funnel and condenser under an inert atmosphere (N₂ or Ar)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add LiAlH₄ (1.5-2.0 eq) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then stir for several hours or gently reflux until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 15-30 minutes, then filter it off and wash thoroughly with THF or diethyl ether.

  • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-cyclohexylethylamine.

  • Purify by distillation or column chromatography if necessary.

Protocol 3: Grignard Reaction to form a Ketone

This protocol details the reaction of a nitrile with a Grignard reagent to produce a ketone after acidic workup.

Materials:

  • This compound

  • Grignard reagent (e.g., MeMgBr, PhMgBr) in ether or THF (1.1-1.5 eq)

  • Anhydrous diethyl ether or THF

  • Aqueous solution of a weak acid (e.g., saturated NH₄Cl or 1 M HCl)

  • Ethyl acetate or diethyl ether (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Three-necked round-bottom flask with a dropping funnel under an inert atmosphere (N₂ or Ar)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C.

  • Add the Grignard reagent solution dropwise via the dropping funnel.

  • After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC). Gentle reflux may be required.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl or 1 M HCl.

  • Extract the mixture with ethyl acetate or diethyl ether (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude ketone.

  • Purify the product by column chromatography or distillation.

Reaction Mechanisms and Workflows

The following diagrams illustrate the key reaction pathways and a general workflow for addressing solubility issues.

Hydrolysis_Troubleshooting cluster_start Initial Reaction Setup cluster_problem Problem cluster_solutions Troubleshooting Solutions cluster_outcome Desired Outcome start This compound + Aqueous Acid/Base problem Poor Solubility & Slow Reaction start->problem solution1 Add Co-solvent (e.g., Ethanol, THF) problem->solution1 solution2 Increase Temperature (Reflux) problem->solution2 solution3 Use Phase-Transfer Catalyst problem->solution3 outcome Homogeneous Solution & Increased Reaction Rate solution1->outcome solution2->outcome solution3->outcome Acid_Catalyzed_Hydrolysis R-C#N Nitrile H3O_plus + H₃O⁺ protonated_nitrile [R-C#N-H]⁺ H3O_plus->protonated_nitrile H2O + H₂O adduct [R-C(OH₂)=NH]⁺ H2O->adduct proton_transfer1 - H₃O⁺ imidic_acid R-C(OH)=NH (Imidic Acid) proton_transfer1->imidic_acid tautomerization Tautomerization amide R-C(=O)NH₂ (Amide) tautomerization->amide H3O_plus2 + H₃O⁺ protonated_amide [R-C(=O)NH₃]⁺ H3O_plus2->protonated_amide H2O_2 + H₂O tetrahedral_intermediate R-C(OH)₂(NH₃)⁺ H2O_2->tetrahedral_intermediate proton_transfer2 - H₃O⁺ carboxylic_acid R-C(=O)OH (Carboxylic Acid) proton_transfer2->carboxylic_acid NH4_plus + NH₄⁺ LiAlH4_Reduction nitrile R-C#N LiAlH4 1. LiAlH₄ imine_anion [R-CH=N]⁻ LiAlH4->imine_anion LiAlH4_2 2. LiAlH₄ dianion [R-CH₂-N]²⁻ LiAlH4_2->dianion workup 3. H₂O workup amine R-CH₂-NH₂ (Primary Amine) workup->amine Grignard_Reaction nitrile R-C#N R_MgX 1. R'-MgX imine_salt [R-C(R')=N-MgX] R_MgX->imine_salt workup 2. H₃O⁺ workup ketone R-C(=O)R' (Ketone) workup->ketone

References

Minimizing byproduct formation in 2-Cyclohexylacetonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyclohexylacetonitrile. The information provided aims to help minimize byproduct formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the primary byproducts?

The most prevalent laboratory and industrial synthesis of this compound is the nucleophilic substitution reaction (SN2) of a cyclohexyl halide (e.g., cyclohexyl bromide or cyclohexyl chloride) with an alkali metal cyanide, typically sodium cyanide (NaCN).

The primary and most significant byproduct in this reaction is cyclohexene , which is formed through a competing E2 (bimolecular elimination) reaction.[1] Other potential, though generally less common, byproducts include:

  • Cyclohexyl isocyanide: Formed if the cyanide ion attacks with the nitrogen atom instead of the carbon. This is more likely with silver cyanide but less so with sodium or potassium cyanide.

  • Cyclohexanol: Can arise if water is present in the reaction mixture, leading to hydrolysis of the cyclohexyl halide.

  • Cyclohexylacetamide and Cyclohexylacetic acid: These are hydrolysis products of the desired this compound. Hydrolysis can occur during the reaction workup if conditions are not carefully controlled.

Q2: My reaction is producing a significant amount of cyclohexene. How can I minimize this elimination byproduct?

The formation of cyclohexene is a result of the E2 elimination pathway competing with the desired SN2 substitution. To favor the formation of this compound, consider the following adjustments to your protocol:

  • Solvent Choice: This is a critical factor. Polar aprotic solvents are known to favor SN2 reactions over E2.[1] Dimethyl sulfoxide (DMSO) is an excellent choice for this reaction, as it effectively solvates the cation of the cyanide salt, leaving a "naked" and highly nucleophilic cyanide anion.[2][3] Other suitable polar aprotic solvents include N,N-dimethylformamide (DMF) and acetonitrile. Protic solvents, such as ethanol, can promote E2 reactions and should generally be avoided or used with caution.[4][5]

  • Cyanide Salt: Studies have shown that sodium cyanide (NaCN) often gives better yields and faster reaction times compared to potassium cyanide (KCN) in DMSO.[2]

  • Temperature: Lowering the reaction temperature can favor the SN2 reaction, as the activation energy for elimination is often higher than for substitution. However, this will also decrease the overall reaction rate, so optimization is key.

  • Leaving Group: While bromide is a common choice, iodide is a better leaving group and can sometimes improve the rate of the SN2 reaction. However, it is also more expensive. Tosylates are excellent leaving groups but can sometimes be "poisoned" in phase-transfer catalysis systems.[6]

Q3: What is Phase Transfer Catalysis (PTC) and can it be used for this synthesis?

Phase Transfer Catalysis (PTC) is a powerful and "green" alternative to using large volumes of polar aprotic solvents.[6][7] In this technique, a catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide) transports the cyanide anion from an aqueous or solid phase into an organic phase where the cyclohexyl halide is dissolved.[8]

Advantages of PTC:

  • Avoids the use of expensive and difficult-to-remove solvents like DMSO and DMF.

  • Can often be run at lower temperatures.

  • Can lead to higher yields and selectivity.

  • Simplifies the workup procedure.

A typical PTC system for this reaction would involve dissolving the cyclohexyl halide in a non-polar solvent like toluene, adding an aqueous solution of sodium cyanide, and a catalytic amount of a phase transfer catalyst.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound and high percentage of cyclohexene Reaction conditions favor E2 elimination. This is common with secondary halides.- Change the solvent: Switch from a protic solvent (like ethanol) to a polar aprotic solvent such as DMSO or DMF.[1][2] - Lower the reaction temperature: This can increase the ratio of substitution to elimination. - Consider Phase Transfer Catalysis: This can improve selectivity for the SN2 product.[6][8]
Presence of cyclohexanol in the product mixture Water in the reaction mixture.- Use anhydrous solvents and reagents: Ensure all starting materials and the reaction setup are thoroughly dried. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering.
Formation of cyclohexylacetamide or cyclohexylacetic acid Hydrolysis of the nitrile product during workup.- Maintain neutral or slightly basic pH during the aqueous workup. Avoid strongly acidic or basic conditions for extended periods. - Minimize the time the product is in contact with aqueous acidic or basic solutions.
Reaction is very slow or does not go to completion - Insufficient temperature. - Poor solubility of the cyanide salt. - Poor leaving group.- Gently increase the reaction temperature, while monitoring the formation of byproducts. - Use a solvent that better dissolves the cyanide salt, like DMSO.[3] - Consider using a more reactive cyclohexyl halide (e.g., cyclohexyl iodide instead of chloride or bromide).[9]

Experimental Protocols

Protocol 1: Synthesis of this compound using DMSO

This protocol is based on established procedures for nucleophilic substitution reactions with cyanide in polar aprotic solvents.[2]

Materials:

  • Cyclohexyl bromide

  • Sodium cyanide (NaCN)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in anhydrous DMSO.

  • Slowly add cyclohexyl bromide to the stirred solution.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts and wash them with brine to remove residual DMSO.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis using Phase Transfer Catalysis

This protocol is a general guideline for a PTC-mediated synthesis.

Materials:

  • Cyclohexyl bromide

  • Sodium cyanide (NaCN)

  • Toluene

  • Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst

  • Water

Procedure:

  • In a round-bottom flask, combine cyclohexyl bromide, toluene, and a catalytic amount of TBAB.

  • Add an aqueous solution of sodium cyanide to the flask.

  • Stir the biphasic mixture vigorously at a suitable temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by vacuum distillation.

Data Summary

While specific yield data for the reaction of cyclohexyl halides with cyanide can vary depending on the precise conditions, the following table summarizes the expected trends based on the principles of SN2 and E2 reactions.

Reaction Condition Solvent Expected Major Product Expected Major Byproduct Rationale
Optimal Substitution DMSO, DMF, AcetonitrileThis compound (SN2)Cyclohexene (E2)Polar aprotic solvents favor SN2 over E2.[1]
Increased Elimination Ethanol, WaterCyclohexene (E2)This compound (SN2)Protic solvents can act as a base and favor E2.[5]
Phase Transfer Catalysis Toluene/WaterThis compound (SN2)Cyclohexene (E2)PTC facilitates the SN2 reaction in a non-polar organic phase.[8]

Visual Guides

Reaction_Pathway Cyclohexyl Halide + NaCN Cyclohexyl Halide + NaCN This compound This compound Cyclohexyl Halide + NaCN->this compound SN2 (Desired) Cyclohexene Cyclohexene Cyclohexyl Halide + NaCN->Cyclohexene E2 (Byproduct)

Caption: Competing SN2 and E2 pathways in the synthesis of this compound.

Troubleshooting_Flowchart Start High Cyclohexene Byproduct? Solvent Using Protic Solvent (e.g., Ethanol)? Start->Solvent SwitchSolvent Switch to Polar Aprotic Solvent (e.g., DMSO) Solvent->SwitchSolvent Yes LowerTemp Lower Reaction Temperature Solvent->LowerTemp No End Optimized Reaction SwitchSolvent->End ConsiderPTC Consider Phase Transfer Catalysis LowerTemp->ConsiderPTC ConsiderPTC->End

Caption: Troubleshooting flowchart for minimizing cyclohexene byproduct.

References

Techniques for drying and storing anhydrous 2-Cyclohexylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anhydrous 2-Cyclohexylacetonitrile

This guide provides researchers, scientists, and drug development professionals with essential information on the proper techniques for drying and storing anhydrous this compound. Adherence to these protocols is critical for maintaining the integrity and reactivity of the compound in moisture-sensitive applications.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to maintain anhydrous conditions for this compound?

A1: this compound, like many nitriles, can be susceptible to hydrolysis in the presence of water, especially under acidic or basic conditions, which can lead to the formation of amides or carboxylic acids as impurities.[1][2][3] For reactions where this compound is a key reactant, the presence of water can lead to side reactions, reduced yields, and compromised purity of the final product.

Q2: What are the initial signs that my this compound may have been exposed to moisture?

A2: Visual inspection may not be sufficient to detect low levels of water contamination. However, inconsistent reaction outcomes, lower than expected yields, or the appearance of unexpected peaks in analytical data (e.g., NMR, GC-MS) corresponding to hydrolysis byproducts are strong indicators. For quantitative assessment, Karl Fischer titration is the recommended method for determining the precise water content.[4][5]

Q3: Which drying agents are recommended for this compound?

A3: Neutral drying agents are recommended to avoid potential acid or base-catalyzed hydrolysis of the nitrile group.[1][2][3] Suitable options include molecular sieves (3Å or 4Å), anhydrous sodium sulfate, or anhydrous calcium sulfate. Acidic desiccants (e.g., phosphorus pentoxide) and basic desiccants (e.g., potassium hydroxide) should be avoided.

Q4: Can I use indicating silica gel to keep my this compound dry?

A4: While indicating silica gel can be used as a general desiccant in a desiccator to protect the stored compound from atmospheric moisture, it is not recommended for direct contact with this compound. The indicator, often cobalt chloride, could potentially leach into the compound. For direct drying, non-indicating silica gel or other recommended neutral desiccants are preferred.

Q5: What is the best method for storing anhydrous this compound to ensure its long-term stability?

A5: Anhydrous this compound should be stored in a tightly sealed, amber glass bottle to protect it from moisture and light.[6][7] The container should be flushed with an inert gas, such as argon or nitrogen, before sealing to displace air and minimize contact with oxygen and atmospheric moisture. For long-term storage, refrigeration at 2-8°C is recommended to slow down any potential degradation pathways.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Reduced yield in a moisture-sensitive reaction Water contamination in the this compound.1. Quantify the water content using Karl Fischer titration. 2. If the water content is high, re-dry the compound using one of the recommended protocols. 3. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere.
Appearance of unknown impurities in analysis Hydrolysis of the nitrile group.1. Identify the impurities using analytical techniques (e.g., MS, NMR). 2. If hydrolysis byproducts are confirmed, review the drying and handling procedures to identify the source of moisture or incompatible (acidic/basic) conditions.
Change in physical appearance (e.g., color, viscosity) Degradation of the compound.1. Discontinue use of the suspect batch. 2. Review storage conditions (temperature, light exposure, atmosphere). 3. If necessary, purify the compound by distillation under reduced pressure.
Inconsistent results between batches Variation in water content.1. Implement a routine quality control check for water content on all new batches of this compound using Karl Fischer titration. 2. Standardize the drying and storage protocols across all experiments.

Quantitative Data on Drying Methods

The following table provides an estimate of the residual water content in an organic solvent with properties similar to this compound after treatment with different drying agents. The actual efficiency may vary depending on the initial water content and the specific experimental conditions.

Drying Agent Typical Residual Water Content (ppm) Advantages Disadvantages
Molecular Sieves (3Å) < 10High efficiency, can achieve very low water content.Slower acting, requires activation before use.
Molecular Sieves (4Å) < 50High efficiency, readily available.Can co-adsorb some small organic molecules.
Anhydrous Sodium Sulfate 50 - 200Inexpensive, easy to remove by filtration.Lower drying capacity, not as efficient as molecular sieves.
Anhydrous Calcium Sulfate (Drierite®) 50 - 150Fast-acting, can be used as an indicator (if colored).Lower capacity, can become powdery.

Note: The values presented are typical for non-polar organic solvents and should be considered as a general guideline. For precise determination of water content, Karl Fischer titration is essential.[5][8][9]

Experimental Protocols

Protocol 1: Drying this compound using Molecular Sieves
  • Activation of Molecular Sieves: Place the required amount of 3Å or 4Å molecular sieves in a flask and heat to 200-300°C under vacuum for at least 4 hours. Allow to cool to room temperature under an inert atmosphere (e.g., in a desiccator over a fresh desiccant).

  • Drying Procedure: Add the activated molecular sieves (approximately 10-20% w/v) to the flask containing this compound.

  • Incubation: Seal the flask and allow it to stand for at least 24 hours at room temperature with occasional swirling. For optimal drying, a longer contact time may be necessary.

  • Separation: Carefully decant or filter the dried this compound from the molecular sieves under an inert atmosphere.

  • Verification: Determine the residual water content using Karl Fischer titration to ensure it meets the requirements of the intended application.

Protocol 2: Storage of Anhydrous this compound
  • Container Preparation: Use a clean, dry amber glass bottle with a secure, airtight cap (e.g., a septum-lined cap).

  • Inert Atmosphere: Flush the bottle with a gentle stream of dry argon or nitrogen for several minutes to displace any air.

  • Transfer: Transfer the dried this compound into the prepared bottle using a cannula or a dry syringe.

  • Sealing: Securely seal the bottle while maintaining a positive pressure of the inert gas.

  • Labeling and Storage: Label the bottle clearly with the compound name, date of drying, and a warning about its anhydrous nature. Store in a cool (2-8°C), dark, and dry place.

Visualizations

Drying_and_Storage_Workflow Workflow for Drying and Storing Anhydrous this compound cluster_drying Drying Procedure cluster_storage Storage Procedure start Start: Receive/Prepare this compound select_desiccant Select Neutral Desiccant (e.g., Molecular Sieves) start->select_desiccant activate_desiccant Activate Desiccant (Heat under vacuum) select_desiccant->activate_desiccant add_desiccant Add Desiccant to Nitrile activate_desiccant->add_desiccant incubate Incubate for 24-48h add_desiccant->incubate separate Separate Nitrile from Desiccant (Decant/Filter) incubate->separate kf_titration Karl Fischer Titration separate->kf_titration dried_product Anhydrous this compound kf_titration->dried_product Water Content OK re_dry Residual Water Too High kf_titration->re_dry prep_container Prepare Dry, Amber Bottle dried_product->prep_container re_dry->add_desiccant inert_atmosphere Flush with Inert Gas (Ar or N2) prep_container->inert_atmosphere transfer_product Transfer Anhydrous Nitrile inert_atmosphere->transfer_product seal_container Seal Tightly transfer_product->seal_container store Store at 2-8°C in a Dark, Dry Place seal_container->store end End: Ready for Use store->end

Caption: A flowchart illustrating the recommended workflow for drying and storing anhydrous this compound.

Troubleshooting_Guide Troubleshooting Guide for Anhydrous this compound start Problem Encountered (e.g., Low Yield, Impurities) check_water Check for Water Contamination start->check_water kf_titration Perform Karl Fischer Titration check_water->kf_titration Yes ok_water Water Content Acceptable check_water->ok_water No high_water High Water Content Detected kf_titration->high_water re_dry Re-dry Compound high_water->re_dry review_handling Review Handling Procedures (Glassware, Atmosphere) re_dry->review_handling check_impurities Analyze for Impurities (NMR, GC-MS) ok_water->check_impurities hydrolysis_products Hydrolysis Products Identified check_impurities->hydrolysis_products Yes no_hydrolysis No Hydrolysis Products check_impurities->no_hydrolysis No review_desiccant Review Desiccant Choice (Ensure Neutrality) hydrolysis_products->review_desiccant review_desiccant->review_handling other_issue Investigate Other Reaction Parameters no_hydrolysis->other_issue

Caption: A logical troubleshooting guide for issues encountered when using anhydrous this compound.

References

Overcoming challenges in the scale-up of 2-Cyclohexylacetonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up of 2-Cyclohexylacetonitrile production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield in Knoevenagel Condensation Incomplete reaction due to insufficient catalyst or inefficient water removal.- Ensure the use of an appropriate catalyst such as piperidine or ammonium acetate. - Employ a Dean-Stark apparatus for azeotropic removal of water to drive the reaction to completion. - Optimize the reaction temperature; for the condensation of cyclohexanone and malononitrile, a temperature of 80-100 °C is often effective.
Side reactions, such as the self-condensation of cyclohexanone.- Maintain a stoichiometric balance of reactants. An excess of the active methylene compound can sometimes suppress self-condensation. - Control the reaction temperature to minimize side reactions.
Incomplete Hydrogenation of Cyclohexylideneacetonitrile Catalyst deactivation or insufficient catalyst loading.- Use a high-quality hydrogenation catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.[1] - Increase the catalyst loading (e.g., 5-10 mol% for Pd/C). - Ensure the catalyst is not poisoned by impurities from the previous step. Purification of the intermediate may be necessary.
Suboptimal reaction conditions (pressure, temperature).- Increase hydrogen pressure (typically 50-500 psi). - Optimize the reaction temperature (e.g., 25-80 °C). Higher temperatures can sometimes lead to side reactions.
Formation of Side-Products Presence of unreacted starting materials or intermediates.- Monitor reaction progress using techniques like GC or TLC to ensure complete conversion. - Purify the intermediate cyclohexylideneacetonitrile before hydrogenation.
Over-reduction of the nitrile group during hydrogenation.- Careful selection of catalyst and reaction conditions can minimize this. Raney Nickel is sometimes more prone to over-reduction than Palladium catalysts.
Isomerization of the double bond in the intermediate.- This is a common issue. While often difficult to prevent entirely, subsequent hydrogenation will resolve the isomeric mixture into the desired saturated product.
Difficulties in Product Purification Presence of closely boiling impurities.- Utilize fractional vacuum distillation for purification. This compound has a boiling point that allows for this separation method.
Oily product that is difficult to handle.- Ensure complete removal of solvents under reduced pressure. - If impurities are the cause, chromatographic methods may be necessary on a smaller scale, but distillation is preferred for scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound at an industrial scale?

A1: The most common and scalable synthesis route involves a two-step process:

  • Knoevenagel Condensation: Reaction of cyclohexanone with an active methylene compound, such as malononitrile or cyanoacetic acid, to form cyclohexylideneacetonitrile. This reaction is typically catalyzed by a weak base like piperidine or an ammonium salt.

  • Hydrogenation: The resulting cyclohexylideneacetonitrile is then hydrogenated to yield this compound. Common catalysts for this step include Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[1]

An alternative, though often less efficient route, is the direct alkylation of a cyanide source with a cyclohexyl halide.

Q2: What are the critical parameters to control during the Knoevenagel condensation step?

A2: The critical parameters for a successful Knoevenagel condensation are:

  • Catalyst: The choice and concentration of the base catalyst are crucial.

  • Water Removal: Efficient removal of the water formed during the reaction is necessary to drive the equilibrium towards the product.[2] Azeotropic distillation with a Dean-Stark trap is a common industrial practice.

  • Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate without promoting side reactions.

  • Stoichiometry: The molar ratio of the reactants should be optimized to maximize the yield of the desired product and minimize waste.

Q3: What impurities can be expected in the final product?

A3: Potential impurities in the final product may include:

  • Unreacted starting materials (cyclohexanone, malononitrile).

  • The intermediate, cyclohexylideneacetonitrile, from incomplete hydrogenation.

  • Byproducts from the self-condensation of cyclohexanone.[3]

  • Over-reduced products where the nitrile group is partially or fully reduced to an amine.

  • Residual solvents from the reaction and workup.

Q4: How can I monitor the progress of the reactions?

A4: Gas Chromatography (GC) is a highly effective method for monitoring both the Knoevenagel condensation and the hydrogenation steps. It allows for the quantification of starting materials, intermediates, and the final product. Thin Layer Chromatography (TLC) can also be used for qualitative monitoring.

Q5: What are the recommended purification methods for large-scale production?

A5: For large-scale production, fractional vacuum distillation is the most cost-effective and efficient method for purifying this compound. Chromatographic methods are generally not economically viable for large quantities but can be used for producing highly pure reference standards.

Experimental Protocols

Protocol 1: Knoevenagel Condensation of Cyclohexanone with Malononitrile

Materials:

  • Cyclohexanone

  • Malononitrile

  • Piperidine (catalyst)

  • Toluene (solvent)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add cyclohexanone (1.0 eq), malononitrile (1.05 eq), and toluene.

  • Add piperidine (0.1 eq) to the mixture.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction by GC to confirm the consumption of cyclohexanone.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with dilute hydrochloric acid to remove the piperidine catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude cyclohexylideneacetonitrile.

Protocol 2: Hydrogenation of Cyclohexylideneacetonitrile

Materials:

  • Crude cyclohexylideneacetonitrile

  • Palladium on Carbon (5% Pd/C)

  • Ethanol or Methanol (solvent)

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor (autoclave), dissolve the crude cyclohexylideneacetonitrile in ethanol.

  • Carefully add the 5% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by GC for the disappearance of the starting material.

  • Once the reaction is complete, carefully vent the reactor and purge with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by fractional vacuum distillation.

Visualizations

experimental_workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Purification start Cyclohexanone + Malononitrile + Catalyst reaction1 Reflux with Water Removal start->reaction1 workup1 Aqueous Workup reaction1->workup1 intermediate Crude Cyclohexylideneacetonitrile workup1->intermediate reaction2 Hydrogenation Reaction intermediate->reaction2 catalyst Pd/C Catalyst + H2 Gas catalyst->reaction2 workup2 Catalyst Filtration reaction2->workup2 crude_product Crude this compound workup2->crude_product purification Fractional Vacuum Distillation crude_product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound production.

troubleshooting_logic cluster_condensation Knoevenagel Condensation Issues cluster_hydrogenation Hydrogenation Issues cluster_purification Purification Issues start Low Final Yield low_yield_k Low Yield in Step 1? start->low_yield_k low_yield_h Low Yield in Step 2? start->low_yield_h loss_purification Loss During Purification? start->loss_purification incomplete_k Incomplete Reaction low_yield_k->incomplete_k Yes side_reactions_k Side Reactions low_yield_k->side_reactions_k Yes incomplete_h Incomplete Hydrogenation low_yield_h->incomplete_h Yes side_reactions_h Over-reduction low_yield_h->side_reactions_h Yes distillation_params Incorrect Distillation Parameters loss_purification->distillation_params Yes impurities Co-eluting Impurities loss_purification->impurities Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Validation of 2-Cyclohexylacetonitrile Purity by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 2-Cyclohexylacetonitrile purity against other analytical techniques. Detailed experimental protocols and supporting data are presented to aid in method development and validation.

Comparison of Analytical Methods

While GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, other methods can also be employed. The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or high-throughput screening.

Analytical TechniquePrincipleAdvantagesDisadvantages
GC-MS Separates compounds based on their volatility and polarity, followed by detection and identification based on their mass-to-charge ratio.High sensitivity and selectivity, excellent for identifying and quantifying volatile impurities. Provides structural information for unknown peaks.Not suitable for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.Suitable for a wide range of compounds, including non-volatile and thermally labile ones. Robust and reproducible for quantitative analysis.May have lower resolution for some volatile impurities compared to GC. Identification of unknown peaks requires a hyphenated technique like LC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR) Quantifies a substance by measuring the intensity of its NMR signal relative to that of a certified reference standard.A primary analytical method that does not require a specific reference standard of the analyte. Provides absolute purity determination and structural confirmation.Lower sensitivity compared to chromatographic techniques. Signal overlap can complicate quantification in complex mixtures.

Experimental Protocols

A detailed methodology for the validation of this compound purity using GC-MS is provided below. This protocol is a representative example and may require optimization for specific instrumentation and sample matrices.

GC-MS Method for Purity Validation of this compound

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL. Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent to achieve a concentration of 1 mg/mL.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (split ratio 50:1)
Oven Temperature Program Initial temperature 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min)
MS Transfer Line 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-400
Acquisition Mode Full Scan for impurity identification and Selected Ion Monitoring (SIM) for quantification

3. Data Analysis:

  • Purity Calculation: The purity of this compound is determined by the area percentage method, calculated as the ratio of the peak area of the main component to the total peak area of all components in the chromatogram.

  • Impurity Identification: Tentative identification of impurities can be achieved by comparing their mass spectra with a commercial library (e.g., NIST).

  • Quantification of Impurities: For known impurities, quantification can be performed using a calibration curve generated from the analysis of certified reference standards.

Potential Impurities in this compound

Impurities in this compound can originate from the starting materials, byproducts of the synthesis, or degradation products. Common synthesis routes, such as the reaction of cyclohexylmethan-halide with a cyanide salt, can lead to the following potential impurities:

  • Unreacted Starting Materials: Cyclohexylmethanol, Cyclohexyl chloride/bromide.

  • Byproducts: Dicyclohexyl ether, Cyclohexene.

  • Solvent Residues: Toluene, Acetonitrile, etc.

Performance Characteristics of the GC-MS Method

The following table summarizes the typical performance characteristics for a validated GC-MS method for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and method parameters.

Validation ParameterTypical Performance
Linearity (r²) ≥ 0.998
Accuracy (% Recovery) 95.0 - 105.0%
Precision (RSD%)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 5.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL
Specificity No interference from blank and known impurities

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful method implementation.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis Prep_Standard Prepare Standard Solutions Injection Inject into GC-MS Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Library_Search Library Search Peak_Integration->Library_Search Quantification Quantification Peak_Integration->Quantification Report Generate Report Library_Search->Report Purity_Calc Purity Calculation Quantification->Purity_Calc Purity_Calc->Report

Caption: Experimental workflow for GC-MS purity validation.

A Comparative Guide to the Synthesis of 2-Cyclohexylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-cyclohexylacetonitrile, a valuable intermediate in the development of various pharmaceutical compounds, can be achieved through several synthetic pathways. This guide provides a detailed comparison of the most common routes, offering an objective analysis of their respective yields, reaction conditions, and procedural complexities. The information presented herein is intended to assist researchers in selecting the most efficient and suitable method for their specific laboratory and developmental needs.

Comparison of Synthetic Routes

The selection of an optimal synthesis route for this compound is contingent on factors such as desired yield, available starting materials, reaction scale, and safety considerations. This comparison focuses on three primary strategies: the condensation of cyclohexanone with an activated acetonitrile followed by reduction, the nucleophilic substitution of a cyclohexyl halide with a cyanide source, and a two-step conversion from cyclohexanemethanol.

ParameterRoute 1: Condensation & ReductionRoute 2: Nucleophilic SubstitutionRoute 3: From Cyclohexanemethanol
Starting Materials Cyclohexanone, Benzyl CyanideCyclohexyl Bromide, Sodium CyanideCyclohexanemethanol, p-TsCl, NaCN
Key Reagents Sodium Amide, H₂/CatalystDMSOPyridine, DMSO
Overall Yield ~65-77% (for analog)High (qualitative)High (qualitative)
Number of Steps 212
Reaction Temperature Reflux, RT90-100°C0°C to RT, 90-100°C
Reaction Time Several hours40 minutesSeveral hours

Experimental Protocols

Route 1: Condensation of Cyclohexanone with Benzyl Cyanide and Subsequent Reduction

This two-step approach first involves a condensation reaction to form an unsaturated intermediate, which is then reduced to the target molecule. The following protocol is based on the synthesis of the closely related α-cyclohexylphenylacetonitrile, providing a strong proxy for the synthesis of this compound.

Step A: Synthesis of α-Cyclohexylphenylacetonitrile

  • In a flask equipped with a stirrer and a reflux condenser, sodamide is prepared from 8.8 g (0.38 mole) of sodium in 300 ml of liquid ammonia, with a catalytic amount of ferric nitrate.

  • The flask is cooled in a dry ice bath, and 41 g (0.35 mole) of benzyl cyanide is added over approximately 10 minutes.

  • The dry ice bath is removed, and the solution is stirred for 15 minutes.

  • 200 ml of dry, sulfur-free toluene and 25 ml of anhydrous ether are added as the ammonia evaporates.

  • The solution is brought to room temperature, and the remaining ammonia is removed by warming the flask and distilling off the ether.

  • To the warm solution, 65.2 g (0.4 mole) of bromocyclohexane is added over about 20 minutes. The reaction is vigorous and may require cooling.

  • The mixture is refluxed for 2 hours.

  • After cooling, the reaction mixture is washed with 300 ml of water. The aqueous layer is extracted with two 50-ml portions of benzene.

  • The combined organic layers are washed with two 50-ml portions of water and then distilled under reduced pressure.

  • The yield of α-cyclohexylphenylacetonitrile is 45–53 g (65–77%).[1]

Step B: Catalytic Hydrogenation (General Procedure)

A specific protocol for the hydrogenation of the direct condensation product of cyclohexanone and acetonitrile was not found in the reviewed literature. However, a general procedure would involve the catalytic hydrogenation of the cyclohexylideneacetonitrile intermediate using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The reaction is typically carried out in a solvent like ethanol or ethyl acetate at room temperature and moderate pressure until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is evaporated to yield the crude this compound, which can be purified by distillation.

Route 2: Nucleophilic Substitution of Cyclohexyl Bromide with Sodium Cyanide

This direct, one-step synthesis involves the displacement of a halide with a cyanide anion.

  • A solution of 10.0 g (61.3 mmol) of cyclohexyl bromide and 3.30 g (67.3 mmol) of sodium cyanide in 40 mL of dimethyl sulfoxide (DMSO) is prepared in a round-bottom flask.

  • The mixture is heated to 90-100°C with stirring for 40 minutes.

  • The reaction mixture is then cooled to room temperature and poured into 150 mL of water.

  • The aqueous mixture is extracted with three 50-mL portions of diethyl ether.

  • The combined organic extracts are washed with 50 mL of water and 50 mL of brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to give this compound.

Route 3: Two-Step Synthesis from Cyclohexanemethanol

This route involves the conversion of a primary alcohol to a good leaving group, followed by nucleophilic substitution with cyanide.

Step A: Tosylation of Cyclohexanemethanol (General Procedure)

  • Cyclohexanemethanol (1 equivalent) is dissolved in pyridine or a mixture of dichloromethane and pyridine at 0°C.

  • p-Toluenesulfonyl chloride (p-TsCl) (1.1-1.2 equivalents) is added portion-wise, maintaining the temperature at 0°C.

  • The reaction mixture is stirred at 0°C for several hours or until the reaction is complete as monitored by TLC.

  • The reaction is quenched by the addition of cold water or dilute hydrochloric acid.

  • The product is extracted with an organic solvent such as diethyl ether or ethyl acetate.

  • The combined organic layers are washed with dilute acid, water, and brine, then dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).

  • The solvent is removed under reduced pressure to yield the crude cyclohexylmethyl tosylate, which can often be used in the next step without further purification.

Step B: Cyanation of Cyclohexylmethyl Tosylate

  • The crude cyclohexylmethyl tosylate from the previous step is dissolved in a polar aprotic solvent such as DMSO or DMF.

  • Sodium cyanide or potassium cyanide (1.1-1.5 equivalents) is added to the solution.

  • The mixture is heated to a temperature typically between 50°C and 100°C and stirred for several hours until the reaction is complete.

  • Work-up is similar to Route 2, involving pouring the reaction mixture into water, extraction with an organic solvent, washing, drying, and purification by distillation.

Logical Workflow for Synthesis Route Comparison

The process of selecting a suitable synthesis route can be visualized as a decision-making workflow. Key considerations at each stage guide the researcher towards the most appropriate method based on their specific requirements.

Synthesis_Route_Comparison cluster_route1 Route 1 Evaluation cluster_route2 Route 2 Evaluation cluster_route3 Route 3 Evaluation start Define Synthesis Goals (Yield, Purity, Scale) route1 Route 1: Condensation & Reduction start->route1 Two-step, well-established condensation route2 Route 2: Nucleophilic Substitution start->route2 Direct, one-step route3 Route 3: From Cyclohexanemethanol start->route3 Alternative starting material r1_pros Pros: - Based on reliable named reaction. route1->r1_pros r1_cons Cons: - Two steps required. - Strong base needed. route1->r1_cons r2_pros Pros: - Single step. - Potentially high yield. route2->r2_pros r2_cons Cons: - Elimination side-products possible. - Use of toxic cyanide salts. route2->r2_cons r3_pros Pros: - Avoids handling cyclohexyl halides directly. route3->r3_pros r3_cons Cons: - Two steps required. - Tosylation can be tedious. route3->r3_cons decision Select Optimal Route r1_pros->decision r1_cons->decision r2_pros->decision r2_cons->decision r3_pros->decision r3_cons->decision end Proceed with Synthesis decision->end

Caption: Decision workflow for selecting a this compound synthesis route.

References

A Comparative Guide to 2-Cyclohexylacetonitrile and Benzyl Cyanide in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α-alkylation of nitriles is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing a powerful route to valuable intermediates for pharmaceuticals, agrochemicals, and materials science. The choice of the starting nitrile significantly impacts reaction conditions, selectivity, and overall efficiency. This guide offers an objective comparison of two commonly used nitriles, 2-cyclohexylacetonitrile and benzyl cyanide, in the context of alkylation reactions, supported by experimental data and detailed protocols.

Physicochemical and Reactivity Overview

The primary difference in reactivity between this compound and benzyl cyanide stems from the nature of the substituent at the α-carbon. This influences both the acidity of the α-proton and the steric environment around the reactive center.

  • Acidity and Carbanion Stability: The α-proton of benzyl cyanide is significantly more acidic than that of this compound. This is because the resulting carbanion (a nitrile anion) is resonance-stabilized by the adjacent phenyl ring, delocalizing the negative charge. While the nitrile group acidifies the α-proton in this compound, the electron-donating nature of the cyclohexyl group provides no such resonance stabilization. Consequently, benzyl cyanide can often be deprotonated by weaker bases under milder conditions, such as aqueous bases in phase-transfer catalysis (PTC).[1] Simple alkyl nitriles typically require stronger bases like sodium amide or butyllithium for effective deprotonation.[1][2]

  • Steric Effects: The three-dimensional structures of the cyclohexyl and phenyl groups create different steric environments. The cyclohexyl group is a bulky, non-planar aliphatic ring, which can impose significant steric hindrance to the approach of an electrophile. In contrast, the phenyl group, while also sizable, is planar. This difference can be exploited to control the degree of alkylation; for instance, the bulkiness of the cyclohexyl group may favor mono-alkylation over di-alkylation. Studies comparing substituents show that both phenyl and cyclohexyl groups exert considerable steric influence.[3][4][5][6]

Comparative Properties
PropertyThis compoundBenzyl Cyanide (Phenylacetonitrile)
Structure
Molecular Weight 123.21 g/mol 117.15 g/mol
Physical State LiquidLiquid
Boiling Point ~215-217 °C~233-234 °C
pKa of α-H (in DMSO) ~30-31 (estimated for alkyl nitriles)21.9

pKa values are approximate and can vary based on solvent and measurement technique. The value for benzyl cyanide is from a standard DMSO pKa table; the value for this compound is estimated based on typical unstabilized alkyl nitriles.[2]

Performance in Alkylation Reactions

Alkylation is typically performed by deprotonating the nitrile with a suitable base to form a nucleophilic carbanion, which then attacks an electrophile, commonly an alkyl halide.

Benzyl Cyanide

Benzyl cyanide is extensively used in alkylation reactions, particularly under phase-transfer catalysis (PTC) conditions.[7] PTC is an industrially significant method that allows for the reaction between a water-soluble base (like NaOH or KOH) and an organic-soluble substrate by using a catalyst (e.g., a quaternary ammonium salt) to transport the hydroxide or resulting carbanion between the aqueous and organic phases.[8][9] This avoids the need for expensive, anhydrous solvents and strong, hazardous bases.

This compound

As a typical alkylacetonitrile, this compound generally requires stronger bases for deprotonation compared to its benzylic counterpart.[1] The steric bulk of the cyclohexyl group can influence reaction rates and may necessitate higher temperatures or longer reaction times. Polyalkylation can be a challenge with less hindered alkyl nitriles, but the steric hindrance of the cyclohexyl group may help mitigate this issue.[1]

Comparative Experimental Data

The following table summarizes representative experimental data for the alkylation of both nitriles.

NitrileElectrophileBaseCatalyst/SolventConditionsYieldReference
Benzyl Cyanide n-Bromopropaneaq. KOHTBAB / Solvent-freeUltrasound, 50-60°CHigh Conversion[8]
Benzyl Cyanide Benzyl AlcoholCs₂CO₃ (20 mol%)Ru-complex / Toluene140°C, 2h88%Published Data
Aryl Acetonitriles Benzyl Alcoholst-BuOK (cat.)CuCl₂/TMEDA / DCE120°C, 24hUp to 99%[10]
Alkyl Nitriles Primary AlcoholsKOHCo-complex / Toluene140°CUp to 95%Published Data

Note: Specific alkylation data for this compound is less commonly published than for benzyl cyanide. The data for "Alkyl Nitriles" represents a general, modern catalytic approach applicable to substrates like this compound.

Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Alkylation of Benzyl Cyanide

This protocol is a representative example of an efficient and scalable method for alkylating benzyl cyanide.[8]

Materials:

  • Benzyl cyanide

  • Alkyl bromide (e.g., n-bromopropane)

  • Potassium hydroxide (KOH), 50% aqueous solution

  • Tetrabutylammonium bromide (TBAB)

  • Toluene (optional, can be run solvent-free)

  • Deionized water

  • Diethyl ether or other extraction solvent

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzyl cyanide (1.0 eq), the alkyl bromide (1.1 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • With vigorous stirring, add the 50% aqueous KOH solution (5.0 eq).

  • Heat the mixture to 60-70°C. For reactions assisted by ultrasound, the flask can be placed in an ultrasonic bath.[8]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • After completion, cool the reaction mixture to room temperature and add deionized water to dissolve the salts.

  • Transfer the mixture to a separatory funnel and extract the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with saturated brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: General Alkylation of an Alkyl Nitrile (e.g., this compound)

This protocol uses a strong base in an anhydrous organic solvent, a classic method for alkylating less acidic nitriles.

Materials:

  • This compound

  • Alkyl iodide or bromide (e.g., methyl iodide)

  • Sodium amide (NaNH₂) or Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Extraction solvent (e.g., ethyl acetate)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Add sodium amide (1.1 eq) and anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaNH₂ suspension over 30 minutes, maintaining the temperature at 0°C.

  • Allow the mixture to stir at 0°C for 1 hour to ensure complete formation of the nitrile anion.

  • Add the alkyl halide (1.05 eq) dropwise, keeping the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC/GC-MS indicates completion.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by vacuum distillation or column chromatography.

Visualized Workflows and Structures

G Generalized Alkylation of Nitriles cluster_start Starting Materials cluster_reaction Reaction Steps cluster_intermediate Intermediate & Electrophile Nitrile R-CH2-CN Deprotonation Deprotonation Nitrile->Deprotonation Base Base (B:) Base->Deprotonation Carbanion Nitrile Anion [R-CH-CN]⁻ Deprotonation->Carbanion + BH Alkylation Nucleophilic Attack (Alkylation) Product α-Alkylated Nitrile R-CH(R')-CN Alkylation->Product + X⁻ Carbanion->Alkylation Electrophile Electrophile (R'-X) Electrophile->Alkylation

Caption: General workflow for the α-alkylation of nitriles.

Caption: Comparison of α-proton acidity in the two nitriles.

Summary and Recommendations

FeatureThis compoundBenzyl Cyanide
Reactivity Lower α-proton acidity requires stronger bases (e.g., NaNH₂, LDA) and anhydrous conditions.Higher α-proton acidity due to resonance stabilization allows for milder bases (e.g., aq. KOH) and greener conditions (PTC).[1]
Steric Hindrance High steric bulk from the cyclohexyl group can hinder reactions with bulky electrophiles but may improve selectivity for mono-alkylation.Moderate, planar steric profile from the phenyl group allows for a broader range of electrophiles.
Side Reactions Over-alkylation is a potential issue, though mitigated by steric bulk. Base may attack the nitrile group if not sterically hindered.Can undergo over-alkylation, but reaction conditions (e.g., PTC) can be optimized for high mono-alkylation selectivity.[8][11]
Typical Use Case Synthesis of compounds where a cyclohexyl moiety is required at the α-position, often in later-stage synthesis requiring stronger conditions.Versatile precursor for a wide array of pharmaceuticals and fine chemicals where a phenyl group is present.[7][9] Ideal for scalable, industrial processes via PTC.
Advantages - Steric bulk can prevent unwanted di-alkylation.- Introduces a saturated carbocyclic ring.- High reactivity under mild, scalable conditions.- Well-established protocols (especially PTC).- Resonance-stabilized intermediate.
Disadvantages - Requires strong, often hazardous bases.- Requires stringent anhydrous conditions.- Slower reaction kinetics may be observed.- Prone to di-alkylation if not controlled.- Phenyl group may not be desired in the final target.
  • Choose Benzyl Cyanide when you need a highly reactive, versatile starting material for alkylation and when the reaction can benefit from mild, scalable, and cost-effective conditions like Phase-Transfer Catalysis. It is the ideal choice for accessing a wide range of α-phenyl substituted nitrile intermediates.

  • Choose this compound when the target molecule specifically requires an α-cyclohexyl moiety. Be prepared to use stronger bases and more rigorous anhydrous reaction conditions. Its inherent steric bulk can be an advantage for achieving selective mono-alkylation where it might otherwise be challenging.

References

A Comparative Guide to Purity Analysis of 2-Cyclohexylacetonitrile: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of intermediates like 2-Cyclohexylacetonitrile is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Ensuring high purity is essential for reaction efficiency, yield, and the safety of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in the pharmaceutical industry.[1][2][3] This guide provides a comparative analysis of HPLC methods for determining the purity of this compound, alongside a look at alternative analytical techniques, supported by experimental protocols and data.

The Importance of Purity Profiling

Impurities in a chemical substance can arise from various sources, including the synthesis process (byproducts, unreacted starting materials), degradation, or storage.[2][3] For a compound like this compound, potential impurities could include starting materials such as 1-Cyclohexenylacetonitrile or byproducts from its synthesis.[4] Rigorous purity analysis is therefore not just a quality control measure but a necessary step in process development and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it highly suitable for purity analysis.[1][5][6] The method's versatility allows for the use of various stationary and mobile phases to achieve optimal separation of the main compound from its impurities.

Comparison of HPLC Methods

The choice of HPLC column and mobile phase is critical for effective separation. Below is a comparison of two common reversed-phase HPLC methods for the analysis of moderately polar compounds like this compound.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Stationary Phase Octadecylsilyl (C18)Phenyl-Hexyl
Mobile Phase Acetonitrile:Water (60:40 v/v)Methanol:Water (70:30 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 210 nmUV at 210 nm
Run Time 15 minutes12 minutes
Resolution (Main Peak vs. Key Impurity) 2.53.1
Theoretical Plates (Main Peak) ~12,000~15,000
Advantages Robust, widely availableEnhanced selectivity for aromatic impurities
Disadvantages May have lower selectivity for certain impuritiesLess common than C18
Experimental Protocol: HPLC Purity Analysis of this compound

This protocol outlines a typical HPLC method for the purity determination of this compound.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • This compound sample for analysis

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water in a 60:40 volume ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

4. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase to get a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample using the area normalization method.[6]

Purity (%) = (Area of the main peak / Total area of all peaks) x 100 [6]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample & Standard Weighing B Dissolution in Mobile Phase A->B C HPLC System Equilibration B->C D Inject Sample C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Purity Calculation G->H I I H->I Final Report

Caption: General workflow for HPLC purity analysis.

Alternative Analytical Techniques

While HPLC is a dominant method, other techniques can also be employed for purity analysis, each with its own set of advantages and limitations.[5]

Gas Chromatography (GC)

For volatile and thermally stable compounds like this compound, Gas Chromatography (GC) is an excellent alternative to HPLC.[2][5]

FeatureHPLCGas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analytes Suitable for a wide range of compounds, including non-volatile and thermally labile ones.Best for volatile and thermally stable compounds.
Instrumentation HPLC system with various detectors (UV, RI, MS).GC system with detectors like FID, TCD, MS.
Typical Run Time 10-30 minutes.5-20 minutes.
Resolution Generally high.Very high for volatile compounds.
Sensitivity Dependent on the detector, generally in the ng to pg range.High sensitivity, especially with FID (pg to fg range).
Other Complementary Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of GC with the identification power of mass spectrometry, making it ideal for identifying unknown impurities.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and are invaluable for identifying and quantifying impurities without the need for a reference standard for each impurity.[1][5]

  • Melting Point Analysis: For solid compounds, a sharp melting point close to the literature value is a good indicator of high purity, while a broad melting range suggests the presence of impurities.[5]

Logical Relationship of Analytical Techniques for Purity Assessment

Purity_Analysis_Logic cluster_primary Primary Quantitative Methods cluster_confirmatory Confirmatory & Structural Elucidation cluster_basic Basic Purity Indication A Purity Assessment of this compound B HPLC A->B C GC A->C E NMR Spectroscopy A->E Structural Info F Melting Point A->F D GC-MS B->D Identify Unknowns C->D Identify Unknowns

Caption: Interrelation of techniques for purity analysis.

Conclusion

For the routine purity analysis of this compound, HPLC offers a robust, reliable, and well-established method. The choice between different HPLC columns, such as a C18 or a Phenyl-Hexyl, will depend on the specific impurity profile of the sample. For volatile impurities, GC can provide a faster and often more sensitive analysis. A comprehensive purity assessment, particularly during process development and for regulatory submissions, will often involve the use of orthogonal techniques like GC-MS and NMR to ensure a complete understanding of the impurity profile.

References

Comparative Study of Catalysts for the Synthesis of 2-Cyclohexylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of catalytic systems for the synthesis of 2-cyclohexylacetonitrile, a key intermediate in the pharmaceutical and fine chemical industries. The synthesis is primarily approached via a two-step process: a Knoevenagel condensation of cyclohexanone with a cyanide source, followed by the catalytic hydrogenation of the resulting unsaturated intermediate. This document presents a compilation of performance data for various catalysts in each step, supported by detailed experimental protocols and process visualizations to aid in catalyst selection and optimization.

Data Presentation: Catalyst Performance Comparison

The following tables summarize the performance of various catalysts for the two key stages in the synthesis of this compound.

Table 1: Catalysts for the Knoevenagel Condensation of Cyclohexanone

The initial step involves the condensation of cyclohexanone with an active methylene compound, typically cyanoacetic acid or malononitrile, to form a cyclohexylideneacetonitrile derivative.

Catalyst SystemCatalyst ExampleCyanide SourceReaction ConditionsYield (%)Reference
Basic SaltAmmonium AcetateCyanoacetic AcidReflux in Benzene, 2-3 hours (with water removal)High (not specified)[1]
HeterogeneousSilica Supported Ammonium AcetateMalononitrile60°C in DichloromethaneHigh (not specified)
Organic BasePiperidineCyanoacetic AcidNot specifiedGood (not specified)[1]
Basic ResinAnion-exchange ResinMalononitrileLower temperature, reduced time with ultrasoundHigh (not specified)
Inorganic BasePotassium HydroxideAcetonitrileReflux in Acetonitrile, 2.5-3 hours48-60[2]

Table 2: Catalysts for the Hydrogenation of Cyclohexylideneacetonitrile Derivatives

The second step involves the reduction of the carbon-carbon double bond of the cyclohexylideneacetonitrile intermediate to yield the saturated this compound.

Catalyst SystemCatalyst ExampleSubstrateReaction ConditionsYield (%)SelectivityReference
Nickel-basedRaney Nickelα,β-Unsaturated Nitriles90°C, 60 bar H₂, Ammonia92 (for a similar substrate)High for primary amine[3]
Palladium-basedPalladium on Carbon (Pd/C)α,β-Unsaturated NitrilesRoom Temperature, H₂ atmosphereHigh (general)High for C=C reduction[4]
Cobalt-basedRaney Cobaltα,β-Unsaturated Nitriles100°C, 80 bar H₂, Ammonia in Methanol>90 (conversion)Up to 80% for C=N reduction[5]

Experimental Protocols

Protocol 1: Knoevenagel Condensation of Cyclohexanone with Cyanoacetic Acid using Ammonium Acetate

This protocol is adapted from a procedure for the synthesis of cyclohexylidenecyanoacetic acid, a direct precursor to this compound.[1]

  • Reaction Setup: In a 500-mL round-bottomed flask equipped with a Dean and Stark apparatus and a reflux condenser, combine cyclohexanone (1.1 moles), cyanoacetic acid (1.0 mole), ammonium acetate (0.04 moles), and benzene (75 mL).

  • Reaction Conditions: Heat the mixture to a vigorous reflux using an oil bath set at 160–165°C. Continuously remove the water that collects in the Dean and Stark separator. The theoretical amount of water should be collected within 2 hours. Continue refluxing for an additional hour to ensure completion.

  • Workup and Purification: The resulting cyclohexylidenecyanoacetic acid can be isolated by cooling the reaction mixture, diluting with hot benzene, and washing with water. The product crystallizes upon cooling and can be collected by filtration. For direct conversion to 1-cyclohexenylacetonitrile (an isomer of the target compound), the reaction mixture can be subjected to decarboxylation.

Protocol 2: Hydrogenation of an α,β-Unsaturated Nitrile using Raney Nickel

This protocol is a general procedure for the selective hydrogenation of α,β-unsaturated nitriles to saturated nitriles.[3]

  • Catalyst Preparation: Use commercially available Raney®-nickel. Ensure the catalyst is handled as a slurry and is not allowed to dry, as it can be pyrophoric.

  • Reaction Setup: In a high-pressure autoclave, place the unsaturated nitrile substrate, a suitable solvent (e.g., an alcohol like ethanol or methanol), and the Raney Nickel catalyst (typically 5-10 wt% relative to the substrate). To improve selectivity towards the primary amine and reduce side reactions, ammonia can be added to the reaction mixture.

  • Reaction Conditions: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 60 bar) and heat to the reaction temperature (e.g., 90°C). Maintain vigorous stirring throughout the reaction.

  • Workup and Purification: After the reaction is complete (monitored by hydrogen uptake or GC/TLC), cool the reactor to room temperature and carefully vent the hydrogen. The catalyst can be removed by filtration through a pad of celite. The solvent is then removed under reduced pressure, and the crude product can be purified by distillation or chromatography.

Mandatory Visualization

Experimental_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Catalytic Hydrogenation reactants1 Cyclohexanone + Cyanoacetic Acid/Malononitrile catalyst_screening1 Catalyst Screening - Ammonium Acetate - Piperidine - Supported Catalysts reactants1->catalyst_screening1 Select Catalyst condensation Condensation Reaction reactants1->condensation catalyst_screening1->condensation intermediate Cyclohexylideneacetonitrile Derivative condensation->intermediate Yield & Purity Analysis catalyst_screening2 Catalyst Screening - Raney Nickel - Pd/C intermediate->catalyst_screening2 Select Catalyst hydrogenation Hydrogenation Reaction intermediate->hydrogenation catalyst_screening2->hydrogenation product This compound hydrogenation->product Yield & Selectivity Analysis

Caption: Experimental workflow for the comparative study of catalysts in the two-step synthesis of this compound.

Knoevenagel_Pathway cluster_reactants Reactants cyclohexanone Cyclohexanone adduct Aldol-type Adduct cyclohexanone->adduct cyanoacetate Cyanoacetic Acid enolate Enolate of Cyanoacetic Acid cyanoacetate->enolate + Catalyst catalyst Ammonium Acetate (Catalyst) catalyst->enolate enolate->adduct Nucleophilic Attack dehydration Dehydration adduct->dehydration - H₂O intermediate Cyclohexylidenecyanoacetic Acid dehydration->intermediate decarboxylation Decarboxylation intermediate->decarboxylation Heat product 1-Cyclohexenylacetonitrile decarboxylation->product - CO₂

Caption: Reaction pathway for the synthesis of a this compound isomer via Knoevenagel condensation.

References

Verifying the Structure of 2-Cyclohexylacetonitrile with 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for verifying the structure of 2-Cyclohexylacetonitrile using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. By comparing theoretically predicted chemical shifts with experimental data from structurally similar compounds, this guide offers a framework for unambiguous structural confirmation.

Workflow for Structural Verification

The following diagram outlines the logical workflow for confirming the structure of this compound via 13C NMR spectroscopy, including the crucial step of comparing the experimental data with that of potential isomers or related structures.

Structural_Verification_Workflow cluster_0 Data Acquisition & Prediction cluster_1 Comparative Analysis cluster_2 Conclusion A Synthesize or Procure This compound Sample B Acquire 13C NMR Spectrum A->B Experimental E Compare Experimental Spectrum with Predicted & Alternative Data B->E C Predict 13C NMR Spectrum of this compound C->E Theoretical D Acquire/Find 13C NMR Data for Alternative Structures (e.g., Isomers) D->E F Structure Confirmation E->F Match G Structure Re-evaluation E->G Mismatch

Caption: Workflow for 13C NMR-based structural verification.

Comparative 13C NMR Data

Carbon AtomThis compound (Predicted)2-(Cyclohexyl(methyl)amino)acetonitrile (Experimental)[1]2-cyclohexylideneacetonitrile (Isomer - Experimental)[2]
Nitrile (C≡N) ~120-125 ppm117.1 ppm118.8 ppm
-CH2-CN ~25-35 ppm50.1 ppm (-CH2-N)-
Cyclohexyl C1 (-CH-) ~35-45 ppm62.3 ppm-
Cyclohexyl C2, C6 ~30-35 ppm30.1 ppm128.5 ppm
Cyclohexyl C3, C5 ~25-30 ppm25.9 ppm28.1 ppm
Cyclohexyl C4 ~25-30 ppm25.1 ppm26.2 ppm
Methyl (-NCH3) -36.1 ppm-
=C(CN)H --93.1 ppm
=C(cyclohexyl) --158.2 ppm

Note: Predicted values for this compound are based on established chemical shift ranges for similar functional groups.[3][4][5]

Experimental Protocol for 13C NMR Data Acquisition

The following is a general protocol for acquiring a standard proton-decoupled 13C NMR spectrum.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.[6]

  • Tune and match the 13C probe.[6]

3. Acquisition Parameters:

  • Pulse Program: Use a standard single-pulse experiment with proton decoupling.

  • Spectral Width: Set to a range that encompasses all expected 13C chemical shifts (e.g., 0-220 ppm).[7]

  • Acquisition Time: Typically 1-2 seconds for good resolution.[6]

  • Relaxation Delay (d1): A delay of 1-2 seconds is common to allow for full relaxation of the nuclei.[6]

  • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR, ranging from several hundred to several thousand depending on the sample concentration.

  • Temperature: Maintain a constant temperature, typically 298 K.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Apply baseline correction.

  • Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.[8]

By following this guide, researchers can effectively utilize 13C NMR spectroscopy to verify the structure of this compound and distinguish it from potential synthetic byproducts or isomers.

References

A Comparative Guide to the Quantitative Analysis of 2-Cyclohexylacetonitrile in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical techniques for the quantitative analysis of 2-Cyclohexylacetonitrile in a reaction mixture. Accurate quantification of this compound is crucial for reaction monitoring, yield optimization, and quality control in pharmaceutical and chemical synthesis. This document outlines the principles, experimental protocols, and performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules. Monitoring its concentration in a reaction mixture is essential to understand reaction kinetics, determine conversion rates, and identify the formation of byproducts. The choice of an appropriate analytical method depends on several factors, including the complexity of the reaction matrix, the required sensitivity and accuracy, and the availability of instrumentation. This guide presents a comparative overview of the most effective techniques to assist researchers in selecting the optimal method for their specific needs.

Methodology Comparison

The following sections detail the principles and typical performance of GC-MS, HPLC, and NMR for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1][2] It offers high separation efficiency and sensitive detection, making it well-suited for quantifying this compound in complex mixtures. The sample is vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing both qualitative and quantitative information.

Principle: Separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The mass spectrometer provides highly specific detection and quantification.

Suitability: Ideal for volatile and thermally stable compounds like this compound. It can effectively separate the analyte from other volatile components in the reaction mixture.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3] For the analysis of this compound, a reversed-phase HPLC method is commonly employed.

Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. The analyte's retention time is determined by its polarity and interaction with the stationary phase. Detection is typically performed using a UV detector.

Suitability: A robust method for non-volatile compounds or when derivatization is undesirable.[1] It is also advantageous when analyzing complex matrices that may not be suitable for direct injection into a GC system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is an absolute quantification method that does not require a calibration curve with a reference standard of the analyte.[4][5] It provides structural information and quantification simultaneously.

Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific resonance of the analyte to the integral of a known amount of an internal standard, the concentration of the analyte can be accurately determined.[5]

Suitability: Excellent for absolute quantification in complex mixtures without the need for analyte-specific standards.[4][5] It is non-destructive and can provide detailed structural information about the analyte and any impurities present.[1]

Quantitative Data Summary

The following table summarizes the key performance characteristics of each technique for the quantitative analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Analyte Volatility RequiredNot requiredNot required
Sample Matrix Clean, volatile solvents preferredWide range of liquid matricesSoluble in deuterated solvents
Sensitivity High (ng/mL to pg/mL)Moderate to High (µg/mL to ng/mL)Lower (mg/mL to µg/mL)
Limit of Detection (LOD) Typically in the low ng/mL rangeTypically in the ng/mL rangeTypically in the µg/mL range
Limit of Quantitation (LOQ) Typically in the ng/mL rangeTypically in the ng/mL to µg/mL rangeTypically in the µg/mL to mg/mL range
Linearity Excellent over several orders of magnitudeGood over a defined concentration rangeExcellent
Accuracy High, dependent on calibrationHigh, dependent on calibrationVery high, absolute method
Precision (RSD%) < 5%< 5%< 2%
Need for Derivatization Generally not requiredGenerally not requiredNot required
Analysis Time 15-30 minutes per sample10-20 minutes per sample5-15 minutes per sample

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

General Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of a compound in a reaction mixture.

A general workflow for quantitative analysis.
GC-MS Protocol

This protocol is based on general procedures for the analysis of volatile organic compounds.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.[2]

  • If necessary, perform serial dilutions to achieve a final concentration within the instrument's linear range.

  • Add a known concentration of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time).

  • Transfer the final solution to a 2 mL GC vial.[2]

2. Instrumentation and Conditions:

ParameterValue
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Program Initial temp 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 40-400 m/z

3. Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Quantify the analyte by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

GCMS_Analysis_Flow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve in Volatile Solvent B Add Internal Standard A->B C Transfer to GC Vial B->C D Injection & Vaporization C->D E Chromatographic Separation D->E F Mass Spectrometry (Ionization, Fragmentation, Detection) E->F G Peak Integration F->G H Quantification via Calibration Curve G->H

Workflow for GC-MS analysis.
HPLC Protocol

This protocol is adapted from general reversed-phase HPLC methods for organic molecules.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the reaction mixture in acetonitrile or methanol.[2]

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Add a known concentration of an appropriate internal standard (e.g., a structurally similar compound with a different retention time).

  • Dilute the sample with the mobile phase to a concentration within the linear range of the detector.

2. Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

3. Data Analysis:

  • Identify the peak corresponding to this compound by its retention time.

  • Construct a calibration curve by plotting the peak area of the analyte against its concentration.

HPLC_Analysis_Flow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Processing A Dissolve in Mobile Phase Constituent B Filter Sample A->B C Add Internal Standard B->C D Injection C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Quantification via Calibration Curve G->H qNMR_Analysis_Flow cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Processing A Weigh Sample & Internal Standard into NMR Tube B Add Deuterated Solvent A->B C Acquire ¹H NMR Spectrum B->C D Process FID (Fourier Transform, Phasing, Baseline Correction) C->D E Integrate Analyte & IS Peaks D->E F Calculate Concentration E->F

References

Benchmarking the reactivity of 2-Cyclohexylacetonitrile with other nitriles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Reactivity of 2-Cyclohexylacetonitrile

An Objective Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of organic synthesis, nitriles serve as versatile intermediates, readily transformed into a variety of functional groups crucial for the construction of complex molecules, including active pharmaceutical ingredients. The reactivity of the nitrile group is, however, subtly influenced by its steric and electronic environment. This guide provides a comparative benchmark of the reactivity of this compound against other common nitriles in three fundamental transformations: hydrolysis, reduction, and Grignard reactions. The inclusion of the bulky cyclohexyl group adjacent to the nitrile functionality in this compound is expected to exert a significant steric influence on the reaction rates and yields compared to less hindered analogues.

Factors Influencing Nitrile Reactivity

The reactivity of the nitrile group (−C≡N) is primarily governed by the electrophilicity of the carbon atom and the accessibility of the triple bond to nucleophiles.[1][2][3][4][5] Key factors include:

  • Steric Hindrance: Bulky substituents near the nitrile group can impede the approach of nucleophiles, thereby slowing down the reaction rate.[6]

  • Electronic Effects: Electron-withdrawing groups attached to the carbon framework can increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease reactivity.

Due to the presence of the sterically demanding cyclohexyl group, this compound is anticipated to exhibit lower reactivity compared to linear or less branched nitriles.

Comparative Reactivity Data

The following tables summarize quantitative data comparing the reactivity of this compound with other representative nitriles. The data is a composite of literature values and reasoned estimations based on established principles of organic reactivity, intended to provide a relative performance benchmark.

Table 1: Comparative Rates of Acid-Catalyzed Hydrolysis

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation, often requiring harsh conditions.[7][8][9][10][11] The rate is sensitive to steric hindrance around the nitrile group.

NitrileStructureRelative Rate Constant (k_rel)
AcetonitrileCH₃CN1.00
PropionitrileCH₃CH₂CN0.85
Isobutyronitrile(CH₃)₂CHCN0.40
This compound c-C₆H₁₁CH₂CN0.65
BenzonitrileC₆H₅CN0.95

Note: Relative rate constants are normalized to Acetonitrile. Higher values indicate faster reaction rates. The data reflects the expected trend of decreasing reactivity with increasing steric bulk.

Table 2: Comparative Yields for Reduction to Primary Amines with LiAlH₄

The reduction of nitriles to primary amines is a common and useful transformation.[2][5][12][13][14][15] While LiAlH₄ is a powerful reducing agent, yields can be affected by steric hindrance, potentially requiring longer reaction times or higher temperatures.

NitrileStructureTypical Yield (%)
AcetonitrileCH₃CN>95
PropionitrileCH₃CH₂CN>95
Isobutyronitrile(CH₃)₂CHCN85-90
This compound c-C₆H₁₁CH₂CN90-95
BenzonitrileC₆H₅CN>95

Note: Yields are based on standard reaction conditions and reflect the general observation that while sterically hindered nitriles may react slower, high yields are often achievable with sufficient reaction time.

Table 3: Comparative Yields for Grignard Reaction with Methylmagnesium Bromide

The addition of Grignard reagents to nitriles provides a valuable route to ketones.[16][17][18][19] This reaction is known to be sensitive to steric hindrance on both the nitrile and the Grignard reagent.

NitrileStructureTypical Yield of Ketone (%)
AcetonitrileCH₃CN85-90
PropionitrileCH₃CH₂CN80-85
Isobutyronitrile(CH₃)₂CHCN60-70
This compound c-C₆H₁₁CH₂CN75-85
BenzonitrileC₆H₅CN80-90

Note: Yields are for the reaction with a less sterically demanding Grignard reagent (CH₃MgBr). The yields are expected to decrease with more hindered Grignard reagents.

Experimental Protocols

The following are generalized experimental protocols for the reactions discussed. Researchers should adapt these procedures based on the specific scale and safety considerations of their work.

Protocol 1: Acid-Catalyzed Hydrolysis of a Nitrile

Objective: To hydrolyze a nitrile to the corresponding carboxylic acid.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the nitrile (1.0 eq) and a 6 M aqueous solution of hydrochloric acid or sulfuric acid (5-10 eq).

  • Heat the mixture to reflux. The reaction progress should be monitored by a suitable technique (e.g., TLC, GC, or NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography as needed.[7][20]

Protocol 2: Reduction of a Nitrile with LiAlH₄

Objective: To reduce a nitrile to the corresponding primary amine.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the nitrile (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as indicated by TLC or other monitoring methods.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine.

  • Purify the product by distillation or column chromatography.[12][13][14]

Protocol 3: Grignard Reaction with a Nitrile

Objective: To synthesize a ketone from a nitrile and a Grignard reagent.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.1 eq).

  • Add a small volume of anhydrous diethyl ether or THF and a crystal of iodine to activate the magnesium.

  • Add a solution of the appropriate alkyl or aryl halide (1.0 eq) in the anhydrous solvent dropwise from the dropping funnel to initiate the formation of the Grignard reagent. Maintain a gentle reflux by controlling the rate of addition.

  • After the addition is complete, stir the mixture at room temperature until most of the magnesium has reacted.

  • Cool the Grignard solution to 0 °C and add a solution of the nitrile (1.0 eq) in the same anhydrous solvent dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by distillation or column chromatography.[16][17]

Visualizing Reaction Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the discussed nitrile transformations.

Hydrolysis_Workflow Start Nitrile (R-CN) Reaction Hydrolysis Start->Reaction Acid Acid Catalyst (H₃O⁺) Acid->Reaction Heat Heat Heat->Reaction Workup Aqueous Workup Reaction->Workup Product Carboxylic Acid (R-COOH) Workup->Product

Caption: General workflow for the acid-catalyzed hydrolysis of nitriles.

Reduction_Workflow Start Nitrile (R-CN) LiAlH4 1. LiAlH₄ in Anhydrous Ether/THF Start->LiAlH4 Workup 2. Aqueous Workup (e.g., Fieser) LiAlH4->Workup Product Primary Amine (R-CH₂NH₂) Workup->Product

Caption: Workflow for the reduction of nitriles using LiAlH₄.

Grignard_Workflow cluster_Grignard_Formation Grignard Reagent Formation cluster_Reaction Reaction with Nitrile cluster_Workup Hydrolysis AlkylHalide Alkyl/Aryl Halide (R'-X) Grignard Grignard Reagent (R'-MgX) AlkylHalide->Grignard Mg Magnesium (Mg) Mg->Grignard Solvent1 Anhydrous Ether/THF Solvent1->Grignard ImineSalt Imine Salt Intermediate Grignard->ImineSalt Nitrile Nitrile (R-CN) Nitrile->ImineSalt Ketone Ketone (R-CO-R') ImineSalt->Ketone AqueousAcid Aqueous Acid (H₃O⁺) AqueousAcid->Ketone

Caption: Logical steps in the synthesis of ketones via Grignard reaction with nitriles.

References

Cross-Validation of Analytical Methods for 2-Cyclohexylacetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification and characterization of 2-Cyclohexylacetonitrile. It is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific needs, with a focus on method validation and data comparability. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual representations of analytical workflows.

Introduction to this compound and its Analysis

This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable analytical methods are crucial for ensuring its quality, purity, and stability throughout the manufacturing process and in final products. The cross-validation of analytical methods is a critical step to demonstrate that different techniques provide equivalent and reliable results, which is essential for method transfer between laboratories, replacing existing methods, or comparing data from various sources.[1]

This guide focuses on the most common and powerful analytical techniques for the analysis of organic compounds like this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).

Key Analytical Techniques for this compound

The primary analytical techniques for the separation and quantification of this compound are gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry for enhanced identification.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for separating and quantifying a broad range of compounds.[1] It is particularly well-suited for non-volatile or thermally labile molecules. For a semi-polar compound like this compound, reversed-phase HPLC (RP-HPLC) with UV or MS detection is a common and effective approach.

Experimental Protocol: RP-HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For example, a 50:50 (v/v) mixture of acetonitrile and water.[1] For MS compatibility, a volatile acid like formic acid can be used instead of phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm, where the nitrile group may show some absorbance).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify report Generate Report quantify->report

Caption: Workflow for the analysis of this compound by HPLC-UV.

Gas Chromatography (GC)

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[3] Given that this compound is a relatively small and volatile molecule, GC is an excellent choice for its analysis.

Experimental Protocol: GC-FID

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL (split or splitless injection).

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.

Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Volatile Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify report Generate Report quantify->report

Caption: Workflow for the analysis of this compound by GC-FID.

Mass Spectrometry (MS) Detection

Coupling either HPLC or GC to a mass spectrometer provides significantly more information, allowing for the confirmation of the analyte's identity and the characterization of unknown impurities.

  • GC-MS: Provides detailed information about the fragmentation pattern of this compound upon electron ionization, which is highly specific and can be used for definitive identification.

  • LC-MS: Useful for confirming the molecular weight of the compound and can be operated in various modes to enhance sensitivity and selectivity.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_separation Separation Techniques cluster_detection Detection Methods cluster_hyphenated Hyphenated Techniques HPLC HPLC LC_UV HPLC-UV HPLC->LC_UV LC_MS HPLC-MS HPLC->LC_MS GC GC GC_FID GC-FID GC->GC_FID GC_MS GC-MS GC->GC_MS UV UV Detector UV->LC_UV FID FID FID->GC_FID MS Mass Spectrometer MS->LC_MS MS->GC_MS

Caption: Relationship between separation and detection techniques.

Comparison of Analytical Method Performance

The choice of an analytical method often depends on specific requirements such as sensitivity, selectivity, and throughput. The following table summarizes typical performance characteristics for the described methods for the analysis of a small organic molecule like this compound. The values presented are illustrative and would require experimental determination for this specific analyte.

ParameterHPLC-UVGC-FIDGC-MS / LC-MS
Specificity/Selectivity Moderate to GoodGood to ExcellentExcellent
Limit of Detection (LOD) ~1-10 ng/mL~0.1-1 ng/mL~pg/mL to fg/mL
Limit of Quantification (LOQ) ~5-30 ng/mL~0.5-5 ng/mL~fg/mL to pg/mL
Linearity (r²) > 0.999> 0.999> 0.999
Precision (%RSD) < 2%< 2%< 5%
Accuracy (% Recovery) 98-102%98-102%95-105%
Throughput ModerateHighModerate
Cost Low to ModerateLow to ModerateHigh
Primary Application Routine quantification, purity analysisQuantification of volatile impurities, purityIdentification, structure elucidation, trace analysis

Method Validation Parameters

To ensure that an analytical method is suitable for its intended purpose, it must be validated. Key validation parameters include:[4][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

Both HPLC and GC are suitable and robust methods for the analysis of this compound.

  • GC-FID is often preferred for its high resolution, speed, and sensitivity for volatile compounds. It is an excellent choice for routine quality control and purity assessments.

  • HPLC-UV is a versatile alternative, particularly if the compound has good UV absorbance or if there is a need to analyze non-volatile impurities simultaneously.

  • Mass Spectrometric detection (GC-MS or LC-MS) is indispensable for definitive identification, structural elucidation of unknown impurities, and for trace-level analysis where high sensitivity and selectivity are paramount.

The selection of the most appropriate method will depend on the specific analytical challenge, including the nature of the sample matrix, the required level of sensitivity, and the available instrumentation. For comprehensive characterization and in-depth impurity profiling, a combination of these techniques is often employed. Cross-validation between these methods is essential to ensure data integrity and consistency across different analytical platforms and laboratories.

References

Efficacy of 2-Phenylacrylonitrile Derivatives in Anticancer Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of a series of 2-phenylacrylonitrile derivatives, focusing on their potential as anticancer agents. The data presented is based on a comprehensive study that synthesized and evaluated these compounds against various cancer cell lines, highlighting their mechanism of action through tubulin polymerization inhibition.

Comparative Efficacy of 2-Phenylacrylonitrile Derivatives

A study involving thirteen series of novel 2-phenylacrylonitrile derivatives revealed significant cytotoxic activity against several cancer cell lines. The anti-proliferative activities were determined using the MTT assay. Among the synthesized compounds, derivative 1g2a demonstrated exceptionally potent inhibitory activity against human colon carcinoma (HCT116) and hepatocellular carcinoma (BEL-7402) cells.[1][2] The efficacy of selected derivatives is summarized in the table below.

CompoundTarget Cell LineIC₅₀ (nM)[1][2]
1g2a HCT1165.9
BEL-74027.8
Taxol (Positive Control)HCT116Not specified in the same study for direct comparison
BEL-7402Not specified in the same study for direct comparison

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The results indicate that compound 1g2a exhibits superior selective antiproliferative activities compared to control drugs like taxol.[1]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate reproducibility and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activities of the 2-phenylacrylonitrile derivatives were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Cancer cells (e.g., HCT116, BEL-7402) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (0.5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.

In Vitro Tubulin Polymerization Inhibition Assay

This assay is used to determine if the compounds directly target tubulin, a key component of the cytoskeleton.[3][4]

  • Reaction Mix Preparation: A reaction mix containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in a general tubulin buffer is prepared on ice.[3]

  • Compound Addition: The test compounds, positive controls (e.g., Nocodazole as an inhibitor, Paclitaxel as a stabilizer), and a vehicle control are added to a pre-warmed 96-well plate.[3]

  • Initiation of Polymerization: The ice-cold tubulin reaction mix is added to each well to initiate polymerization.

  • Fluorescence Monitoring: The plate is immediately placed in a pre-warmed microplate reader, and the fluorescence intensity is measured over time at 37°C.[3]

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves. A decrease in the fluorescence signal compared to the vehicle control indicates inhibition of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This technique is employed to investigate the effect of the compounds on the progression of the cell cycle.[5][6]

  • Cell Treatment: HCT116 cells are seeded in 6-well plates and treated with the test compounds at their respective IC₅₀ concentrations for a specified duration (e.g., 24 hours).[5]

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.[6]

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.[5]

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Interpretation: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to determine if the compound induces cell cycle arrest at a specific phase.

Mechanism of Action: Signaling Pathway

The most potent 2-phenylacrylonitrile derivative, 1g2a , was found to inhibit the proliferation of HCT116 and BEL-7402 cells by arresting them in the G2/M phase of the cell cycle.[1] This cell cycle arrest is a direct consequence of the inhibition of tubulin polymerization.

G2M_Arrest_Pathway cluster_drug_action Drug Action cluster_cellular_target Cellular Target cluster_cellular_response Cellular Response Derivative_1g2a 2-Phenylacrylonitrile Derivative (1g2a) Tubulin Tubulin Derivative_1g2a->Tubulin Inhibits polymerization Microtubules Microtubules Spindle_Formation Mitotic Spindle Formation Disrupted Microtubules->Spindle_Formation Essential for G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle_Formation->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Signaling pathway of 2-phenylacrylonitrile derivative 1g2a inducing G2/M cell cycle arrest.

References

Safety Operating Guide

Proper Disposal of 2-Cyclohexylacetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed, step-by-step guidance for the proper disposal of 2-Cyclohexylacetonitrile, a compound utilized in various research and development applications. Adherence to these procedures is essential for protecting laboratory personnel, the surrounding community, and the environment.

This compound presents several hazards; it is harmful if swallowed, comes into contact with skin, or is inhaled. It is also toxic to aquatic life.[1] Therefore, meticulous handling and disposal are imperative.

Immediate Safety and Handling

Before beginning any procedure involving this compound, it is crucial to be familiar with the appropriate personal protective equipment (PPE) and emergency procedures.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves. Inspect them before use.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator.

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE before attempting to clean the spill.

  • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

  • Collect the absorbed material and place it into a designated, labeled container for hazardous waste.

  • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling.

PropertyValue
Molecular Formula C₈H₁₃N
Molecular Weight 123.20 g/mol
Appearance Colorless liquid
Boiling Point 225-227 °C
Flash Point 96 °C (205 °F) - closed cup
Acute Toxicity (Oral) Harmful if swallowed.[1]
Acute Toxicity (Dermal) Harmful in contact with skin.
Acute Toxicity (Inhalation) Harmful if inhaled.
Environmental Hazard Toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Procedure

This protocol outlines the approved method for the disposal of this compound from a laboratory setting. In-lab chemical treatment of nitriles can be hazardous and is not recommended without specific institutional approval and safety protocols. The primary method of disposal is through a licensed hazardous waste management company.

Experimental Protocol: Waste Collection and Labeling

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams, especially acidic waste, as this can generate highly toxic hydrogen cyanide gas.

    • Segregate liquid waste (pure this compound, solutions) from solid waste (contaminated gloves, paper towels, absorbent materials).

  • Container Selection:

    • Liquid Waste: Use a clean, dry, and chemically compatible container with a secure, tight-fitting screw cap. A high-density polyethylene (HDPE) or glass bottle is recommended. The container must not have been used for incompatible chemicals.

    • Solid Waste: Use a designated, leak-proof container, such as a labeled plastic bag or a drum liner, placed within a rigid outer container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in a solution.

    • Include the name of the principal investigator or laboratory contact and the date the waste was first added to the container.

    • Affix any other labels required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from sources of ignition and incompatible materials.

    • Secondary containment (placing the waste container inside a larger, chemically resistant tray or tub) is highly recommended to contain any potential leaks.

  • Disposal Request:

    • Once the container is full or is no longer needed, arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

Experimental Protocol: Decontamination of Labware

  • Initial Rinse:

    • Rinse glassware and equipment that have come into contact with this compound with a suitable organic solvent in which it is soluble (e.g., acetone, ethanol).

    • Collect this initial rinse solvent as hazardous liquid waste and add it to your designated this compound waste container.

  • Secondary Wash:

    • After the initial solvent rinse, wash the glassware and equipment with soap and water.

    • Dispose of the soapy water down the drain with copious amounts of running water, provided your local regulations and institutional policies permit this for trace amounts of decontaminated materials.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type liquid_waste Liquid Waste (Pure, Solutions, Rinsates) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated Gloves, Wipes) waste_type->solid_waste Solid liquid_container Collect in a Labeled, Chemically Compatible Liquid Waste Container liquid_waste->liquid_container solid_container Collect in a Labeled, Leak-Proof Solid Waste Container solid_waste->solid_container store Store in Designated Satellite Accumulation Area with Secondary Containment liquid_container->store solid_container->store pickup Arrange for Pickup by Licensed Hazardous Waste Contractor store->pickup end End: Waste Removed from Lab pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 2-Cyclohexylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-Cyclohexylacetonitrile are paramount for laboratory safety and environmental compliance. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure research environment.

Hazard Identification and Safety Summary

This compound is a chemical that requires careful handling due to its potential health hazards. Based on data for closely related compounds, it is presumed to be harmful if swallowed, in contact with skin, or inhaled.[1] It may also cause skin and serious eye irritation, as well as respiratory irritation.[1][2]

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H312: Harmful in contact with skin[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H332: Harmful if inhaled[1]

  • H335: May cause respiratory irritation[1]

The following table summarizes the key safety information derived from analogous compounds.

Hazard ClassificationGHS Category
Acute Toxicity, OralCategory 4[1]
Acute Toxicity, DermalCategory 4[1]
Acute Toxicity, InhalationCategory 4[1]
Skin Corrosion/IrritationCategory 2[1]
Serious Eye Damage/Eye Irritation    Category 2[1]
Specific target organ toxicity — single exposure (Respiratory system)Category 3[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should precede the handling of this compound to ensure appropriate PPE selection.[3] For novel or uncharacterized compounds, a conservative approach is always recommended.

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield should be worn.[4]
Hand Protection Chemical-resistant gloves, such as nitrile rubber, are required.[5] Always inspect gloves before use and remove them properly to avoid skin contact.
Skin and Body A laboratory coat must be worn. For larger quantities or where splashing is possible, chemical-resistant clothing or an apron is recommended.[4][6]
Respiratory Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[6][7]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure that an emergency eyewash station and safety shower are accessible.[8] All necessary PPE should be inspected and worn correctly.

  • Handling : Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[1] Avoid direct contact with skin and eyes.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from heat, sparks, and open flames.[1]

  • Spill Management : In case of a spill, evacuate the area. Use an inert absorbent material to contain the spill.[9] Collect the absorbed material into a labeled, sealed container for hazardous waste.[9]

First Aid Measures

Immediate action is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air at once.[10][11] If breathing has stopped, perform artificial respiration.[10] Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][2] Get medical attention if irritation persists.[10]
Eye Contact Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][12] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[2] Call a physician or poison control center immediately.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible wastes.

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Storage of Waste : Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal : Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.

Experimental Workflow and Disposal Diagram

The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_start Start: Obtain this compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe Select and Don Appropriate PPE risk_assessment->ppe use_hood Work in Chemical Fume Hood ppe->use_hood experiment Perform Experiment use_hood->experiment decontaminate Decontaminate Work Area experiment->decontaminate store_excess Store Excess Chemical Properly decontaminate->store_excess collect_waste Collect Contaminated Materials and Waste Chemical decontaminate->collect_waste label_waste Label Hazardous Waste Container collect_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste dispose Arrange for Professional Disposal store_waste->dispose

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.